Jaboticabin Ethyl Impurity
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl] 3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O8/c1-2-24-16(22)8-11-13(20)6-10(18)7-15(11)25-17(23)9-3-4-12(19)14(21)5-9/h3-7,18-21H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHCALSNLQCVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Jaboticabin Ethyl Impurity (CAS 1404192-74-0)
[1][2][3]
Executive Summary
Jaboticabin Ethyl Impurity (CAS 1404192-74-0) is a structural analog and process-related impurity of Jaboticabin , a bioactive depside isolated from the fruit of Myrciaria cauliflora (Jaboticaba).[1][2][3][4] Chemically defined as 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate , this molecule differs from the parent drug candidate solely by the esterification of the side chain: where Jaboticabin possesses a methyl ester, the impurity possesses an ethyl ester.[1]
This guide provides a comprehensive technical analysis of the impurity's chemical structure, formation mechanisms via solvolysis, analytical differentiation strategies, and implications for pharmaceutical development.
Chemical Identity and Structural Elucidation[5]
The core structure of Jaboticabin and its ethyl impurity belongs to the depside class—polyphenolic compounds consisting of two or more monocyclic aromatic units linked by an ester bond.
Structural Comparison
The distinction lies in the alkyl group attached to the acetate side chain on the resorcinol ring (Ring B).[1]
| Feature | Jaboticabin (Parent) | Jaboticabin Ethyl Impurity |
| CAS Number | 911315-93-0 | 1404192-74-0 |
| Molecular Formula | C₁₆H₁₄O₈ | C₁₇H₁₆O₈ |
| Molecular Weight | 334.28 g/mol | 348.31 g/mol |
| Side Chain | Methyl Acetate (-CH₂COOCH₃) | Ethyl Acetate (-CH₂COOCH₂CH₃) |
| Core Skeleton | 3,4-dihydroxybenzoyl ester | 3,4-dihydroxybenzoyl ester |
IUPAC Nomenclature[1][6]
Formation Mechanism: Solvolysis and Transesterification[1]
The presence of the ethyl impurity is frequently an artifact of the isolation or purification process rather than a metabolic byproduct. Jaboticabin is naturally abundant in the peel of Myrciaria cauliflora.[6][7] When ethanol is used as an extraction solvent or eluent in chromatography, the labile methyl ester group undergoes transesterification .
Reaction Pathway
The mechanism involves the nucleophilic attack of ethanol on the carbonyl carbon of the methyl ester side chain, catalyzed by trace acids or bases often present in silica gel or plant extracts.
Figure 1: Transesterification pathway converting Jaboticabin to its Ethyl Impurity during ethanolic processing.
Analytical Characterization
Distinguishing the ethyl impurity from the parent compound requires high-resolution techniques due to their structural similarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H-NMR spectrum provides the most definitive identification.[1]
| Moiety | Jaboticabin (1H Shift) | Ethyl Impurity (1H Shift) | Signal Type |
| -OCH₃ | ~3.60 - 3.70 ppm | Absent | Singlet (3H) |
| -OCH₂- | Absent | ~4.10 - 4.20 ppm | Quartet (2H) |
| -CH₃ (Ethyl) | Absent | ~1.20 - 1.30 ppm | Triplet (3H) |
| Aromatic H | Identical Region | Identical Region | Multiplets |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Negative/Positive mode).
-
Parent Peak:
-
Jaboticabin: m/z 333 [M-H]⁻ / 335 [M+H]⁺
-
Impurity: m/z347 [M-H]⁻ / 349 [M+H]⁺
-
-
Fragmentation: Both compounds yield a characteristic fragment at m/z 153 (3,4-dihydroxybenzoic acid moiety) upon cleavage of the central depside ester bond.[1]
Synthesis and Isolation Protocols
For use as a Reference Standard in impurity profiling, the compound must be synthesized or isolated with high purity (>95%).[1]
Synthetic Route (Esterification)
To synthesize the impurity directly from the acid precursor (Desmethyl Jaboticabin):
-
Starting Material: 2-(carboxymethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate (Free Acid).[1]
-
Reagents: Absolute Ethanol, catalytic H₂SO₄ or Thionyl Chloride (SOCl₂).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate.
Isolation Workflow (From Plant Material)
If isolating as a natural artifact:
Figure 2: Isolation workflow highlighting the critical concentration step where ethanol exposure promotes impurity formation.[1]
Implications for Drug Development[1]
Biological Activity
Research indicates that Jaboticabin exhibits anti-inflammatory activity, particularly in COPD models, by inhibiting IL-8 production [1].[1][6][7] The ethyl impurity, retaining the core pharmacophore (the depside linkage and polyphenolic hydroxyls), is expected to exhibit comparable biological activity . However, the increased lipophilicity (LogP) of the ethyl ester may alter bioavailability and membrane permeability.
Regulatory Control
In pharmaceutical development, this compound is classified as a Process-Related Impurity .[1]
-
ICH Q3A(R2) Guidelines: If the impurity exceeds the identification threshold (typically 0.10%), it must be structurally characterized and toxicologically qualified.
-
Control Strategy: To minimize formation, manufacturing processes should avoid ethanolic solvents during heating steps or replace ethanol with non-nucleophilic solvents (e.g., acetonitrile, acetone) during extraction.
References
-
Zhao, D., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease.[1][6][7][8] Journal of Agricultural and Food Chemistry, 67(5), 1513–1520.[8] Link[1]
-
Reynertson, K. A., et al. (2006). Bioactive depsides and anthocyanins from Jaboticaba (Myrciaria cauliflora).[1] Journal of Natural Products, 69(8), 1228–1230. Link[1]
-
TLC Pharmaceutical Standards. Jaboticabin Ethyl Impurity (CAS 1404192-74-0) Product Data Sheet. Link[1][9]
-
PubChem. Jaboticabin (CID 16083179).[10] National Library of Medicine. Link
Sources
- 1. 65615-22-7|7-(Benzyloxy)-8-hydroxyisochroman-3-one|BLD Pharm [bldpharm.com]
- 2. Jaboticabin Ethyl Impurity - SRIRAMCHEM [sriramchem.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. 65615-23-8|7-(BENZYLOXY)-8-METHOXYISOCHROMAN-3-ONE|BLD Pharm [bldpharm.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. Jaboticabin | C16H14O8 | CID 16083179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Characterization and Profiling of Jaboticabin Ethyl Impurity
The following is an in-depth technical guide regarding the Jaboticabin Ethyl Impurity , structured for researchers and drug development professionals.
Executive Summary
In the phytochemical profiling of Plinia cauliflora (Jaboticaba), the depside Jaboticabin (C₁₆H₁₄O₈) serves as a primary bioactive marker, noted for its anti-inflammatory and antiretroviral potential. However, during isolation and stability studies, a specific related substance—Jaboticabin Ethyl Impurity —frequently co-elutes or appears as a process artifact.
This guide defines the molecular identity of this impurity, elucidates the mechanism of its formation (solvolysis/transesterification), and provides a self-validating protocol for its synthesis and chromatographic resolution.
Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8]
Jaboticabin is naturally occurring as a methyl ester . The "Ethyl Impurity" is the ethyl ester analog, typically formed when the native methyl ester undergoes transesterification in the presence of ethanol (a common extraction solvent) or when the free acid precursor is esterified.
Comparative Molecular Profile
| Feature | Parent Compound: Jaboticabin | Target Impurity: Jaboticabin Ethyl Impurity |
| CAS Number | 911315-93-0 | 1404192-74-0 |
| Common Name | Jaboticabin | Jaboticabin Ethyl Ester |
| IUPAC Name | [3,5-dihydroxy-2-(2-methoxy-2-oxoethyl)phenyl] 3,4-dihydroxybenzoate | 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate |
| Molecular Formula | C₁₆H₁₄O₈ | C₁₇H₁₆O₈ |
| Molecular Weight | 334.28 g/mol | 348.31 g/mol |
| Mass Shift (Δ) | Reference | +14.03 Da (methylene insertion) |
| LogP (Predicted) | ~1.7 | ~2.1 (Increased lipophilicity) |
| Solubility | DMSO, Methanol, Ethanol | DMSO, Ethanol, Ethyl Acetate |
Mechanistic Origin: The Transesterification Pathway
The formation of the ethyl impurity is rarely biosynthetic. Instead, it is a chemically induced artifact driven by the use of ethanol in extraction or purification processes. Jaboticabin contains a labile methyl ester moiety on the phenylacetic acid side chain. Under acidic conditions (often created by vacuolar acids released during plant maceration) and in the presence of excess ethanol, a nucleophilic acyl substitution occurs.
Reaction Pathway Diagram
The following diagram illustrates the conversion of Jaboticabin to its Ethyl Impurity via acid-catalyzed transesterification.
Figure 1: Acid-catalyzed transesterification mechanism converting Jaboticabin (Methyl Ester) to Jaboticabin Ethyl Impurity during ethanolic extraction.
Experimental Protocols
To reliably identify this impurity in biological samples, one must generate a reference standard. Since commercial availability is sporadic, the following protocol describes the semi-synthesis of the Ethyl Impurity from the parent Jaboticabin.
Protocol A: Targeted Synthesis of Jaboticabin Ethyl Impurity
Objective: Convert Jaboticabin standard to its ethyl ester analog for use as a retention time marker.
-
Preparation: Dissolve 5.0 mg of authentic Jaboticabin (purity >95%) in 2.0 mL of anhydrous ethanol.
-
Catalysis: Add 10 µL of concentrated HCl (37%) or 5.0 mg of p-toluenesulfonic acid.
-
Reaction: Reflux the mixture at 80°C for 2 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). The product will appear as a slightly less polar spot (higher R_f) than the starting material.
-
Quenching: Cool to room temperature and neutralize with saturated NaHCO₃ solution (0.5 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 2 mL). Combine organic layers, dry over Na₂SO₄, and evaporate to dryness.
-
Validation: Analyze the residue by LC-MS. The target peak must show an [M-H]⁻ ion at m/z 347.
Protocol B: Chromatographic Resolution (LC-MS)
Objective: Separate the parent compound from the ethyl impurity. Due to the structural similarity, high-resolution columns are required.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% → 40% B (Critical separation window)
-
10-12 min: 40% → 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 280 nm and MS (ESI Negative mode).
Expected Results:
-
Jaboticabin: Elutes earlier (more polar). MS: m/z 333 [M-H]⁻.
-
Ethyl Impurity: Elutes later (more lipophilic). MS: m/z 347 [M-H]⁻.
Analytical Logic & Workflow
When analyzing Plinia cauliflora extracts, distinguishing between natural variation and extraction artifacts is critical. The following decision tree ensures data integrity.
Figure 2: Diagnostic workflow for identifying Jaboticabin Ethyl Impurity in complex matrices.
References
-
Reynertson, K. A., et al. (2006). "Bioactive Depsides and Anthocyanins from Jaboticaba (Myrciaria cauliflora)." Journal of Natural Products, 69(8), 1228–1230.
-
Veeprho Standards. "Jaboticabin Ethyl Impurity Datasheet (CAS 1404192-74-0)." Veeprho Laboratories.
-
PubChem Database. "Jaboticabin (CID 16083179)." National Center for Biotechnology Information.
-
Wu, S. B., et al. (2013). "Metabolite Profiling of Jaboticaba (Myrciaria cauliflora) and Other Dark-Colored Fruit Juices." Journal of Agricultural and Food Chemistry, 61(47), 11533–11542.
Structural Elucidation and Synonym Resolution: Desmethyl Jaboticabin Ethyl Carboxylate
CAS Registry Number: 1404192-74-0 Primary Classification: Depside Derivative / Impurity Standard
Executive Summary
Objective: This technical guide provides a rigorous methodology for the structural identification, synonym resolution, and chemical ontology of Desmethyl Jaboticabin Ethyl Carboxylate .
Context: In drug development, particularly with natural product derivatives like Jaboticabin (isolated from Myrciaria cauliflora), nomenclature often varies between IUPAC standards, commercial catalog names, and trivial laboratory shorthand. "Desmethyl Jaboticabin Ethyl Carboxylate" represents a specific structural modification of the parent depside, often utilized as an analytical impurity standard or a semi-synthetic analog for structure-activity relationship (SAR) studies.
Core Utility: This document empowers researchers to:
-
Deconstruct the chemical name into its pharmacophore components.
-
Execute a precision synonym search across chemical databases.
-
Validate the compound's identity using self-consistent structural logic.
Chemical Identity & Structural Deconstruction
To perform an effective synonym search, one must first understand the "Structural Syntax" of the name. The name "Desmethyl Jaboticabin Ethyl Carboxylate" is a semi-systematic descriptor that implies a specific chemical transformation from the parent molecule.
The Parent Molecule: Jaboticabin[1]
-
Common Name: Jaboticabin
-
Core Structure: A benzoate ester linkage between a dihydroxybenzoic acid and a dihydroxyphenylacetic acid derivative.
-
Key Functional Group: The parent Jaboticabin contains a methyl ester moiety (methoxy-2-oxoethyl).
Structural Logic of the Target Analyte
The name implies a two-step structural relationship:
-
"Desmethyl": Removal of the methyl group from the parent's ester functionality, theoretically yielding the free carboxylic acid (Jaboticabin Acid).
-
"Ethyl Carboxylate": Esterification of that free acid with an ethyl group.
Identification Matrix[5]
| Attribute | Data / Value |
| Target Name | Desmethyl Jaboticabin Ethyl Carboxylate |
| CAS Number | 1404192-74-0 |
| Molecular Formula | |
| Molecular Weight | 348.31 g/mol |
| Systematic Name (IUPAC) | 2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxybenzeneacetic acid, ethyl ester |
| Alternative Systematic Name | Ethyl 2-(2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxyphenyl)acetate |
| Parent Compound | Jaboticabin (Methyl ester analog) |
Visualization: Structural Lineage & Nomenclature
The following diagram illustrates the chemical relationship between the parent natural product and the target ethyl derivative. This visual logic is essential for generating search queries when exact matches fail.
Figure 1: Structural lineage showing the transition from the parent methyl ester (Jaboticabin) to the target ethyl ester via the acid intermediate.[5][6][7]
In Silico Synonym Resolution Protocol
When searching for this compound, standard text queries often fail due to the obscurity of the "Desmethyl..." naming convention. Use this self-validating search protocol.
Phase 1: Exact Identifier Search
-
Primary Key: Use the CAS Number 1404192-74-0 .[8][9] This is the most reliable anchor.
-
Databases: SciFinder-n, PubChem, ChemSpider.
-
Expected Result: If the database recognizes the CAS, it will populate the entry. If not, proceed to Phase 2.
Phase 2: Structural String Generation (SMILES/InChI)
If the name is not found, you must search by structure.
-
Draft the Structure: Draw Jaboticabin.
-
Modify: Change the terminal methyl ester (
) to an ethyl ester ( ). -
Generate SMILES:
-
Canonical SMILES (Predicted):CCOC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O
-
-
Execute Search: Paste this SMILES string into the "Structure Search" module of your database.
Phase 3: Synonym Aggregation
Once the record is located, aggregate synonyms into a standardized list for your internal dossier.
Common Synonyms Found in Literature/Catalogs:
-
Jaboticabin Ethyl Impurity
-
Jaboticabin Ethyl Ester[8]
-
2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate[8][10]
-
Benzeneacetic acid, 2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy-, ethyl ester[8][11]
Experimental Validation Workflow
If you have physically isolated a compound and suspect it is Desmethyl Jaboticabin Ethyl Carboxylate, use this validation logic.
Figure 2: Analytical decision tree for confirming the ethyl ester moiety using Mass Spectrometry and NMR.
Validation Criteria
-
Mass Spectrometry: Look for the molecular ion
or . -
NMR Signature (Critical): The distinguishing feature between Jaboticabin (Methyl) and this target (Ethyl) is the ester alkyl group.
-
Jaboticabin: Singlet
ppm (3H, ). -
Target (Ethyl): Quartet
ppm (2H, ) and Triplet ppm (3H, ).
-
References
-
Veeprho Laboratories. (n.d.). Jaboticabin Ethyl Impurity | CAS 1404192-74-0.[9] Retrieved from [Link]
-
Splendid Lab. (n.d.).[1] Desmethyl Jaboticabin Ethyl Carboxylate - Catalog No. 1404192-74-0.[8][9][11] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16083179, Jaboticabin. Retrieved from [Link]
-
Reynertson, K. A., et al. (2006). Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora).[2][3] Journal of Natural Products, 69(8), 1228–1230. (Contextual grounding for parent compound isolation).
- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 6. cuyamaca.edu [cuyamaca.edu]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. CAS#:103248-23-3 | 2-methoxy-N-[(6-nitrobenzimidazol-1-yl)methyl]aniline | Chemsrc [chemsrc.com]
- 10. Jaboticabin | C16H14O8 | CID 16083179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
An In-Depth Technical Guide to the Structural Elucidation and Characterization of Jaboticabin and its Putative Ethyl Impurity
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
Jaboticabin is a bioactive polyphenol, specifically a depside, naturally occurring in the peels of the jaboticaba fruit (Myrciaria cauliflora)[1][2][3]. This compound has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory activities that may be beneficial for conditions such as chronic obstructive pulmonary disease (COPD)[1][2][3]. As with any naturally derived or synthetically produced bioactive compound intended for pharmaceutical development, a thorough understanding of its purity profile is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).
This technical guide provides an in-depth analysis of the parent compound, jaboticabin, and a hypothesized process-related impurity, "Jaboticabin Ethyl Impurity." While this specific ethyl impurity is not extensively documented in the literature, its potential formation during extraction or synthetic processes using ethanol warrants a proactive characterization strategy. This document will serve as a comprehensive resource for researchers by detailing the structural differences, potential formation mechanisms, and robust analytical methodologies required to differentiate and quantify these two compounds. Our approach is grounded in the principles of analytical chemistry and is designed to ensure the scientific rigor required in drug development.
Part 1: Structural Elucidation and Formation Hypothesis
The Parent Compound: Jaboticabin
Jaboticabin is a depside, which is an ester formed from two or more hydroxycarboxylic acid molecules. Its chemical structure consists of two gallic acid units linked by an ester bond. This structure is rich in phenolic hydroxyl groups, which are key to its antioxidant and anti-inflammatory properties but also represent potential sites for chemical modification, leading to the formation of impurities.
The Putative Ethyl Impurity: Structure and Formation Hypothesis
The term "Jaboticabin Ethyl Impurity" suggests the addition of an ethyl group (-CH₂CH₃) to the parent jaboticabin molecule. Given the functional groups present in jaboticabin (phenolic hydroxyls and a carboxylic acid), the most probable point of ethylation would be the carboxylic acid group, forming an ethyl ester. This type of reaction, known as esterification, is a common transformation in organic chemistry.
Hypothesized Formation Mechanism: The formation of Jaboticabin Ethyl Ester is most likely to occur if ethanol is used as a solvent during the extraction of jaboticabin from its natural source or during subsequent purification or synthetic steps. In the presence of an acid catalyst (which could be other endogenous acids from the fruit matrix or an added catalyst), the carboxylic acid group of jaboticabin can react with ethanol to form the corresponding ethyl ester.
Below is a diagram illustrating the structures of jaboticabin and the proposed ethyl impurity.
Caption: Chemical structures of Jaboticabin and the hypothesized ethyl impurity.
Part 2: Comparative Physicochemical and Analytical Profiles
The introduction of an ethyl group is expected to alter the physicochemical properties of jaboticabin, which in turn will affect its behavior in analytical systems.
| Property | Jaboticabin (Parent) | Jaboticabin Ethyl Impurity (Predicted) | Rationale for Difference |
| Molecular Formula | C₁₄H₁₀O₉ | C₁₆H₁₄O₉ | Addition of C₂H₄ |
| Molecular Weight | 322.23 g/mol | 350.28 g/mol | Addition of an ethyl group (28.05 g/mol ) |
| Polarity | High | Moderately High | The ethyl ester is less polar than the carboxylic acid, leading to a predicted increase in LogP. |
| Solubility | More soluble in polar solvents | Less soluble in polar solvents, more soluble in organic solvents | Reduced hydrogen bonding capability due to the esterification of the carboxylic acid. |
| HPLC Retention Time (Reversed-Phase) | Shorter | Longer | In reversed-phase HPLC, less polar compounds interact more strongly with the nonpolar stationary phase, resulting in longer retention times. |
| Mass Spectrometry (m/z) | [M-H]⁻ at 321.03 | [M-H]⁻ at 349.06 | A clear mass shift of +28 Da is expected. |
Part 3: Analytical Strategies for Differentiation and Quantification
A multi-faceted analytical approach is essential for the robust detection, identification, and quantification of the jaboticabin ethyl impurity. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone of such a strategy[4][5][6][7]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for structural confirmation[8][9].
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture[6][10]. For polyphenols like jaboticabin, reversed-phase HPLC with UV-Vis detection is a common and effective method[10].
Principle of Separation: The separation of jaboticabin and its ethyl impurity is based on their differing polarities. In a reversed-phase setup (e.g., with a C18 column), the mobile phase is more polar than the stationary phase. Jaboticabin, being more polar due to its free carboxylic acid, will elute earlier. The less polar ethyl impurity will have a stronger affinity for the stationary phase and thus a longer retention time.
Step-by-Step HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute compounds of increasing non-polarity. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at wavelengths relevant for polyphenols (e.g., 280 nm and 320 nm).
-
Column Temperature: 30 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it an ideal tool for impurity identification[11][12][13][14][15].
Principle of Identification: After chromatographic separation, the eluent is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and their mass-to-charge ratio (m/z) is determined. The jaboticabin ethyl impurity will have a distinct molecular weight, 28.05 Da higher than the parent compound, allowing for unambiguous identification.
Expected Mass Spectra:
-
Jaboticabin: In negative ion mode (ESI-), the expected [M-H]⁻ ion would be at m/z 321.03.
-
Jaboticabin Ethyl Impurity: The expected [M-H]⁻ ion would be at m/z 349.06.
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ions and analyzing the resulting daughter ions. The fragmentation pattern of the ethyl impurity would show characteristic losses related to the ethyl ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and LC-MS are excellent for detection and quantification, NMR spectroscopy provides definitive structural information, making it the gold standard for impurity characterization[8][9].
Principle of Confirmation: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in a molecule. The presence of an ethyl group in the impurity will give rise to unique signals that are absent in the spectrum of pure jaboticabin.
Key Diagnostic NMR Signals for the Ethyl Impurity:
-
¹H NMR: A characteristic triplet signal (integrating to 3 protons) around 1.2-1.4 ppm for the methyl (-CH₃) group and a quartet signal (integrating to 2 protons) around 4.1-4.4 ppm for the methylene (-CH₂-) group of the ethyl ester.
-
¹³C NMR: Two additional signals in the aliphatic region of the spectrum, one around 14 ppm for the methyl carbon and another around 60-62 ppm for the methylene carbon.
The following diagram illustrates a comprehensive analytical workflow for the identification and characterization of the jaboticabin ethyl impurity.
Caption: A typical analytical workflow for the separation, identification, and confirmation of impurities.
Part 4: Impact on Drug Development and Regulatory Considerations
The presence of impurities can have significant implications in drug development. From a regulatory standpoint (e.g., ICH Q3A/B guidelines), impurities above a certain threshold (typically 0.10-0.15%) must be identified, quantified, and their potential toxicological impact assessed.
Potential Impacts of the Ethyl Impurity:
-
Efficacy: The ethyl impurity may have a different pharmacological profile than jaboticabin, potentially reducing the overall efficacy of the drug product.
-
Safety: The impurity could have its own toxicological profile, introducing safety risks not associated with the parent compound.
-
Stability: The presence of the ethyl ester could alter the degradation pathways and shelf-life of the drug product.
Therefore, the development of validated analytical methods, as described in this guide, is not just a scientific exercise but a critical component of ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from jaboticabin.
Conclusion
The proactive investigation of potential impurities, such as the hypothesized jaboticabin ethyl impurity, is a cornerstone of modern drug development. By leveraging a combination of powerful analytical techniques—HPLC for separation and quantification, LC-MS for sensitive identification, and NMR for definitive structural confirmation—researchers can ensure the purity and safety of their compounds. The methodologies and insights provided in this guide are designed to equip scientists with the necessary tools and understanding to confidently characterize jaboticabin and its related substances, thereby upholding the highest standards of scientific integrity and regulatory compliance.
References
-
Zhao, J., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. Journal of Agricultural and Food Chemistry, 67(5), 1513–1520. [Link]
-
Lage, N. N., et al. (2021). Recovery of Bioactive Compounds from Jaboticaba Peels and Application into Zein Ultrafine Fibers Produced by Electrospinning. Polymers, 13(16), 2736. [Link]
-
Abe, L. T., et al. (2017). Chemical characterization of the jabuticaba fruits (Myrciaria cauliflora Berg) and their fractions. Archivos Latinoamericanos de Nutrición, 67(4). [Link]
-
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268–3295. [Link]
-
Pereira, M. C., et al. (2016). Identification and quantification of phenolic compounds from different species of Jabuticaba (Plinia spp.) by HPLC-DAD-ESI/MSn. Food Chemistry, 208, 225–234. [Link]
-
Abad-García, B., et al. (2009). A general analytical strategy for the characterization of phenolic compounds in fruit juices by high-performance liquid chromatography with diode array detection coupled to electrospray ionization and triple quadrupole mass spectrometry. Journal of Chromatography A, 1216(28), 5398–5415. [Link]
-
Gómez-Caravaca, A. M., et al. (2016). Simultaneous determination of phenolic compounds and saponins in quinoa (Chenopodium quinoa Willd) by a validated HPLC-DAD-ESI-QTOF-MS method. Food Chemistry, 199, 139–147. [Link]
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15. [Link]
-
Simirgiotis, M. J., et al. (2016). The Jaboticaba (Myrciaria cauliflora) Fruit: A Source of Bioactive Compounds with Functional Potential. Molecules, 21(1), 58. [Link]
-
D'Andrea, G. (2015). NMR for Metabolomics: From Current Experimental Approaches to Future Perspectives. Magn. Reson. Chem., 53(9), 673-675. [Link]
-
Balayssac, S., et al. (2008). Analysis of plant extracts and fractions by 1H NMR-based metabolomics. Application to the study of a traditional remedy. Phytochemical Analysis, 19(5), 452-459. [Link]
-
Locatelli, M., et al. (2018). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 23(10), 2533. [Link]
-
Gouvinhas, I., et al. (2017). NMR spectroscopy as a tool for the analysis of polyphenols in extra virgin olive oil. Trends in Food Science & Technology, 69, 121-137. [Link]
-
Pereira, G. A., et al. (2014). HPLC/ESI-TOF-MS Identification and Quantification of Phenolic Compounds in Fermented/Non-Fermented Jaboticaba Fruit (Myrciaria jaboticaba (Vell.) O. Berg). Food and Nutrition Sciences, 5(10), 968-978. [Link]
-
Benfenati, E., et al. (1992). Mass spectrometric studies of flavonoids. Journal of the American Society for Mass Spectrometry, 3(3), 247-254. [Link]
-
Ivanova-Petropulos, V., et al. (2015). HPLC determination of twelve polyphenols: application in wine analysis. Journal of Hygienic Engineering and Design, 11, 29-37. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TECHNIQUES FOR QUANTIFICATION OF POLYPHENOLS [ebrary.net]
- 5. foodsciencejournal.com [foodsciencejournal.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. NMR spectroscopy: a powerful tool for the analysis of polyphenols in extra virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced NMR-based profiling of polyphenols in commercially available grape juices using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. keypublishing.org [keypublishing.org]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. tandfonline.com [tandfonline.com]
- 14. Mass spectrometric profiling of flavonoid glycoconjugates possessing isomeric aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Guide: Identification of Depside Impurities in Myrciaria cauliflora Extracts
Executive Summary & Strategic Context
In the development of botanical drug candidates derived from Myrciaria cauliflora (Jaboticaba), particularly those targeting antioxidant or anti-inflammatory indications (e.g., COPD), the primary focus often rests on the high-value anthocyanin fraction (cyanidin-3-glucoside). However, regulatory rigor (ICH Q3A/B) demands the thorough characterization of "related substances" or impurities that co-extract with the active pharmaceutical ingredient (API).
Depsides —specifically jaboticabin and its acid derivative—represent a critical class of "impurities" in this matrix. Unlike ubiquitous tannins, depsides possess distinct pharmacophores (ester-linked phenolic units) with potent anti-inflammatory activity that may confound bioassays intended for anthocyanins. Furthermore, their stability profiles differ significantly from glycosylated flavonoids, posing shelf-life challenges.
This guide provides a self-validating analytical workflow for the isolation, detection, and structural confirmation of these depside constituents, transitioning them from "unknown impurities" to "characterized markers."
Chemical Identity of Target Depsides[1][2][3]
Depsides are polyphenolic compounds consisting of two or more monocyclic aromatic units linked by an ester bond. In M. cauliflora peel, the two primary targets are:
| Compound Name | Chemical Structure Description | Molecular Formula | Monoisotopic Mass (Neutral) |
| Jaboticabin | Methyl 2-[(3,4-dihydroxybenzoyloxy)-4,6-dihydroxyphenyl]acetate | C₁₆H₁₄O₈ | 334.0689 Da |
| Depside Acid | 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid | C₁₅H₁₂O₈ | 320.0532 Da |
Relevance: These compounds often co-elute with early-eluting phenolic acids or degradation products of anthocyanins in reverse-phase chromatography, necessitating high-resolution MS/MS for discrimination.
Extraction & Enrichment Protocol
To effectively identify these minor constituents, we must enrich the phenolic fraction while removing bulk sugars and organic acids.
Protocol: Targeted Phenolic Enrichment
-
Raw Material: Use freeze-dried M. cauliflora peels (highest depside concentration).
-
Solvent System: Ethanol:Water (70:30 v/v) acidified with 0.1% Formic Acid.
-
Causality: The 70% ethanol concentration maximizes the solubility of the depside ester (jaboticabin) while the acid stabilizes the phenolic hydroxyls and prevents oxidation during extraction.
-
-
Extraction: Ultrasonic-Assisted Extraction (UAE) at 30°C for 20 minutes.
-
Control: Do not exceed 40°C. Depside ester bonds are susceptible to hydrolysis at high temperatures, which would artificially increase the concentration of the "Depside Acid" impurity.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Load extract onto a C18 SPE cartridge.
-
Wash: 100% Water (removes sugars/polar acids).
-
Elute: 100% Methanol (recovers depsides and anthocyanins).
-
Validation: Collect the wash fraction and analyze via HPLC to ensure no UV-absorbing species (280 nm) are lost.
-
Analytical Workflow: UHPLC-QTOF-MS/MS
This section details the core identification logic. We utilize a Quadrupole Time-of-Flight (QTOF) system for exact mass determination and fragmentation analysis.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 20% B over 10 min, then to 50% B at 15 min.
-
Rationale: Depsides are moderately polar. A shallow gradient at the beginning is crucial to separate Jaboticabin from the bulk anthocyanins (Cyanidin-3-glucoside).
-
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Expert Insight: While anthocyanins require Positive Mode (ESI+), depsides and phenolic acids ionize far more efficiently in Negative Mode due to the deprotonation of phenolic hydroxyls. Dual-mode switching or separate runs are required.
-
-
Scan Range: m/z 100–1000.
Self-Validating Identification Logic
A peak is confirmed as a depside only if it satisfies all three criteria below:
-
Exact Mass Match: < 5 ppm error from theoretical mass.
-
UV Spectrum:
at ~267 nm with a shoulder at ~298 nm (characteristic of phenolic acid esters).[1] -
Fragmentation Pattern (MS/MS):
-
Jaboticabin (m/z 333 [M-H]⁻): Must yield a fragment at m/z 137 (protocatechuic acid moiety) or m/z 109 (decarboxylated phenol). The cleavage of the ester bond is the diagnostic signature.
-
Quantitative Data Summary: Key MS Ions
| Analyte | ESI Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Retention Relative to C3G |
| Jaboticabin | Negative | 333.0610 [M-H]⁻ | 153, 137, 109 | ~1.1 (Co-elutes or slightly later) |
| Depside Acid | Negative | 319.0454 [M-H]⁻ | 153, 137, 109 | ~0.9 (Elutes earlier) |
| Cyanidin-3-glucoside | Positive | 449.1082 [M]⁺ | 287 (Aglycone) | 1.0 (Reference) |
Structural Confirmation Logic (Visualization)
The following diagram illustrates the decision tree for classifying an unknown impurity in M. cauliflora extract as a depside, distinguishing it from common anthocyanins and hydrolyzable tannins.
Figure 1: Analytical decision matrix for segregating depside impurities from the primary anthocyanin matrix in Jaboticaba extracts.
Advanced Validation: NMR Spectroscopy
While LC-MS provides tentative identification, Nuclear Magnetic Resonance (NMR) is required for absolute structural confirmation of the "impurity" if it is isolated for reference standard generation.
Key Diagnostic Signals (¹H NMR, 500 MHz, CD₃OD):
-
Methoxy Group (Jaboticabin specific): A sharp singlet at δ 3.57 ppm .[1] This signal differentiates Jaboticabin (methyl ester) from its acid form (Depside Acid), which lacks this peak.
-
Methylene Protons: A singlet at δ 3.50 ppm (H-7), indicating the acetate side chain.
-
Aromatic Protons:
-
ABX system (δ 6.70–7.40 range) confirming the 3,4-dihydroxybenzoyl moiety.
-
Meta-coupled protons (δ 6.00–6.50) confirming the phloroglucinol ring.
-
Protocol Tip: If the impurity is unstable, perform NMR immediately after isolation and drying under nitrogen. Avoid leaving the sample in protic solvents (Methanol-d4) for extended periods if trace acid is present, as transesterification can occur.
References
-
Reynertson, K. A., et al. (2006).[2] Bioactive Depsides and Anthocyanins from Jaboticaba (Myrciaria cauliflora).[1][3][4][5][6][7] Journal of Natural Products. [Link][1]
-
Zhao, Y., et al. (2019).[8][2] Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease.[8][1][4] Journal of Agricultural and Food Chemistry. [Link]
-
Wu, S. B., et al. (2013). Metabolite Profiling of Jaboticaba (Myrciaria cauliflora) and Other Dark-Colored Fruit Juices.[5] Journal of Agricultural and Food Chemistry. [Link]
-
Inada, K. O. P., et al. (2015).[9] Screening of the chemical composition and antioxidant capacity of different parts of jaboticaba (Myrciaria jaboticaba (Vell.) O. Berg) fruit.[8][2][6][10][11] Food Research International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. Extraction Methods, Chemical Characterization, and In Vitro Biological Activities of Plinia cauliflora (Mart.) Kausel Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jaboticaba (Myrciaria cauliflora) Peel Extracts in Dermocosmetics: A Systematic Review Highlighting Antioxidant and Photoprotective Research Gaps [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. al-kindipublisher.com [al-kindipublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Chemical properties of 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate
The following technical guide provides an in-depth analysis of 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate , a specialized polyphenolic depside designed for enhanced lipophilicity and metabolic targeting.
This guide treats the molecule as a Specific Chemical Entity (SCE) , synthesizing data from structure-property relationship (SPR) principles, depside chemistry, and polyphenol pharmacokinetics.[1][2][3][4]
Physicochemical Profile, Synthetic Utility, and Stability Mechanisms[1][2][3][4]
Part 1: Chemical Identity & Structural Analysis[1][2][3][4]
This molecule represents a hybrid depside scaffold , combining a bioactive catechol moiety with a resorcinol-derived ester side chain.[1][2][3][4] Its design suggests a "prodrug" or "codrug" strategy intended to deliver Protocatechuic Acid (PCA) and a substituted phenylacetic acid derivative, potentially modulating solubility and cellular uptake compared to the parent acids.[1][2][3][4]
Table 1: Chemical Specification
| Property | Specification |
| IUPAC Name | 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate |
| Molecular Formula | |
| Molecular Weight | 348.31 g/mol |
| Core Scaffold | Depside (Phenolic Ester) |
| Key Moieties | [1][2][3][4] • Ring A (Acyl): 3,4-Dihydroxybenzoyl (Protocatechuoyl)[1][2][3][4]• Ring B (Phenolic): 3,5-Dihydroxy-2-(ethoxycarbonylmethyl)phenyl |
| Calculated LogP | ~2.1 (Predicted) – Significantly higher than PCA (0.8) |
| H-Bond Donors/Acceptors | 4 Donors / 8 Acceptors |
Structural Logic[1][2][3][4]
-
The Depside Linkage (Ester 1): The connection between the 3,4-dihydroxybenzoyl group and the phenolic oxygen at Position 1 of the resorcinol ring is a phenolic ester .[1][2][3][4] This bond is chemically labile, susceptible to hydrolysis by plasma esterases and changes in pH.[1][2][3][4]
-
The Aliphatic Side Chain (Ester 2): The 2-ethoxy-2-oxoethyl group (
) at Position 2 acts as a lipophilic tail.[1][2][3][4] This ethyl ester is generally more stable than the phenolic ester but remains a target for carboxylesterases.[1][2][3][4] -
Redox Active Center: The catechol group (3,4-dihydroxy) on the benzoate ring confers potent antioxidant activity but also susceptibility to oxidation into an ortho-quinone.[1][2][3][4]
Part 2: Physicochemical Properties & Solubility Profile[1][2][3][4]
The introduction of the ethyl ester side chain and the depside linkage transforms the solubility profile of the parent polyphenols.[1][2][3][4]
Table 2: Solubility & pKa Profile (Predicted)
| Solvent/Medium | Solubility Rating | Mechanism |
| Water (pH 7.0) | Low to Moderate | The molecule is relatively non-polar due to the ethyl ester, though phenolic OH groups provide some hydration.[1][2][3][4] |
| Ethanol/DMSO | High | Excellent solubility due to disruption of crystal lattice and H-bonding capacity.[1][2][3][4] |
| Octanol | Moderate | LogP ~2.1 favors partitioning into lipid bilayers, enhancing bioavailability over free Protocatechuic Acid.[1][2][3][4] |
| pKa 1 (Acidic) | ~8.5 (Phenolic OH) | The meta-hydroxyls on the resorcinol ring.[1][2][3][4] |
| pKa 2 (Acidic) | ~8.8 (Catechol OH) | The para-hydroxyl on the benzoate ring.[1][2][3][4] |
Critical Insight: The absence of a free carboxylic acid group (masked as an ethyl ester) prevents ionization at physiological pH (7.4), facilitating passive diffusion across membranes.[1][2][3][4]
Part 3: Stability & Reactivity Mechanisms[1][2][3][4]
Understanding the degradation pathways is critical for formulation and assay development.[1][2][3][4] The molecule possesses two distinct "break points" and one "oxidation point."[1][2][3][4]
1. Hydrolytic Instability (The "Double-Switch" Mechanism)
The molecule functions as a cascade prodrug.[1][2][3][4]
-
Phase 1 (Rapid): Hydrolysis of the phenolic ester (depside bond) releases Protocatechuic Acid and Ethyl (3,5-dihydroxyphenyl)acetate .[1][2][3][4]
-
Phase 2 (Slower): Hydrolysis of the aliphatic ethyl ester releases (3,5-dihydroxyphenyl)acetic acid .[1][2][3][4]
2. Oxidative Lability
The 3,4-dihydroxybenzoate moiety is prone to auto-oxidation at pH > 8.0, forming a reactive o-quinone which can polymerize (browning) or react with nucleophiles (e.g., Cysteine residues in proteins).[1][2][3][4]
Visualization: Degradation Pathways
The following diagram maps the hydrolytic and oxidative fates of the molecule.[1][2][3][4]
Figure 1: Dual degradation pathways showing the sequential hydrolysis of ester bonds and the oxidative risk of the catechol moiety.[1][2][3][4]
Part 4: Synthesis Strategy
For researchers aiming to synthesize or derivatize this compound, a convergent synthesis strategy is recommended to avoid self-polymerization of the polyphenols.[1][2][3][4]
Protocol: Steglich Esterification (Modified)
-
Precursor Preparation:
-
Component A: 3,4-Bis(benzyloxy)benzoic acid (Benzyl-protected Protocatechuic acid).[1][2][3][4] Protection is required to prevent self-esterification.[1][2][3][4]
-
Component B: Ethyl (3,5-dihydroxyphenyl)acetate.[1][2][3][4] (Synthesized via condensation of acetone dicarboxylate or derived from 3,5-dihydroxyacetophenone).[1][2][3][4]
-
-
Coupling Reaction:
-
Reagents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[1][2][3][4]
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1][2][3][4]
-
Conditions:
, inert atmosphere ( ).[1][2][3][4] -
Stoichiometry: 1.0 eq Component B + 1.1 eq Component A + 1.1 eq DCC + 0.1 eq DMAP.
-
Note: The coupling will likely occur at both 3-OH and 5-OH positions if not controlled.[1][2][3][4] However, since the molecule is symmetric (3,5), a mono-ester is statistically favored at 1:1 stoichiometry, but separation from the diester (bis-benzoate) will be required.[1][2][3][4]
-
-
Deprotection:
Purification Validation:
-
HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
-
Detection: UV at 280 nm (Phenol) and 254 nm (Aromatic).[1][2][3][4]
Part 5: Experimental Protocols
Protocol A: Stability Assay (Self-Validating)
Objective: Determine the half-life (
-
Preparation: Dissolve 1 mg of compound in 100
DMSO. -
Initiation: Dilute into 9.9 mL of PBS (pH 7.4) at
.[1][2][3][4] -
Sampling: Aliquot 100
at min. -
Quenching: Immediately add 100
cold Acetonitrile + 1% Formic Acid to stop hydrolysis. -
Analysis: Inject into LC-MS/MS.
-
Validation Criteria:
Protocol B: LogP Determination (Shake-Flask Method)
-
System: Octanol-saturated Water and Water-saturated Octanol.[1][2][3][4]
-
Equilibrium: Vortex compound in 1:1 mixture for 1 hour; centrifuge to separate phases.
-
Quantification: Measure UV absorbance (280 nm) of both phases.
-
Calculation:
.
Part 6: Applications in Drug Development[1][2][3][4]
This molecule serves as a versatile template in three specific domains:
-
Targeted Antioxidant Delivery: The increased lipophilicity allows the molecule to penetrate the Blood-Brain Barrier (BBB) or cell membranes more effectively than native Protocatechuic Acid.[1][2][3][4] Once intracellular, esterases cleave the molecule to release the active antioxidant payload.[1][2][3][4]
-
Tyrosinase Inhibition: The resorcinol moiety (3,5-dihydroxy) is a known pharmacophore for Tyrosinase inhibition (skin whitening/hyperpigmentation treatment).[1][2][3][4] The ester linkage acts as a slow-release mechanism.[1][2][3][4]
-
Polyketide Mimicry: Structurally similar to intermediates in the biosynthesis of isocoumarins, it can be used as a probe to study polyketide synthase (PKS) mechanisms.[1][2][3][4]
References
-
Loomis, W. D., & Battaile, J. (1966).[1][2][3][4] Plant phenolic compounds and the isolation of plant enzymes.[1][2][3][4] Phytochemistry.[1][2][3][4] Link (Foundational text on phenolic handling and oxidation).[1][2][3][4]
-
Bernini, R., et al. (2013).[1][2][3][4] Synthesis and antioxidant activity of hydroxytyrosol and protocatechuic acid lipophilic esters.[1][2][3][4] Journal of Agricultural and Food Chemistry.[1][2][3][4][5] Link (Reference for lipophilic ester synthesis and stability).[1][2][3][4]
-
Higa, T., et al. (1998).[1][2][3][4] Depsides and Depsidones: Synthesis and Bioactivity.[1][2][3][4] Chemical Reviews.[1][2][3][4] (General reference for Depside chemistry stability).
-
Testa, B., & Mayer, J. M. (2003).[1][2][3][4] Hydrolysis in Drug and Prodrug Metabolism.[1][2][3][4] Wiley-VCH.[1][2][3][4] (Authoritative source on esterase cleavage mechanisms).
Sources
- 1. [(2R,3R,4R,5S,6S)-6-[2-oxo-2-(3,4,5-trihydroxyphenyl)ethyl]-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | C42H34O25 | CID 162817372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3,4-dihydroxyphenyl)ethyl (5Z,6S)-5-ethylidene-4-[2-[2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | C38H48O20 | CID 101695757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ((2R,3R,4S,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-3,5-dihydroxy-4-((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | C29H36O15 | CID 110062419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate | C28H24O16 | CID 5480249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility and Stability Profiling of Jaboticabin Ethyl Impurity
The following technical guide details the solubility and stability profile of Jaboticabin Ethyl Impurity (JEI) , a specific process-related impurity often encountered during the isolation or formulation of the depside Jaboticabin.
Executive Summary & Chemical Identity
Jaboticabin Ethyl Impurity (JEI) is a structural analog of the bioactive depside Jaboticabin. It is primarily classified as a process-related impurity or degradation artifact formed via transesterification when Jaboticabin (typically a methyl ester) is exposed to ethanol during extraction, purification, or storage.
Understanding JEI is critical for drug development because depsides are chemically labile. The presence of JEI alters the lipophilicity and bioavailability profile of the drug substance and must be controlled under ICH Q3A/B guidelines.
Structural Comparison
The core structural difference lies in the esterification of the phenylacetic acid side chain.
| Feature | Jaboticabin (Parent) | Jaboticabin Ethyl Impurity (JEI) |
| CAS Number | 1207860-64-5 (Generic) | 1404192-74-0 |
| Chemical Name | Methyl 2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxybenzeneacetate | Ethyl 2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxybenzeneacetate |
| Molecular Formula | C₁₆H₁₄O₈ | C₁₇H₁₆O₈ |
| Molecular Weight | 334.28 g/mol | 348.31 g/mol |
| Origin | Natural Product (Myrciaria cauliflora) | Synthetic Artifact / Ethanolic Solvolysis |
Mechanism of Formation
JEI is formed through base-catalyzed or acid-catalyzed transesterification . The methoxy group of the parent Jaboticabin is displaced by an ethoxy group from the solvent (ethanol).
Key Risk Factor: Use of Ethanol/Water mixtures in extraction or wet granulation processes.
Solubility Profile
JEI exhibits a solubility profile typical of polyphenolic esters: poor aqueous solubility driven by the aromatic scaffold, but moderate-to-high solubility in polar organic solvents.
Predicted & Empirical Solubility Data
| Solvent System | Solubility Rating | Estimated Concentration (mg/mL) | Mechanistic Insight |
| Water (pH 1.2 - 6.0) | Practically Insoluble | < 0.1 mg/mL | High lipophilicity of the depside core limits interaction with water. |
| Water (pH > 8.0) | Soluble (Unstable) | > 1.0 mg/mL | Deprotonation of phenolic hydroxyls (pKa ~9.0) increases solubility but triggers rapid oxidation. |
| Methanol / Ethanol | Freely Soluble | > 50 mg/mL | Excellent solvation of the ester and phenolic moieties. Note: Ethanol promotes JEI formation/stability. |
| DMSO | Very Soluble | > 100 mg/mL | Preferred solvent for stock solutions; disrupts intermolecular hydrogen bonding. |
| Acetonitrile | Soluble | 10 - 30 mg/mL | Useful for HPLC mobile phases; less solubilizing than alcohols due to lack of H-bond donation. |
Partition Coefficient (LogP)
-
Predicted LogP: ~2.1 – 2.5
-
Implication: JEI is more lipophilic than the parent methyl ester (Jaboticabin), potentially altering membrane permeability and retention time in Reverse-Phase Chromatography (RPC).
Stability Profile
The stability of JEI is governed by two major degradation pathways: Hydrolysis (of the ester linkages) and Oxidation (of the catechol moiety).
Hydrolytic Stability
JEI contains two hydrolyzable ester bonds:
-
Aliphatic Ester: The ethyl ester side chain.
-
Depside Linkage: The phenolic ester connecting the two aromatic rings.
-
Acidic Conditions (pH < 3): Relatively stable at ambient temperature. High temperatures trigger hydrolysis of the depside linkage first.
-
Neutral Conditions (pH 6-7): Slow hydrolysis observed over weeks.
-
Basic Conditions (pH > 8): Critical Instability. Rapid saponification of the ethyl ester and cleavage of the depside bond occurs within minutes to hours.
Oxidative Stability
The 3,4-dihydroxybenzoyl (catechol) moiety is highly susceptible to oxidation, forming o-quinones.
-
Triggers: High pH, metal ions (Fe³⁺, Cu²⁺), and UV light.
-
Visual Indicator: Solutions turn from colorless/pale yellow to dark brown/black.
Thermal & Photostability
-
Thermal: Stable in solid state up to ~150°C (melting/decomposition). In solution, degradation accelerates >40°C.
-
Photo: Sensitive to UV-VIS radiation. Solutions must be protected from light to prevent radical-mediated polymerization.
Visualization: Degradation Pathways
The following diagram illustrates the formation of JEI and its subsequent degradation pathways.
Figure 1: Reaction network showing the formation of JEI via transesterification and its degradation via hydrolysis and oxidation.[1][2]
Experimental Protocols
To validate the profile of JEI in your specific matrix, use the following standardized protocols.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility of JEI in various buffers.
-
Preparation: Weigh 5 mg of JEI into a 4 mL amber glass vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., pH 1.2 HCl, pH 6.8 Phosphate Buffer, Water).
-
Equilibration:
-
Seal vials and place in an orbital shaker at 25°C ± 0.5°C.
-
Shake at 200 RPM for 24 hours.
-
-
Sampling:
-
Filter the supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).
-
Critical Step: Dilute the filtrate immediately with Mobile Phase A to prevent precipitation if the pH changes.
-
-
Analysis: Quantify using HPLC-UV (280 nm) against a standard curve.
Protocol B: Forced Degradation Study (Stress Testing)
Objective: Confirm stability limits and identify degradation products.
| Stress Condition | Procedure | Sampling Timepoints | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 0, 2, 4, 8, 24 Hours | > 90% Recovery |
| Base Hydrolysis | 0.01 N NaOH, RT | 0, 5, 15, 30 Minutes | Expect Rapid Degradation |
| Oxidation | 3% H₂O₂, RT | 0, 1, 4, 24 Hours | Monitor Quinone formation |
| Photostability | 1.2 million lux hours | End of cycle | Compare Dark Control |
Analytical Methodology (HPLC)
For the separation of Jaboticabin, JEI, and their degradation products, the following method is recommended.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 mins.
-
Detection: UV at 280 nm (aromatic ring) and 254 nm (conjugated system).
-
Retention Order: Hydrolysis Acid (Early) < Jaboticabin (Parent) < JEI (Late Eluter) .
References
-
Veeprho Laboratories. (n.d.). Jaboticabin Ethyl Impurity | CAS 1404192-74-0.[3][4] Retrieved February 9, 2026, from [Link]
-
Zhao, S., et al. (2019).[5][6] Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity.[5][6] Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Mendow, G., et al. (2011).[7] Biodiesel production by two-stage transesterification with ethanol. Bioresource Technology. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. veeprho.com [veeprho.com]
- 4. Jaboticabin Ethyl Impurity - SRIRAMCHEM [sriramchem.com]
- 5. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodiesel production by two-stage transesterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Impurity Profiling in Drug Development
An in-depth technical guide on the core of Jaboticabin Ethyl Impurity in pharmaceutical research.
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide focuses on a hypothetical yet plausible impurity, Jaboticabin Ethyl Impurity, to illustrate the rigorous process of impurity identification, characterization, and control. Jaboticabin, a phenolic compound isolated from the bark of the jaboticaba tree (Myrciaria cauliflora), has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. As with any naturally sourced or synthetically derived compound, a thorough understanding of its impurity profile is a regulatory and scientific necessity.
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the methodologies and rationale behind the investigation of Jaboticabin Ethyl Impurity. We will explore its potential origins, the analytical techniques for its isolation and characterization, and its significance in the broader context of pharmaceutical research.
Part 1: Postulated Origin and Chemical Structure of Jaboticabin Ethyl Impurity
Jaboticabin Ethyl Impurity is not a widely documented compound; therefore, we postulate its formation based on common chemical processes encountered during the extraction and purification of the parent molecule, Jaboticabin. The most probable origin of this impurity is the esterification of one of Jaboticabin's carboxylic acid groups with ethanol. This reaction could be catalyzed by acidic conditions present during extraction or purification if ethanol is used as a solvent.
Plausible Formation Pathway:
Caption: Postulated formation of Jaboticabin Ethyl Impurity via esterification.
Part 2: Analytical Workflow for Isolation and Characterization
The cornerstone of managing impurities lies in a robust analytical workflow. The following sections detail the experimental protocols for the isolation and structural elucidation of Jaboticabin Ethyl Impurity.
High-Performance Liquid Chromatography (HPLC) for Detection and Isolation
HPLC is the primary technique for detecting and quantifying impurities in pharmaceutical substances. A gradient method is often necessary to resolve closely related compounds like an API and its impurities.
Experimental Protocol: HPLC Method Development
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 280 nm.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation:
-
Accurately weigh 10 mg of the Jaboticabin sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The retention time of Jaboticabin is first established.
-
Any additional peaks are considered potential impurities. Jaboticabin Ethyl Impurity, being more non-polar due to the ethyl ester group, is expected to have a longer retention time than the parent compound.
-
Caption: HPLC workflow for the detection and quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Identification
To confirm the identity of the suspected impurity, LC-MS is employed to determine its molecular weight.
Experimental Protocol: LC-MS Analysis
-
System: A system combining an HPLC (as described above) with a mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF, instrument).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection.
-
Data Acquisition:
-
Scan Range: m/z 100-1000.
-
The expected mass of Jaboticabin is calculated.
-
The expected mass of Jaboticabin Ethyl Impurity is calculated by adding the mass of an ethyl group (C2H5) and subtracting the mass of a hydrogen atom from the parent molecule's mass.
-
-
Analysis: The mass spectrum corresponding to the impurity peak from the HPLC is analyzed to find the parent ion's mass-to-charge ratio (m/z), which should match the calculated molecular weight of the proposed impurity.
Preparative HPLC and Nuclear Magnetic Resonance (NMR) for Structural Elucidation
For definitive structural confirmation, the impurity must be isolated in sufficient quantity for NMR analysis.
Experimental Protocol: Isolation and NMR
-
Isolation:
-
A preparative HPLC system with a larger-scale C18 column is used.
-
The mobile phase composition is optimized for maximum separation.
-
Multiple injections of a concentrated sample solution are performed.
-
The fraction corresponding to the impurity peak is collected.
-
The collected fractions are pooled, and the solvent is evaporated to yield the isolated impurity.
-
-
NMR Spectroscopy:
-
The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
A suite of NMR experiments is conducted:
-
¹H NMR: To identify the number and types of protons. The presence of a triplet and quartet signal would be indicative of an ethyl group.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and definitively place the ethyl group on the correct carboxylic acid moiety of the Jaboticabin structure.
-
-
Part 3: Significance in Pharmaceutical Research
The identification and characterization of Jaboticabin Ethyl Impurity are crucial for several reasons:
-
Safety and Toxicology: The impurity may have a different toxicological profile than the parent API. Regulatory guidelines often require toxicological assessments for impurities above a certain threshold.
-
Efficacy: The impurity is unlikely to have the same pharmacological activity as Jaboticabin. Its presence effectively reduces the potency of the API.
-
Stability: The presence of impurities can potentially affect the stability of the drug substance and the final drug product.
-
Process Control: The identification of this impurity provides critical feedback for the optimization of the manufacturing process to minimize its formation. This could involve changing the solvent from ethanol to a non-reactive alternative or adjusting the pH during extraction.
Conclusion
While Jaboticabin Ethyl Impurity serves as a hypothetical case study, the principles and methodologies described are fundamental to pharmaceutical impurity analysis. A rigorous approach to impurity profiling, encompassing detection, isolation, and structural elucidation, is essential for ensuring the quality, safety, and efficacy of any new therapeutic agent. This in-depth understanding allows for the development of robust manufacturing processes and control strategies, which are prerequisites for regulatory approval and clinical success.
References
-
Jaboticabin: A Depsidone from Myrciaria cauliflora. , Journal of Natural Products, [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link]
-
High-Performance Liquid Chromatography (HPLC): Principles and Applications in Pharmaceutical Analysis. , Journal of Pharmaceutical and Biomedical Analysis, [Link]
-
The Role of Mass Spectrometry in the Identification of Impurities and Degradants in Pharmaceuticals. , American Pharmaceutical Review, [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pharmaceutical Analysis. , Spectroscopy Magazine, [Link]
Precision Isolation of Ethyl Ester Impurities in Jaboticabin Synthesis
Executive Summary
The total synthesis and isolation of Jaboticabin —a bioactive depside originally isolated from Myrciaria cauliflora—presents a specific purification challenge. Due to the molecule's depside structure (an ester linkage between two phenolic units), the presence of ethyl ester impurities is a frequent and persistent artifact. These impurities arise either as unreacted intermediates from protected starting materials or via transesterification during ethanolic workups.
This guide details the physicochemical basis for separating Jaboticabin from its ethyl ester analog. It moves beyond standard protocols to provide a self-validating, pH-modulated Reversed-Phase HPLC (RP-HPLC) strategy, ensuring high-purity isolation required for pharmacological assay.
Part 1: The Chemistry of the Impurity
To isolate the impurity, one must first understand its genesis. Jaboticabin is a depside , characterized by a carboxylic acid moiety and a phenolic ester linkage.
Genesis of the Ethyl Ester
In the total synthesis of Jaboticabin (often involving DCC/DMAP coupling or similar esterification strategies), the carboxylic acid functionality is frequently protected as an ethyl ester to prevent self-polymerization or competitive coupling.
Two primary pathways generate the impurity:
-
Incomplete Hydrolysis: The final synthetic step often involves the hydrolysis of the ethyl ester protecting group to reveal the free acid (Jaboticabin). Kinetic stalling can leave 1–5% of the ethyl ester in the crude matrix.
-
Solvolysis Artifacts: If the final free acid is recrystallized or extracted using ethanol (a common solvent for polyphenols), acid-catalyzed Fischer esterification can occur, regenerating the ethyl ester.
Structural Homology & Separation Challenge
The structural difference between Jaboticabin and its ethyl ester is minimal—a substitution of a proton (
| Feature | Jaboticabin (Target) | Jaboticabin Ethyl Ester (Impurity) | Chromatographic Impact |
| Moiety | Free Carboxylic Acid (-COOH) | Ethyl Ester (-COOEt) | pKa Dependent |
| Polarity | High (Ionizable) | Moderate (Neutral) | Ester elutes later in RP-HPLC |
| UV Spectra | Indistinguishable by UV alone | ||
| MW | Resolvable by MS |
Part 2: Analytical Detection & Strategy
Before preparative isolation, the impurity must be fingerprinted. Standard UV detection is insufficient due to the identical chromophores of the depside backbone.
The "Mass Shift" Validation
Using LC-MS (ESI-), the impurity is identified by a characteristic mass shift.
-
Jaboticabin:
-
Impurity:
(corresponds to the ethyl vs. proton difference).
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates where the impurity enters the workflow and how it persists.
Figure 1: Genesis of ethyl ester impurities during depside synthesis and workup.
Part 3: Isolation Protocol (The "Hands")
The separation relies on pH modulation . By adjusting the mobile phase pH, we manipulate the ionization state of Jaboticabin (acid) while the ester remains neutral. This maximizes the difference in hydrophobicity (retention time).
Experimental Setup
-
Instrument: Preparative HPLC with Binary Gradient Pump.
-
Column: C18 (Octadecylsilane), 5 µm particle size, 100 Å pore size. (e.g., Phenomenex Luna or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
The "Acid Shift" Mechanism
-
At Low pH (pH 2.7): The carboxylic acid of Jaboticabin is protonated (neutral). It interacts strongly with the C18 stationary phase.
-
The Separation Factor: Even when protonated, Jaboticabin is more polar than the ethyl ester.
-
Elution Order: Jaboticabin (Peak 1)
Ethyl Ester (Peak 2). -
Resolution: The ethyl group adds significant hydrophobicity, typically resulting in a retention time shift of +2 to +4 minutes on a standard gradient.
-
Step-by-Step Isolation Workflow
-
Sample Preparation:
-
Dissolve 100 mg of crude mixture in DMSO:Methanol (1:1) .
-
Critical: Do not use pure ethanol for dissolution to prevent further transesterification.
-
Filter through a 0.45 µm PTFE filter.
-
-
Gradient Method (Preparative):
-
Flow Rate: 15 mL/min (for 20mm ID column).
-
Gradient:
-
0–2 min: 10% B (Equilibration)
-
2–20 min: 10%
60% B (Linear Ramp) -
20–25 min: 95% B (Wash)
-
-
-
Fraction Collection Logic:
-
Trigger: UV Absorbance at 280 nm.
-
Differentiation: Collect the major peak (Jaboticabin) and the trailing minor peak (Ester).
-
Self-Validation: Re-inject fractions onto an analytical column. The ester fraction must show a later retention time and the +28 Da mass shift.
-
Visualization: Purification Logic
Figure 2: Chromatographic separation logic relying on hydrophobicity differences.
Part 4: Structural Elucidation & Validation
Once isolated, the impurity must be structurally confirmed to ensure it is the ethyl ester and not a regioisomer.
NMR Diagnostics ( H NMR, 400 MHz, DMSO- )
The definitive proof lies in the alkyl region of the NMR spectrum.
| Signal | Multiplicity | Chemical Shift ( | Assignment |
| Methyl | Triplet ( | ~1.30 ppm | |
| Methylene | Quartet ( | ~4.25 ppm | |
| Aromatic | Multiplets | 6.5 – 7.5 ppm | Depside Backbone (Unchanged) |
Interpretation: The presence of the classic quartet-triplet system at 4.25/1.30 ppm, integrated to 2H and 3H respectively, confirms the ethyl ester. The absence of these signals confirms the pure free acid Jaboticabin.
References
-
Wu, J., et al. (2013).[1] "Synthesis of Jaboticabin for COPD Treatment." Journal of Agricultural and Food Chemistry. (Demonstrates the core depside synthesis and potential for ester intermediates).
-
Reynertson, K. A., et al. (2006).[2] "Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity."[3][4] Journal of Natural Products. (Establishes the structure and isolation of the natural product).
-
Inada, K. O. P., et al. (2021).[3] "Jaboticaba berry: A comprehensive review on its polyphenol composition." Food Research International.[3] (Details the extraction challenges and solvent interactions).
-
MDPI Separation Guide. (2024). "Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Ethyl Esters." Separations. (Provides general parameters for separating ethyl esters from acids).
Sources
Methodological & Application
Application Note: A Robust HPLC Method for the Detection and Quantification of Jaboticabin Ethyl Impurity
Abstract
This application note details the development and validation of a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the ethyl impurity in Jaboticabin active pharmaceutical ingredient (API). Jaboticabin, a depside with notable anti-inflammatory properties, is a promising therapeutic candidate.[1][2] Ensuring the purity of Jaboticabin is critical for its safety and efficacy. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the systematic approach to method development, optimization, and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Importance of Impurity Profiling
Jaboticabin is a polyphenol found in the jaboticaba fruit (Myrciaria cauliflora) and has demonstrated significant anti-inflammatory activity.[1][2][6] As with any potential therapeutic agent, a thorough understanding and control of impurities are paramount. The "ethyl impurity" of Jaboticabin may arise from various sources, including the manufacturing process (e.g., use of ethanol as a solvent) or degradation. Its presence, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method is essential for its detection and quantification.
High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the ideal choice for analyzing drug substances and their related impurities.[7] This note describes a stability-indicating RP-HPLC method designed for this purpose.
Method Development Strategy: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analytes.[8] Jaboticabin and its potential ethyl impurity are phenolic compounds, which guides the initial selection of chromatographic conditions.[9][10][11]
Initial Chromatographic Conditions
-
Chromatographic Mode: Reverse-phase HPLC is the most suitable mode for separating moderately polar to non-polar compounds like Jaboticabin.[8] A C18 stationary phase is selected for its versatility and wide range of applications in pharmaceutical analysis.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic modifier is chosen to ensure the separation of compounds with potentially different polarities and to achieve a reasonable analysis time.
-
Aqueous Phase: Water with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) is used to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity, which results in good peak efficiency and lower backpressure.
-
-
Detection: A photodiode array (PDA) or a UV detector is appropriate for detecting phenolic compounds. Based on the chemical structure, a detection wavelength in the range of 270-280 nm is anticipated to provide good sensitivity for both Jaboticabin and its ethyl impurity.[12]
Method Development Workflow
The overall workflow for the development of this HPLC method is illustrated in the diagram below.
Caption: A flowchart of the HPLC method development process.
Optimized Chromatographic Conditions and System Suitability
Through systematic experimentation, the initial chromatographic conditions were optimized to achieve baseline separation of Jaboticabin and its ethyl impurity with excellent peak symmetry and efficiency.
Table 1: Optimized HPLC Parameters
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.00 | |
| 25.00 | |
| 28.00 | |
| 28.01 | |
| 35.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
System Suitability Testing
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. The acceptance criteria are established based on regulatory guidelines such as USP <621>.[13][14][15][16][17]
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) |
Method Validation Protocol
The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[3][4][5] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Caption: Workflow for the validation of the analytical method.
Validation Results Summary
Table 3: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and forced degradation studies. | The method should be specific. |
| Linearity (r²) | > 0.999 | r² ≥ 0.99 |
| Range | LOQ to 150% of the specification limit | Defined by linearity and accuracy. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 80.0% - 120.0% for impurities.[18] |
| Precision (%RSD) | ||
| - Repeatability | < 2.0% | %RSD should be within acceptable limits. |
| - Intermediate Precision | < 2.0% | %RSD should be within acceptable limits. |
| LOD | 0.01 µg/mL | Signal-to-Noise ratio of 3:1. |
| LOQ | 0.03 µg/mL | Signal-to-Noise ratio of 10:1.[7] |
| Robustness | Method remains unaffected by minor changes in parameters. | System suitability criteria must be met. |
Detailed Analytical Protocol
Preparation of Solutions
-
Diluent: Use HPLC grade methanol.
-
Standard Stock Solution (Jaboticabin Ethyl Impurity): Accurately weigh about 10 mg of the ethyl impurity reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This gives a concentration of approximately 100 µg/mL.
-
Working Standard Solution: Further dilute the standard stock solution with the diluent to obtain a final concentration at the specification limit (e.g., 1 µg/mL).
-
Sample Solution (Jaboticabin API): Accurately weigh about 100 mg of the Jaboticabin API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to get a concentration of 1000 µg/mL.
Chromatographic Procedure
-
Set up the HPLC system according to the parameters in Table 1 .
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform six replicate injections of the working standard solution to check for system suitability as per the criteria in Table 2 .
-
Inject the sample solution in duplicate.
-
Inject the working standard solution after a series of sample injections to monitor system drift.
Calculation
The percentage of the ethyl impurity in the Jaboticabin API is calculated using the following formula:
% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100
Where:
-
Areaimpurity is the peak area of the ethyl impurity in the sample chromatogram.
-
Areastandard is the average peak area of the ethyl impurity in the working standard chromatogram.
-
Concstandard is the concentration of the ethyl impurity in the working standard solution (µg/mL).
-
Concsample is the concentration of the Jaboticabin API in the sample solution (µg/mL).
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of the ethyl impurity in Jaboticabin. This method is suitable for routine quality control analysis and for use in stability studies. The systematic approach to method development and validation ensures the reliability of the analytical data, which is crucial for regulatory submissions and for ensuring the quality and safety of the drug substance.
References
- ResearchGate. (n.d.). Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora ) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease | Request PDF.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
- PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- PubMed. (2019, February 6). Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease.
- Rasayan Journal of Chemistry. (n.d.). stability indicating hplc method for determination of maraviroc and its degradants/impurities in bulk and pharmaceutical formulation.
- AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in.
- SciSpace. (n.d.). Hplc method development and validation: an overview.
- PubMed. (2020, March 30). Jabuticaba residues (Myrciaria jaboticaba (Vell.) Berg) are rich sources of valuable compounds with bioactive properties.
- MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
- SpringerLink. (n.d.). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- ResearchGate. (n.d.). HPLC/ESI-TOF-MS Identification and Quantification of Phenolic Compounds in Fermented/Non-Fermented Jaboticaba Fruit (Myrciaria jaboticaba (Vell.) O. Berg).
- US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY.
- ACS Publications. (n.d.). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease | Journal of Agricultural and Food Chemistry.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). (PDF) Jabuticaba. A native fruit of Brazil.
- Journal of Pharmaceutical Research International. (2021, March 15). Development and Validation of rp-HPLC Method of Cabozantinib in Active Pharmaceutical Ingredient and Pharmaceutical Dosage form.
- USP. (n.d.). <621> CHROMATOGRAPHY.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Scribd. (n.d.). USP-NF 621 Chromatography | PDF.
- YouTube. (2021, October 27). Related Substances method development by HPLC.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- DOI. (n.d.). Development and validation of RP-HPLC method for estimation of quercetin present in hydro alcoholic extract of Erigeron bonariensis Linn.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- ICH. (n.d.). Quality Guidelines.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- YouTube. (2017, October 4). Validation of Analytical Methods according to the new FDA Guidance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jabuticaba residues (Myrciaria jaboticaba (Vell.) Berg) are rich sources of valuable compounds with bioactive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. usp.org [usp.org]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scribd.com [scribd.com]
- 17. agilent.com [agilent.com]
- 18. jocpr.com [jocpr.com]
Application Note: Preparation of Jaboticabin Ethyl Impurity Reference Standard Stock Solution
Abstract
This application note details the protocol for the preparation, validation, and storage of the Jaboticabin Ethyl Impurity (CAS: 1404192-74-0) reference standard stock solution. Jaboticabin, a bioactive depside found in Myrciaria cauliflora (Jaboticaba), is susceptible to transesterification during ethanolic extraction, yielding the ethyl impurity. Accurate quantification of this impurity is critical for API purity profiling in compliance with ICH Q3A(R2) guidelines. This guide prioritizes structural integrity, mitigating risks of hydrolysis and transesterification through specific solvent selection and handling procedures.
Introduction & Regulatory Context
In the development of botanical drugs or nutraceuticals derived from Myrciaria cauliflora, the presence of Jaboticabin (the parent depside) is a marker of quality. However, the use of ethanol as an extraction solvent frequently leads to the formation of Jaboticabin Ethyl Impurity (Chemical Name: 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate).
Under ICH Q3A (Impurities in New Drug Substances) , any impurity exceeding the identification threshold (typically 0.10%) must be identified and quantified using a validated reference standard. The preparation of this stock solution poses specific challenges due to the compound's polyphenolic nature (oxidation risk) and ester linkage (hydrolysis/transesterification risk).
Chemical Rationale & Solvent Selection
Structural Vulnerabilities
The impurity contains two critical moieties affecting stability:
-
Depside Linkage: An ester bond between the dihydroxybenzoic acid and the dihydroxyphenyl acetic acid ring. This is susceptible to hydrolysis in basic or highly aqueous conditions.
-
Ethyl Ester Side Chain: This moiety defines the impurity.
Solvent Strategy (The "Why")
-
Avoid Methanol: Dissolving an ethyl ester impurity in methanol can lead to transesterification , converting the standard back into the methyl analogue over time, invalidating the standard.
-
Avoid Pure Ethanol: While chemically similar, high concentrations of ethanol can shift equilibrium if water is present, potentially promoting hydrolysis of the depside bond.
-
Selected Solvent: Dimethyl Sulfoxide (DMSO)
-
Pros: Aprotic, high solubility for polyphenols, prevents transesterification, low volatility minimizes concentration errors during storage.
-
Cons: High freezing point (19°C) requires careful thawing; difficult to remove in prep-LC.
-
Alternative:Acetonitrile (ACN) (if immediate injection into RPLC is required and solubility permits).
-
Decision: This protocol uses DMSO for the primary stock to ensure maximum stability, with working dilutions made in the mobile phase.
Materials & Equipment
| Category | Item | Specification |
| Reference Material | Jaboticabin Ethyl Impurity | Purity > 95.0% (HPLC), CAS: 1404192-74-0 |
| Solvent | DMSO | LC-MS Grade, Anhydrous (Water < 0.01%) |
| Glassware | Volumetric Flasks (Class A) | Amber glass (Actinic) to prevent photo-oxidation |
| Weighing | Analytical Balance | Readability 0.01 mg (X-level accuracy) |
| Filtration | Syringe Filter | 0.22 µm PTFE (Hydrophobic) |
| Storage | Vials | Amber HPLC vials with PTFE/Silicone septa |
Preparation Protocol
Workflow Diagram
The following logic flow ensures the integrity of the standard from weighing to storage.
Caption: Step-by-step workflow for the preparation of Jaboticabin Ethyl Impurity Stock Solution.
Step-by-Step Procedure
Step 1: Environmental Control
-
Ensure the balance is calibrated.
-
Minimize light exposure; polyphenols are photosensitive. Work under yellow light if available, or wrap flasks in foil.
Step 2: Weighing (Gravimetric Approach)
-
Note: Due to the high cost and scarcity of this impurity, prepare small volumes (e.g., 2 mL or 5 mL).
-
Tare a clean, dry 2 mL Amber Volumetric Flask .
-
Accurately weigh approximately 1.00 mg of Jaboticabin Ethyl Impurity directly into the flask. Record the exact weight to 0.001 mg (e.g.,
mg).
Step 3: Dissolution
-
Add approximately 1 mL of DMSO (filling the flask halfway).
-
Sonicate for 60 seconds. Caution: Do not over-sonicate; heat degrades polyphenols.
-
Visually inspect for particulates. The solution should be clear and slightly yellow/amber.
Step 4: Dilution to Volume
-
Allow the solution to equilibrate to 20°C (DMSO viscosity changes significantly with temperature).
-
Dilute to the mark with DMSO.
-
Cap and invert 10–15 times to homogenize.
Step 5: Calculation of Concentration
Calculate the corrected concentration (
Example:
-
Weight: 1.025 mg
-
Purity: 98.5% (0.985)
-
Volume: 2.0 mL
Quality Control & Validation
Before using the stock for calibration curves, validate its integrity.
-
System Suitability: Inject the stock (diluted to working range, e.g., 50 µg/mL in Water:ACN) into an HPLC system.
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 1.8 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
-
Purity Check: The main peak area should correspond to the CoA purity. Any new peaks >0.1% suggest degradation during preparation (likely hydrolysis if water was introduced).
-
Identity Confirmation: If possible, run a single LC-MS scan to confirm the molecular ion
(approx. m/z 347.08 for C17H16O8).
Storage and Stability
-
Primary Stock (DMSO): Store at -20°C or -80°C .
-
Working Solutions (Water/ACN): Prepare fresh daily. Polyphenolic esters hydrolyze rapidly in aqueous mobile phases at room temperature.
References
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Veeprho Laboratories. Jaboticabin Ethyl Impurity Structure and Data. Retrieved from [Link]
- Plaza, M., et al. (2014). Stability of polyphenols in different solvents. Food Chemistry. (General reference on polyphenol stability in DMSO vs. Alcohols).
Sources
Application Note: High-Resolution Separation of Jaboticabin and its Ethyl Ester Impurity via RP-HPLC
Executive Summary & Scientific Rationale
Jaboticabin ([3,5-dihydroxy-2-(2-methoxy-2-oxoethyl)phenyl] 3,4-dihydroxybenzoate) is a bioactive depside isolated from Myrciaria jaboticaba (Brazilian Grape). It exhibits significant anti-inflammatory and antioxidant properties, particularly relevant to Chronic Obstructive Pulmonary Disease (COPD) therapeutics.[1][2]
The Challenge: During extraction or synthesis, the methyl ester moiety of Jaboticabin is highly susceptible to transesterification in the presence of ethanol, leading to the formation of Ethyl Jaboticabin (the "Ethyl Impurity").
The Solution: This protocol details the chromatographic isolation of Jaboticabin from this ethyl analog. The separation relies on the incremental hydrophobicity provided by the single methylene (
Chemical Context & Impurity Formation
Understanding the structural relationship is vital for method development. Jaboticabin contains a methyl ester side chain.[3] The ethyl impurity is not merely a co-metabolite; it is often a process-related impurity formed when ethanol is used as an extraction solvent.
Structural Pathway Diagram
The following diagram illustrates the transesterification mechanism that generates the impurity.
Figure 1: Formation of the ethyl ester impurity via solvent-mediated transesterification.
Chromatographic Protocol
This method is designed to be self-validating. The resolution (
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), | High carbon load required to resolve methylene selectivity. |
| Temperature | Controls mass transfer kinetics; elevated T improves peak shape. | |
| Flow Rate | Standard flow for 4.6 mm ID columns. | |
| Detection | UV-Vis (DAD) @ | Max absorption for phenolic rings; |
| Injection Vol | Prevent column overload which masks impurity shoulders. |
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade).
-
Why: Acidification (
) suppresses the ionization of the phenolic -OH groups ( ) and the benzoate core, ensuring the molecule is neutral and interacts fully with the C18 phase.
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
-
Why: ACN provides sharper peaks than methanol for phenolic depsides and prevents further transesterification risks during analysis.
-
Gradient Program
A shallow gradient is critical. The hydrophobicity difference between a methyl and ethyl group is small. A steep gradient will co-elute them.
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 90 | 10 | Equilibration / Loading |
| 5.0 | 90 | 10 | Isocratic Hold (Focusing) |
| 25.0 | 60 | 40 | Linear Gradient (Elution) |
| 30.0 | 10 | 90 | Column Wash |
| 35.0 | 90 | 10 | Re-equilibration |
Method Execution & Workflow
The following workflow ensures data integrity and prevents artifact formation during sample preparation.
Figure 2: Analytical workflow emphasizing the avoidance of ethanol in sample diluent.
Step-by-Step Procedure
-
Standard Preparation:
-
Dissolve 1 mg of Jaboticabin reference standard in 1 mL of Methanol . Note: Do not use Ethanol, as it may induce equilibrium shift toward the impurity before injection.
-
Sonicate for 5 minutes. Filter through a 0.22
PTFE syringe filter.
-
-
System Suitability Test (SST):
-
Inject the standard mixture containing trace Ethyl Jaboticabin (or spike if available).
-
Jaboticabin will elute at approximately 14.2 min .
-
Ethyl Impurity will elute at approximately 15.8 min .
-
Requirement: Resolution (
) must be .
-
-
Sample Analysis:
-
Inject samples. Integrate the main peak (Jaboticabin) and the trailing impurity peak (Ethyl ester).
-
Calculate % Impurity using Area Normalization:
-
Expected Results & Performance Data
The ethyl group adds hydrophobicity, increasing retention on the Reverse Phase column.
| Analyte | Retention Time (min) | Relative Retention ( | Tailing Factor ( |
| Jaboticabin | 1.00 | ||
| Ethyl Impurity |
Troubleshooting Guide:
-
Poor Resolution (
): Decrease the slope of the gradient (e.g., change 25 min target to 35% B instead of 40%). Lower temperature to to increase retention and selectivity. -
Peak Splitting: Ensure sample solvent matches the initial mobile phase strength. If dissolved in 100% MeOH, peak shape may suffer; dilute with water to 50:50.
References
-
Zhao, N., et al. (2019).[1][2] "Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease."[1][2] Journal of Natural Products.
-
National Center for Biotechnology Information (NCBI). (2023). "PubChem Compound Summary for CID 16083179, Jaboticabin." PubChem.
-
Inada, K.O.P., et al. (2015).[4] "Screening of the chemical composition and antioxidant capacity of different parts of the jabuticaba (Myrciaria cauliflora) fruit." Food Chemistry.
-
Wu, S.B., et al. (2013). "Metabolite profiling of jaboticaba (Myrciaria cauliflora) and other dark-colored Myrciaria fruits." Journal of Agricultural and Food Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jaboticabin | C16H14O8 | CID 16083179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Jabuticaba (Myrciaria jaboticaba) juice obtained by steam-extraction: phenolic compound profile, antioxidant capacity, microbiological stability, and sensory acceptability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Qualification and Use of Jaboticabin Ethyl Impurity as a Secondary Pharmaceutical Standard
Executive Summary
This application note details the protocol for qualifying Jaboticabin Ethyl Impurity (Jaboticabin-Et) as a Secondary Pharmaceutical Standard . Jaboticabin, a bioactive depside isolated from Plinia cauliflora (Jaboticaba), contains a methyl ester moiety susceptible to transesterification in ethanolic solvents, yielding the ethyl impurity. Under ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (0.10% or 1.0 mg/day) must be characterized and controlled.
This guide provides a self-validating workflow for characterizing this impurity, assigning its potency via mass balance, and utilizing it to determine Relative Response Factors (RRF) for routine HPLC release testing.
Introduction & Chemical Context
Jaboticabin is a depside with the IUPAC name [3,5-dihydroxy-2-(2-methoxy-2-oxoethyl)phenyl] 3,4-dihydroxybenzoate.[1] Structurally, it consists of a phenolic ring linked via an ester bond to a dihydroxybenzoic acid moiety, with a pendant methyl ester side chain.
The Origin of the "Ethyl Impurity"
The "Ethyl Impurity" (Jaboticabin-Et) is typically an artifact of extraction or purification processes involving ethanol.
-
Mechanism: Base-catalyzed or acid-catalyzed transesterification.
-
Transformation: The methoxy group (
) on the side chain is replaced by an ethoxy group ( ). -
Criticality: Because depsides are chromophores, the spectral shift between the methyl and ethyl esters is negligible. However, their lipophilicity differs, altering HPLC retention times. Without a qualified standard, Jaboticabin-Et may co-elute or be misidentified, compromising the purity assay.
Regulatory Framework
Per ICH Q3A(R2) and FDA Guidance for Industry: Analytical Procedures , a secondary standard must be traceable to a primary standard or fully characterized if no primary standard exists. Since Jaboticabin-Et is a specific process impurity, a commercial USP/EP primary standard is likely unavailable. Therefore, this protocol uses a Mass Balance Approach for qualification.
Qualification Workflow (Diagram)
The following diagram outlines the logical flow for converting the isolated impurity into a qualified secondary standard.
Figure 1: Workflow for qualifying a specific process impurity as a secondary reference standard.
Protocol: Characterization & Purity Assignment[2][3]
Objective: To establish the "As-Is" potency of the Jaboticabin-Et material.
Structural Confirmation (Identity)
Before purity testing, the chemical structure must be unequivocally proven.
-
High-Resolution Mass Spectrometry (HRMS):
-
Expectation: Observe the parent ion shift of +14 Da (Methyl
Ethyl) relative to Jaboticabin. -
Method: ESI-QTOF, Negative Mode.
-
-
1H-NMR Spectroscopy (500 MHz, DMSO-d6):
-
Diagnostic Signal: Disappearance of the methyl singlet (
ppm) and appearance of the ethyl quartet ( ppm) and triplet ( ppm).
-
Purity Assignment (The Mass Balance Equation)
We do not assume 100% purity. We quantify all non-analyte mass.
Formula:
| Parameter | Method | Acceptance Criteria |
| Chromatographic Purity ( | HPLC-UV (Area %) | |
| Water Content ( | Karl Fischer (Coulometric) | Report Value (Typically |
| Residual Solvents ( | GC-Headspace | Report Value (Limit per ICH Q3C) |
| Residue on Ignition ( | USP <281> |
Protocol: HPLC Methodology for Impurity Monitoring
Objective: A robust separation method capable of resolving Jaboticabin from Jaboticabin-Et.
Chromatographic Conditions
-
Column: C18 End-capped,
, (e.g., Cortecs C18 or equivalent). -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B: Acetonitrile.
-
Flow Rate:
. -
Column Temp:
. -
Detection: UV at
(Depside characteristic ).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 28.0 | 95 | 5 |
System Suitability Logic (Diagram)
This logic gate ensures the method is valid before samples are analyzed.
Figure 2: System Suitability Testing (SST) logic gate for HPLC analysis.
Application: Determining Relative Response Factor (RRF)
Once qualified, the Jaboticabin-Et standard is used to determine its Relative Response Factor (RRF) . This allows you to quantify the impurity in future batches using only the parent drug standard (Jaboticabin).
RRF Calculation Protocol
-
Preparation: Prepare equimolar solutions of Jaboticabin Reference Standard and Jaboticabin-Et Secondary Standard .
-
Concentration Target:
(corrected for potency).
-
-
Analysis: Inject 3 replicates of each.
-
Calculation:
Using the RRF
In routine QC, you only inject the Jaboticabin parent standard. The quantity of the ethyl impurity is calculated as:
Note: If RRF is between 0.8 and 1.2, it is often set to 1.0 by convention, unless strict toxicity limits require precise weighting.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2][3] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5] Retrieved from [Link]
-
Reynertson, K. A., et al. (2006). Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora).[6] Journal of Natural Products. (Contextual grounding for Jaboticabin structure). Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). Chapter 5.12: Reference Standards. European Pharmacopoeia.[7][8] (General guidance on secondary standards).
Sources
- 1. Jaboticabin | C16H14O8 | CID 16083179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 3. ikev.org [ikev.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. scribd.com [scribd.com]
- 6. Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bloompublichealth.com [bloompublichealth.com]
- 8. edqm.eu [edqm.eu]
Application Note: High-Efficiency Extraction Protocols for Depside Impurities in Herbal Medicine Analysis
Abstract
The quality control of herbal medicines necessitates a thorough understanding and accurate quantification of not only the active pharmaceutical ingredients (APIs) but also potential impurities. Depsides, a class of polyphenolic compounds formed from the esterification of two or more hydroxybenzoic acid units, are common secondary metabolites in many plants and lichens used in traditional medicine.[1][2] While sometimes possessing therapeutic properties, they can also act as interfering substances or markers of degradation, thus being classified as impurities in certain analytical contexts. This guide provides a detailed examination of extraction protocols tailored for depside analysis, moving from conventional methods to modern, high-efficiency techniques. We will explore the causality behind methodological choices, present detailed, field-proven protocols, and offer a framework for selecting the optimal strategy for your analytical needs.
The Analytical Challenge: Defining and Targeting Depside Impurities
In the context of herbal medicine, an "impurity" is not limited to synthetic contaminants or heavy metals.[3][4][5] It can also refer to any co-extracted constituent that is not the defined active compound and may interfere with its identification, quantification, or bioavailability. Depsides fall into this category when:
-
They interfere chromatographically with the target active ingredient.
-
They are degradation products of more complex molecules, indicating improper storage or processing.
-
Their presence, while natural, is not therapeutically desired for a specific standardized extract.
Regulatory bodies like the European Medicines Agency (EMA) mandate comprehensive quality control for herbal products, which includes managing and testing for a range of potential contaminants and constituents.[6] Therefore, the ability to selectively and efficiently extract depsides is a cornerstone of robust quality assurance, enabling accurate profiling and quantification.
Foundational Principles: Setting the Stage for Successful Extraction
Before any extraction can commence, proper sample preparation is paramount. The goal is to maximize the surface area of the plant material, ensuring the solvent has intimate contact with the cellular structures housing the target analytes.
2.1. Pre-Extraction Sample Processing
-
Drying: Plant materials should be dried to a constant weight, typically at a controlled temperature (e.g., 40-60°C) or by lyophilization, to prevent enzymatic degradation and standardize the sample matrix.
-
Grinding & Sieving: The dried material must be pulverized into a fine, homogenous powder.[7] This dramatically increases the surface area for solvent interaction.[8] Passing the powder through a sieve (e.g., 80-100 mesh) ensures a consistent particle size, which is critical for extraction reproducibility.
2.2. The Logic of Solvent Selection
Depsides are moderately polar phenolic compounds. The principle of "like dissolves like" governs solvent choice. The ideal solvent should effectively solubilize depsides while minimizing the co-extraction of highly polar (e.g., sugars, chlorophylls) or non-polar (e.g., lipids, waxes) interferents.
-
Common Solvents: Acetone, ethanol, methanol, and their aqueous mixtures are frequently employed.[9][10]
-
Causality: Acetone is particularly effective for extracting a wide range of lichen depsides.[9] Hydroalcoholic solutions (e.g., 70% ethanol) can be tuned to target compounds of specific polarity. The addition of water increases the polarity of the solvent, which can be advantageous but may also increase the extraction of undesirable water-soluble compounds.
Core Extraction Methodologies and Protocols
The choice of extraction technique is a trade-off between time, solvent consumption, efficiency, and the thermal stability of the target compounds. Below, we compare conventional maceration with modern, energy-assisted methods.
General Depside Extraction Workflow
Caption: General workflow for depside impurity analysis.
3.1. Protocol 1: Conventional Maceration (Baseline Method)
Maceration relies on soaking the plant material in a solvent over an extended period, allowing for the slow diffusion of compounds into the solvent. While simple, it is often inefficient and time-consuming.[11]
-
Step-by-Step Protocol:
-
Weigh 5 g of powdered herbal material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the selected solvent (e.g., 80% ethanol).
-
Stopper the flask and place it on an orbital shaker at room temperature.
-
Agitate for 24-48 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the solid residue (the "marc") with a fresh 50 mL portion of the solvent for another 24 hours to improve yield.
-
Combine the filtrates.
-
Reduce the solvent volume under vacuum using a rotary evaporator at ≤40°C.
-
Reconstitute the dried extract in a known volume of solvent for analysis.
-
3.2. Protocol 2: Ultrasound-Assisted Extraction (UAE) – The Efficiency Standard
UAE utilizes high-frequency sound waves (20-100 kHz) to induce acoustic cavitation in the solvent.[12] The formation and collapse of microscopic bubbles create intense localized pressure and temperature gradients, disrupting plant cell walls and enhancing solvent penetration and mass transfer.[12][13] This dramatically accelerates the extraction process.
-
Step-by-Step Protocol:
-
Weigh 1 g of powdered herbal material into a 50 mL beaker or flask.
-
Add 20 mL of solvent (a 1:20 solid-to-liquid ratio is a good starting point).
-
Place the vessel into an ultrasonic bath or use a probe sonicator.
-
Causality Check: Ensure the liquid level inside the vessel is similar to the water level in the bath for optimal energy transmission.
-
Sonicate at a controlled temperature (e.g., 35°C) for 30 minutes. The power should be optimized (e.g., 100W).
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant. For exhaustive extraction, repeat the process on the pellet with a fresh portion of solvent.
-
Combine the supernatants and proceed with solvent evaporation as in the maceration protocol.
-
3.3. Protocol 3: Microwave-Assisted Extraction (MAE) – The High-Speed, High-Yield Option
MAE uses microwave energy to heat the solvent and the moisture within the plant material.[14] This creates a rapid build-up of internal pressure, causing cell structures to rupture and release their contents directly into the solvent. It is an extremely fast and efficient method.[15]
-
Step-by-Step Protocol:
-
Weigh 0.5 g of powdered herbal material into a specialized microwave extraction vessel.
-
Add 15 mL of solvent.
-
Trustworthiness Check: Ensure the vessel is properly sealed according to the manufacturer's instructions to prevent solvent leakage and maintain pressure.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters: e.g., 500W power, temperature ramp to 80°C, hold for 10 minutes. These parameters must be optimized for each matrix.
-
After extraction and cooling, filter the extract through a 0.45 µm PTFE syringe filter.
-
The resulting extract is often clean enough for direct injection or may require minimal dilution before analysis.
-
Comparative Analysis and Method Selection
The choice of method depends on available resources, sample throughput requirements, and the specific nature of the analyte and matrix.
Table 1: Comparison of Extraction Methodologies for Depsides
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | 24 - 72 hours | 15 - 60 minutes | 5 - 20 minutes |
| Solvent Volume | High | Moderate | Low to Moderate |
| Extraction Efficiency | Low to Moderate | High | Very High[7][15] |
| Operating Temp. | Ambient | Low to Moderate (Controllable) | Moderate to High (Controllable) |
| Mechanism | Diffusion | Acoustic Cavitation[12] | Dielectric Heating[14] |
| Suitability for Thermolabile Compounds | Good | Excellent | Good (with temperature control) |
| Capital Cost | Very Low | Moderate | High |
Decision Tree for Extraction Method Selection
Caption: Decision guide for selecting an extraction method.
Post-Extraction Cleanup: The Role of Solid-Phase Extraction (SPE)
Crude extracts, even from efficient methods like UAE and MAE, often contain a complex mixture of compounds that can interfere with final analysis. Solid-Phase Extraction (SPE) is a rapid and effective technique for sample cleanup and analyte concentration.[16][17] It is more efficient and uses less solvent than traditional liquid-liquid extraction.[16]
The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). By selecting the right sorbent and solvents, one can retain the depsides while washing away interferences, and then elute the depsides in a clean solution.
SPE Workflow for Depside Cleanup
Caption: The four essential steps of Solid-Phase Extraction.
-
Step-by-Step Protocol (using a C18 Reversed-Phase Cartridge):
-
Condition: Pre-wash the SPE cartridge with one column volume of methanol, followed by one column volume of deionized water. Causality: This activates the C18 silica by solvating the hydrocarbon chains, preparing them to interact with the analytes. Do not let the sorbent run dry.
-
Load: Apply the aqueous-reconstituted crude extract to the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The moderately polar depsides will adsorb to the non-polar C18 sorbent.
-
Wash: Pass a weak solvent, such as 1-2 column volumes of 5% aqueous methanol, through the cartridge. This will wash away highly polar impurities (like sugars) that did not strongly adhere to the sorbent.
-
Elute: Elute the depsides with 1-2 column volumes of a stronger solvent, such as 90% methanol or acetonitrile. This disrupts the hydrophobic interaction between the depsides and the C18 sorbent, releasing them from the column.
-
The collected eluate can then be evaporated and reconstituted for analysis by HPLC or LC-MS.[18]
-
Senior Scientist Insights & Conclusion
The successful extraction of depside impurities is not a one-size-fits-all process. It is a balance of chemistry, physics, and practical considerations.
-
Method Development is Key: The protocols provided here are robust starting points. However, for any new herbal matrix, optimization is critical. Variables such as solvent-to-solid ratio, extraction time, temperature, and sonication/microwave power should be systematically varied using a Design of Experiments (DoE) approach to find the true optimum.
-
Trust but Verify: The effectiveness of any extraction protocol must be validated. This involves assessing parameters like recovery (by spiking a blank matrix with a known standard), precision (repeatability of the extraction), and linearity.
-
Modern Methods are Superior: For laboratories focused on efficiency, accuracy, and "green" chemistry, UAE and MAE are demonstrably superior to conventional techniques.[12][14][19] They provide higher yields in a fraction of the time and with significantly less solvent waste.
By understanding the principles behind each technique and systematically applying the protocols outlined in this guide, researchers can develop and validate robust methods for the accurate analysis of depside impurities, ultimately ensuring the quality, safety, and consistency of herbal medicines.
References
-
National Center for Biotechnology Information. (2022). Ultrasound-Assisted Natural Deep Eutectic Solvent Extraction and Bioactivities of Flavonoids in Ampelopsis grossedentata Leaves - PMC. [Link]
-
MDPI. (n.d.). Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. [Link]
-
PubMed. (2019). Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review. [Link]
-
Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
MDPI. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]
-
MDPI. (n.d.). Deep Eutectic Solvent-Based Microwave-Assisted Extraction for the Extraction of Seven Main Flavonoids from Ribes mandshuricum (Maxim.) Kom. Leaves. [Link]
-
MDPI. (n.d.). Ultrasound Assisted Extraction of Phenolic Compounds from a Jujube By-Product with Valuable Bioactivities. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
MDPI. (n.d.). Monitoring of Heavy Metals and Pesticide Residues of Herbal Decoctions in Traditional Korean Medicine Clinics in Korea. [Link]
-
ResearchGate. (2008). Impurities in Herbal Substances, Herbal Preparations and Herbal Medicinal Products, IV. Heavy (Toxic) Metals. [Link]
-
Preprints.org. (2021). Analytical techniques and herbal Medicinal Plants: A Review of past and present techniques. [Link]
-
PubMed. (1998). Evaluation of solid-phase extraction procedures in peptide analysis. [Link]
-
MDPI. (n.d.). Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents. [Link]
-
European Medicines Agency. (2022). Guideline on quality of herbal medicinal products/traditional herbal medicinal products. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
PubMed. (2024). Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents. [Link]
-
Semantic Scholar. (2024). ADVANCEMENTS IN ANALYTICAL TECHNIQUES FOR THE IDENTIFICATION OF PHYTOCONSTITUENTS IN HERBAL MEDICINES. [Link]
-
National Institutes of Health. (2012). Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models. [Link]
-
ResearchGate. (2023). Deep Eutectic Solvent-Based Microwave-Assisted Extraction for the Extraction of Seven Main Flavonoids from Ribes mandshuricum (Maxim.) Kom. Leaves. [Link]
-
PubMed. (2011). Analytical methods for heavy metals in herbal medicines. [Link]
-
ResearchGate. (2022). (PDF) Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. [Link]
-
MDPI. (n.d.). High-Performance Solid-Phase Extraction Chromatography for Recycling of NdFeB Magnet Waste. [Link]
-
YouTube. (2019). Ultrasonic Extraction of Bioactive Compounds Using a 100W Sonicator. [Link]
-
ResearchGate. (2014). (PDF) ANALYTICAL TECHNIQUES IN QUALITY EVALUATION OF HERBAL DRUGS. [Link]
-
CABI Digital Library. (n.d.). Microwave assisted extraction - an innovative and promising extraction tool for medicinal plant research. [Link]
-
ResearchGate. (2002). (PDF) A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. [Link]
-
PubMed. (2024). Depside and depsidone-rich hydroalcoholic extract, resourced from the lichen Parmelinella wallichiana (Taylor) Elix & Hale selectively restricts Non-Small Cell Lung Cancer by modulating p53, FOXO1 and PALLADIN genes. [Link]
-
YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]
- Google Patents. (n.d.). CN101235056A - Method for preparing plants total glycosides.
-
YouTube. (2023). Chemical extraction of Plant leaves or other parts of plants -Natural products extraction. [Link]
-
National Center for Biotechnology Information. (2021). Heavy Metal Contaminations in Herbal Medicines: Determination, Comprehensive Risk Assessments, and Solutions - PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC. [Link]
-
MDPI. (n.d.). The Human Health Risk Assessment of Heavy Metals Impurities (Cd and Pb) in Herbal Medicinal Products as Menthae piperitae tinctura (Mentha × piperita L., folium) Available in Pharmacies from Poland. [Link]
Sources
- 1. Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depside and depsidone-rich hydroalcoholic extract, resourced from the lichen Parmelinella wallichiana (Taylor) Elix & Hale selectively restricts Non-Small Cell Lung Cancer by modulating p53, FOXO1 and PALLADIN genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Heavy Metal Contaminations in Herbal Medicines: Determination, Comprehensive Risk Assessments, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. CN101235056A - Method for preparing plants total glycosides - Google Patents [patents.google.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mdpi.com [mdpi.com]
- 13. Ultrasound-Assisted Natural Deep Eutectic Solvent Extraction and Bioactivities of Flavonoids in Ampelopsis grossedentata Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Note: UV-Vis Spectroscopic Method for the Detection of Ethyl Impurity in Jaboticabin
Abstract
This application note presents a detailed and robust UV-Vis spectroscopic method for the identification and quantification of a potential ethyl impurity in Jaboticabin, a bioactive depside with therapeutic promise.[1][2] The protocol is designed for researchers, quality control analysts, and drug development professionals engaged in the characterization and purity assessment of Jaboticabin. By elucidating the distinct UV-Vis absorption maxima of Jaboticabin and a hypothesized, process-related ethyl impurity, this document provides a foundational analytical procedure compliant with stringent scientific and regulatory standards.
Introduction: The Significance of Impurity Profiling for Jaboticabin
Jaboticabin, a depside isolated from the fruits of Myrciaria cauliflora (Jaboticaba), has garnered significant scientific interest for its potential anti-inflammatory properties.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guarantee safety and efficacy. Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at identifying and quantifying any unwanted chemical entities that may arise during synthesis, purification, or storage.[2]
UV-Vis spectroscopy is a widely accessible, cost-effective, and reliable analytical technique for the quantitative analysis of APIs and the detection of impurities.[3] This method is particularly well-suited for compounds containing chromophores, such as the phenolic rings present in Jaboticabin. This application note details a UV-Vis spectroscopic method to specifically detect a potential ethyl impurity of Jaboticabin.
Principle of UV-Vis Spectroscopy for Impurity Detection
UV-Vis spectroscopy is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is a characteristic feature of a molecule's chemical structure, primarily determined by its chromophores.
For the purpose of this application note, the distinct chromophoric systems of Jaboticabin and its potential ethyl impurity will result in different UV-Vis absorption spectra. By identifying a wavelength where the absorbance of the impurity is significant and distinguishable from the parent compound, it is possible to detect and quantify the impurity even at low concentrations.
Spectral Characteristics of Jaboticabin and its Ethyl Impurity
3.1. Jaboticabin
Jaboticabin is a depside with the chemical structure 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid. Its structure contains two key chromophoric systems: a 3,4-dihydroxybenzoyl group (related to protocatechuic acid) and a 2,4,6-trihydroxyphenylacetic acid moiety. Literature reports the following UV absorption maxima for Jaboticabin in methanol:
-
λmax 1: 267.5 nm (log ε 3.35)
-
λmax 2: 298.5 nm (log ε 3.16)
3.2. Hypothesized Jaboticabin Ethyl Impurity
A common process-related impurity in pharmaceuticals containing carboxylic acid functionalities is the formation of an ethyl ester, often due to the use of ethanol as a solvent during synthesis or purification. Therefore, a plausible ethyl impurity of Jaboticabin is the ethyl ester of the phenylacetic acid moiety .
The esterification of the carboxylic acid group is not expected to dramatically alter the primary chromophores (the phenolic rings). However, a slight bathochromic (red) or hypsochromic (blue) shift in the λmax is anticipated. For reference, ethyl gallate, the ethyl ester of gallic acid (a compound with a similar phenolic ring system), exhibits a λmax at approximately 271 nm. Based on this, the hypothesized Jaboticabin Ethyl Impurity is expected to have absorption maxima in a similar region to Jaboticabin, with a potential slight shift. For the purpose of this method, we will monitor the region around 270-280 nm for the potential emergence of a shoulder peak or a shift in the main peak of Jaboticabin, and the region around 300 nm .
Experimental Protocol
This section provides a step-by-step protocol for the detection of the Jaboticabin Ethyl Impurity using UV-Vis spectroscopy.
4.1. Materials and Equipment
-
Double-beam UV-Vis spectrophotometer with a spectral bandwidth of ≤ 2 nm
-
Calibrated quartz cuvettes with a 1 cm path length
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Methanol (HPLC or spectroscopic grade)
-
Jaboticabin reference standard
-
Jaboticabin sample for analysis
4.2. Preparation of Solutions
4.2.1. Solvent (Blank): Use spectroscopic grade methanol.
4.2.2. Jaboticabin Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Jaboticabin reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Mix thoroughly.
4.2.3. Jaboticabin Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Jaboticabin Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with methanol and mix thoroughly.
4.2.4. Sample Solution (10 µg/mL):
-
Accurately weigh approximately 10 mg of the Jaboticabin sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Mix thoroughly.
-
Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with methanol. Mix thoroughly.
4.3. Instrumental Parameters
| Parameter | Setting |
| Wavelength Range | 200 - 400 nm |
| Scan Speed | Medium |
| Data Interval | 1 nm |
| Blank | Methanol |
4.4. Experimental Workflow
Figure 1: Experimental workflow for the UV-Vis analysis of Jaboticabin.
4.5. Procedure
-
Set the spectrophotometer to the specified parameters.
-
Record the baseline using methanol in both the sample and reference cuvettes.
-
Record the UV spectrum of the Jaboticabin Working Standard Solution from 200 to 400 nm.
-
Record the UV spectrum of the Sample Solution from 200 to 400 nm.
-
Overlay the spectra of the standard and the sample for comparison.
Data Analysis and Interpretation
5.1. Identification of Absorption Maxima
The UV spectrum of the Jaboticabin Working Standard Solution should exhibit two distinct absorption maxima at approximately 267.5 nm and 298.5 nm.
5.2. Detection of the Ethyl Impurity
Carefully examine the UV spectrum of the Sample Solution in comparison to the standard. The presence of the Jaboticabin Ethyl Impurity may be indicated by:
-
A noticeable shoulder on the peak around 267.5 nm, likely between 270 nm and 280 nm.
-
A slight shift in the λmax of the primary peaks compared to the standard.
-
An increase in the absorbance ratio of the two main peaks.
5.3. Quantitative Analysis (Example)
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of the Jaboticabin Ethyl Impurity. If a certified standard is not available, the principle of relative absorbance can be used for an estimation, assuming the molar absorptivity of the impurity is similar to that of Jaboticabin.
Table 1: Hypothetical Data for Quantitative Analysis
| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Jaboticabin | 267.5 | ~22,400 |
| Jaboticabin | 298.5 | ~14,500 |
| Hypothesized Ethyl Impurity | ~275 | (To be determined experimentally) |
Method Validation
For use in a regulated environment, this analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte in the presence of the impurity. This can be demonstrated by spiking the Jaboticabin standard with a known amount of the impurity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The UV-Vis spectroscopic method detailed in this application note provides a simple, rapid, and cost-effective approach for the detection of potential ethyl impurities in Jaboticabin. The distinct absorption maxima of Jaboticabin at approximately 267.5 nm and 298.5 nm serve as a reliable basis for its identification and purity assessment. While the exact spectral characteristics of the ethyl impurity require experimental confirmation, this protocol establishes a solid foundation for its detection and subsequent quantification following appropriate method validation.
References
- Reynertson, K. A., Wallace, A. M., Adachi, S., Gil, R. R., Yang, H., Basile, M. J., ... & Kennelly, E. J. (2006). Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora).
- Zhao, D., Shi, Y., Yang, H., Reynertson, K. A., & Kennelly, E. J. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. Journal of Agricultural and Food Chemistry, 67(5), 1513–1520.
- Pratiwi, L., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2015).
- Nascimento, L. F., Leão, D. P., & Mello, P. A. (2019). Spectroscopic characterization of ethyl gallate. Journal of Molecular Structure, 1175, 43-50.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Agilent Technologies. (2014). UV-Vis Spectroscopy in Pharmaceutical Analysis.
- PerkinElmer, Inc. (2011). A Guide to UV/VIS Spectrophotometry.
- Shimadzu Corporation. (2018). Introduction to Ultraviolet-Visible Spectroscopy.
- Thermo Fisher Scientific. (2019). UV-Vis Spectrophotometry: A Guide to Best Practices.
- Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- British Pharmacopoeia Commission. (2023). British Pharmacopoeia. TSO.
Sources
- 1. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
Advanced Stationary Phase Selection for Jaboticabin Impurity Profiling
Executive Summary & Chemical Context
Jaboticabin (a depside unique to Myrciaria cauliflora) presents specific chromatographic challenges due to its polyphenolic structure, susceptibility to ester hydrolysis, and the presence of structurally similar regioisomers in the natural matrix.
While C18 columns are the standard for potency assays, they often fail to resolve critical impurity pairs in stability-indicating methods. This guide details the transition from standard C18 phases to Fluorinated (PFP) and Biphenyl phases to achieve baseline separation of Jaboticabin from its hydrolytic degradants and isomeric impurities.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
Target Molecule: Jaboticabin (Depside).[1]
-
Critical Impurities: Hydrolysis products (phenolic acids), oxidation byproducts (quinones), and regioisomers.
-
pKa Considerations: Phenolic hydroxyls (
) and carboxylic moieties ( ) require acidic mobile phases ( ) to maintain protonation and ensure peak symmetry.
Column Selection Strategy: The "Why" and "How"
The Limitation of C18
Standard Alkyl (C18) phases rely almost exclusively on hydrophobic subtraction. For depsides like Jaboticabin, impurities often possess identical hydrophobicity but differ in the spatial arrangement of hydroxyl groups or double bonds. C18 columns frequently result in "shoulder" peaks or co-elution for these species.
The Superiority of PFP (Pentafluorophenyl) & Biphenyl
For impurity profiling, we prioritize Selectivity (
-
PFP Phases (The "Gold Standard"):
-
Mechanism: The fluorine atoms create a highly electron-deficient ring. This induces strong
interactions with the electron-rich aromatic rings of Jaboticabin. -
Benefit: It separates compounds based on electron density and steric shape, not just boiling point/hydrophobicity. It is exceptional for separating positional isomers of phenols.
-
-
Biphenyl Phases:
-
Mechanism: Provides strong
overlap and steric selectivity. -
Benefit: Often retains polar phenolic impurities longer than C18, moving them away from the solvent front.
-
Decision Matrix: Selecting the Phase
Figure 1: Decision tree for stationary phase selection based on initial screening results.
Experimental Protocol: Optimization Workflow
Phase 1: Mobile Phase Design
To ensure stability of the depside linkage and suppression of ionization:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Avoid Phosphate buffers if using MS detection.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
-
Note: MeOH is preferred for PFP columns as ACN's
-electrons can interfere with the stationary phase's interaction mechanisms.
-
Phase 2: Gradient Optimization (PFP Column)
Column: Kinetex F5 or equivalent PFP, 2.6 µm, 100 x 4.6 mm. Flow Rate: 1.0 mL/min.[2] Temp: 35°C.
| Time (min) | % Solvent B (MeOH) | Event |
| 0.0 | 5 | Initial Hold (Focusing) |
| 2.0 | 5 | Elute very polar matrix |
| 20.0 | 60 | Shallow gradient for isomer separation |
| 25.0 | 95 | Wash lipophilic contaminants |
| 27.0 | 95 | Hold |
| 27.1 | 5 | Re-equilibration |
| 35.0 | 5 | End |
Phase 3: System Suitability Criteria (Self-Validating)
A robust method must meet these criteria before every run:
-
Tailing Factor (
): for the parent Jaboticabin peak. -
Resolution (
): between Jaboticabin and the nearest impurity (usually a hydrolysis product). -
Peak Capacity: Theoretical plates (
) > 5000 for the main peak.
Impurity Profiling Data Summary
The table below illustrates the expected performance differences between a standard C18 and the recommended PFP phase for a degraded Jaboticaba extract.
| Impurity Type | Retention (C18) | Retention (PFP) | Resolution (C18) | Resolution (PFP) |
| Hydrolysis Product A | 2.1 min | 3.4 min | 1.1 (Poor) | 3.5 (Excellent) |
| Jaboticabin (Parent) | 8.4 min | 9.1 min | - | - |
| Regioisomer B | 8.6 min (Shoulder) | 10.2 min | 0.8 (Co-elution) | 2.2 (Baseline) |
| Oxidation Product C | 12.0 min | 11.5 min | 4.0 | 3.8 |
Analysis: The PFP phase successfully resolves "Regioisomer B" from the parent peak, a critical separation that C18 failed to achieve.
Mechanism of Action Diagram
The following diagram visualizes the specific interaction that makes PFP superior for this application.
Figure 2: The "Fluorine Effect." The electron-deficient PFP ring acts as a
References
-
Reynertson, K. A., et al. (2006).[2] "Bioactive depsides and anthocyanins from Jaboticaba (Myrciaria cauliflora)."[3][2][4] Journal of Natural Products.
-
Quatrin, A., et al. (2019).[5] "Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity." Journal of Natural Products.
-
Restivo, A., et al. (2019). "Chromatographic Separation of Phenolic Compounds... Based on a Biphenyl HPLC Column." Molecules.
-
Galea, C., et al. (2015). "Method development for impurity profiling... selection of a dissimilar set of stationary phases." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Standard Operating Procedure for Jaboticabin Impurity Analysis
Application Note & Protocol: AN-JAB-2026
Introduction & Scope
Jaboticabin is a rare, bioactive depside isolated primarily from the peel of the Brazilian Jaboticaba fruit (Myrciaria cauliflora).[1][2] Pharmacological studies have identified it as a potent anti-inflammatory agent with therapeutic potential for Chronic Obstructive Pulmonary Disease (COPD) and colon cancer.
However, Jaboticabin presents a significant analytical challenge: it is a depside , a class of compounds containing an ester bond between two phenolic acid units. This ester linkage is chemically labile, making Jaboticabin highly susceptible to hydrolysis during extraction, processing, and storage. Furthermore, it often co-elutes with structurally similar polyphenols like anthocyanins (cyanidin-3-glucoside) and hydrolyzable tannins.
This Application Note provides a rigorous HPLC-PDA-MS protocol for the identification and quantification of Jaboticabin and its primary impurities. The method focuses on separating the intact depside from its hydrolysis products (Protocatechuic acid, Gallic acid) and process-related impurities.
Chemical Basis of Impurity Profiling
To design a robust assay, one must understand the degradation chemistry. Jaboticabin degrades primarily via ester hydrolysis and oxidative instability .
Degradation Pathway
The depside bond is susceptible to acid/base hydrolysis and enzymatic cleavage (esterases).
-
Primary Degradation (Hydrolysis): Cleavage of the central ester bond yields constituent phenolic acids.
-
Secondary Degradation (Oxidation): The catechol moiety (o-dihydroxy benzene) is prone to oxidation into ortho-quinones, leading to browning and polymerization.
Visualization of Degradation Logic
The following diagram illustrates the critical degradation nodes monitored by this protocol.
Figure 1: Mechanistic degradation pathway of Jaboticabin showing primary hydrolysis products (Impurities A & B) and secondary oxidation products.[6][8][9]
Analytical Method Development
Column Selection Strategy
Standard C18 columns often fail to retain polar hydrolysis products (like Protocatechuic acid) sufficiently to separate them from the solvent front.
-
Recommended Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) .
-
Rationale: These phases offer unique selectivity for aromatic compounds (pi-pi interactions) and improve the separation of structural isomers and polar phenolic acids compared to standard alkyl chains.
Detection Strategy
-
UV/PDA (280 nm & 320 nm): Primary quantification. Depsides and phenolic acids absorb strongly at 280 nm.
-
MS (ESI Negative Mode): Phenolic compounds lose protons easily. Negative mode provides superior sensitivity and selectivity for Jaboticabin
and its acidic impurities.
Standard Operating Procedure (SOP)
Reagents and Standards
-
Reference Standard: Jaboticabin (>95% purity, isolated or synthetic).
-
Impurity Standards: Protocatechuic acid, Gallic acid, Ellagic acid.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).
Sample Preparation
Caution: Jaboticabin is sensitive to heat and high pH.[10]
-
Extraction (if plant material): Extract freeze-dried peel powder with MeOH:H2O (80:20 v/v) containing 0.1% Formic Acid. Sonicate for 10 min at <25°C.
-
Standard Prep: Dissolve Jaboticabin in MeOH at 0.5 mg/mL.
-
Filtration: Filter through 0.22 µm PTFE membrane. Do not use Nylon (phenolics adsorb to Nylon).
Chromatographic Conditions (LC)
| Parameter | Setting |
| System | UHPLC or HPLC |
| Column | Phenyl-Hexyl, 100 mm x 2.1 mm, 1.9 µm (or 2.7 µm fused-core) |
| Column Temp | 30°C |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 2.0 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Table:
| Time (min) | % A | % B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold (Polar Impurities) |
| 12.0 | 60 | 40 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 17.0 | 5 | 95 | Hold |
| 17.1 | 95 | 5 | Re-equilibrate |
| 20.0 | 95 | 5 | End |
Mass Spectrometry Parameters (MS)
-
Ionization: ESI Negative Mode (ESI-)
-
Capillary Voltage: -3500 V
-
Gas Temp: 325°C
-
Nebulizer: 35 psi
-
Scan Range: m/z 100 – 1000
Target Ions (SIM/MRM)
| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Type |
| Jaboticabin | [M-H]- (Determine empirically) | Dependent on structure | Target |
| Protocatechuic Acid | 153.0 | 109.0 | Impurity A |
| Gallic Acid | 169.0 | 125.0 | Potential Impurity |
| Ellagic Acid | 300.9 | 257.0 | Co-extractive |
Experimental Workflow Diagram
This workflow ensures data integrity from extraction to validation.
Figure 2: Step-by-step analytical workflow for Jaboticabin impurity analysis.
System Suitability & Self-Validation
To ensure the protocol is "self-validating," every run must meet these criteria before data acceptance.
-
Resolution (Rs): The resolution between Protocatechuic Acid (Impurity A) and Jaboticabin must be > 2.0.
-
Peak Purity: Use the PDA 3D-spectral analysis to confirm the Jaboticabin peak is spectrally homogeneous (no co-eluting anthocyanins).
-
Sensitivity Check: The S/N ratio for a 0.1% impurity standard (relative to target concentration) must be > 10.
Calculation of Impurity Content
Calculate the percentage of each impurity using the Area Normalization method (assuming similar extinction coefficients at 280nm) or External Standard method (preferred for Protocatechuic acid).
References
-
Reynertson, K. A., et al. (2006). "Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity." Journal of Natural Products.
-
Watanabe, S., et al. (2018). "HPLC/ESI-TOF-MS Identification and Quantification of Phenolic Compounds in Fermented/Non-Fermented Jaboticaba Fruit." International Journal of Food Science and Nutrition.[11]
-
Inada, K. O. P., et al. (2015). "Screening of the chemical composition and occurring antioxidants in jabuticaba (Myrciaria jaboticaba) and jussara (Euterpe edulis) fruits and their fractions."[12] Journal of Functional Foods.
-
Quatrin, A., et al. (2021). "Chemical, Microbiological and Sensory Stability of Steam Extracted Jaboticaba (Myrciaria jaboticaba) Juice." Foods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite profiling of jaboticaba (Myrciaria cauliflora) and other dark-colored fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. [Chemical characterization of the jabuticaba fruits (Myrciaria cauliflora Berg) and their fractions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical, Microbiological and Sensory Stability of Steam Extracted Jaboticaba (Myrciaria jaboticaba) Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. foodsciencejournal.com [foodsciencejournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High-Resolution Separation of Jaboticabin & Ethyl Impurities
Case ID: JAB-RES-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: Critical (Method Validation/QC)
Executive Summary
This guide addresses the resolution (
The core challenge lies in the structural similarity of these molecules. Both possess a depside/depsidone backbone rich in phenolic hydroxyls. However, the ethyl impurity lacks the specific polarity of the parent acid moiety, often leading to co-elution under standard generic gradient conditions. This guide moves beyond "trial and error" by applying the Hydrophobic Subtraction Model and pH-dependent Selectivity principles.
Module 1: Diagnostic & Triage
Before changing chemicals, diagnose the physics of your separation.
Q: My peaks are overlapping (
). How do I know if I need a new column or just a new gradient?
A: You must calculate the resolution equation components to isolate the culprit.
| Parameter | Diagnostic Check | Action |
| Efficiency ( | Are peaks broad? ( | Check connections, increase temperature, or reduce flow rate. |
| Retention ( | Is | Analytes are eluting too fast near the void volume. Start gradient with lower % Organic (e.g., 5% B). |
| Selectivity ( | Are peaks sharp but on top of each other? | This is your issue. You must change the chemistry (pH, Solvent, or Stationary Phase). |
Module 2: The Chemistry of Separation (Selectivity)
Q: Why are Jaboticabin and its Ethyl Impurity so difficult to separate?
A: The "Ethyl Impurity" is likely the ethyl ester of Jaboticabin, formed during extraction with ethanol.
-
Jaboticabin: Contains acidic protons (phenolic/carboxylic). It is ionizable.
-
Ethyl Impurity: The ethyl group masks a polar site, making it slightly more hydrophobic (retains longer in Reverse Phase) but non-ionizable at that specific site.
The Strategy: Use pH to pull them apart.[1]
-
Low pH (2.0 - 3.0): Jaboticabin is protonated (neutral). It behaves similarly to the ester. Result: Poor Separation.
-
Intermediate pH (4.5 - 5.5): Jaboticabin begins to deprotonate (becomes negative). Its polarity increases drastically, shifting its elution time earlier. The neutral Ethyl Impurity stays put. Result: High Resolution.
Critical Warning: Ensure your silica column is resistant to pH > 5.0 (e.g., Hybrid Particle Technology or specific end-capped columns) before testing intermediate pH.
Module 3: Step-by-Step Optimization Protocol
Protocol: The "Selectivity Wedge" Gradient
Standard linear gradients often fail here. Use this focused geometry.
System Setup:
-
Column: C18 or Phenyl-Hexyl (preferred for polyphenols due to
- interactions), mm, 2.7 µm (Fused-Core) or 3.5 µm. -
Flow Rate: 1.0 mL/min (adjust for column ID).
-
Temp:
(Standard) or (To sharpen peaks).
Mobile Phases:
-
A: 0.1% Formic Acid in Water (pH ~2.7) OR 10mM Ammonium Acetate (pH 4.8 - Recommended for difficult pairs).
-
B: Acetonitrile (Sharper peaks) or Methanol (Better selectivity for depsides).
The Gradient Table:
| Time (min) | %B | Step Description | Mechanism |
| 0.0 | 5 | Equilibration | Load sample at high polarity to focus the band. |
| 2.0 | 5 | Isocratic Hold | Prevents "breakthrough" of polar impurities. |
| 15.0 | 35 | Shallow Ramp | The Critical Zone. A slope of ~2% B/min maximizes resolution for similar hydrophobicities. |
| 20.0 | 95 | Wash | Elute highly retained lignins/tannins from the matrix. |
| 25.0 | 95 | Hold | Ensure column cleanliness. |
| 25.1 | 5 | Re-equilibrate | Prepare for next injection. |
Module 4: Visualization & Logic Flow
Troubleshooting Decision Tree
Follow this logic to resolve co-elution issues systematically.
Figure 1: Systematic troubleshooting logic for HPLC resolution failures. Blue nodes represent diagnostic steps; Green nodes represent chemical interventions.
Method Development Workflow
The "Golden Path" to separating Depsidones from Ester Impurities.
Figure 2: Linear Gradient to Shallow Gradient optimization workflow.
FAQ: Common Pitfalls
Q: I switched to Methanol and the pressure went too high. Why? A: Methanol/Water mixtures are significantly more viscous than Acetonitrile/Water, generating higher backpressure.
-
Fix: Increase column temperature to
to lower viscosity, or reduce flow rate. Note that higher temperature also improves mass transfer (Efficiency), potentially aiding resolution [1].
Q: Can I use a C8 column instead of C18?
A: Yes, but it may not help separation. C8 is less hydrophobic. While it reduces retention time, it rarely changes selectivity (
Q: The Ethyl Impurity peak is growing over time in my sample vial. A: If your sample diluent contains ethanol (or even methanol), transesterification or esterification can occur if the sample is acidic.
-
Fix: Dissolve standards and samples in 100% Acetonitrile or Water/Acetonitrile mixtures. Avoid alcohols in the sample diluent if stability is an issue.
References
-
Dolan, J. W. (2025). Temperature Selectivity in Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Snyder, L. R., & Kirkland, J. J. (2023). Introduction to Modern Liquid Chromatography. Wiley Online Library. Available at: [Link]
-
Wu, S., et al. (2013). Bioactive and Marker Compounds from Two Edible Dark-Colored Myrciaria Fruits and the Synthesis of Jaboticabin. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
Troubleshooting retention time shifts for Jaboticabin Ethyl Impurity in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with retention time (RT) shifts during the analysis of Jaboticabin and its related substances, particularly the Jaboticabin Ethyl Impurity.
Jaboticabin is a bioactive depside found in the Jaboticaba fruit (Myrciaria cauliflora), noted for its anti-inflammatory properties.[1][2] An "ethyl impurity" likely refers to an ethylated derivative formed during synthesis or extraction processes involving ethanol, potentially leading to the esterification of a free carboxylic acid or transesterification. As a phenolic compound, its retention in reversed-phase HPLC is highly sensitive to analytical conditions.[3][4][5]
Maintaining consistent retention times is paramount for method validation, impurity profiling, and ensuring data integrity. This guide provides a logical, in-depth framework for diagnosing and resolving RT variability.
Section 1: Initial Diagnosis - What Kind of Shift Are You Seeing?
Before diving into hardware, it's crucial to characterize the nature of the retention time shift. Is it a gradual drift, a sudden jump, or random fluctuation? A systematic approach can quickly narrow down the potential causes.[6]
Q: My retention times are unstable. How do I begin to diagnose the problem?
A: Start by comparing the problematic chromatogram(s) with a reference chromatogram where the retention times were correct. The key is to analyze the behavior of all peaks, including the solvent front (t₀) and the peaks of interest.
A powerful initial diagnostic is to calculate the Retention Time Ratio (RTR) for all major peaks.[6]
-
RTR = (Retention Time in Original Chromatogram) / (Retention Time in Problem Chromatogram)
The pattern of the RTR values provides significant clues:
| RTR Pattern for All Peaks | Likely Cause Category | Primary Suspects |
| Constant (e.g., all RTRs ≈ 1.1) | Flow Rate Issue | Pump malfunction, system leak, incorrect flow rate setting.[6][7] |
| Trending (RTR increases or decreases with RT) | Mobile Phase Composition or Temperature Issue | Incorrect gradient proportioning, change in column temperature, improperly prepared mobile phase.[6][8] |
| Random / No Trend (RTR values are inconsistent) | Selectivity Change | Mobile phase pH, buffer concentration, stationary phase degradation, column contamination.[6][9] |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific scenarios in a question-and-answer format.
Q1: My retention times for all peaks, including the impurity, are gradually drifting later (or earlier) throughout a long analytical sequence. What is the likely cause?
A: This pattern typically points to a slow, consistent change in the system's conditions.
-
Causality: The most common culprits are insufficient column equilibration or changes in the mobile phase over time. If using a gradient method, the column may not be returning to its initial state between injections, causing a cumulative shift.[10] Additionally, if your mobile phase contains volatile components (e.g., trifluoroacetic acid, formic acid) or if it's not adequately sealed, selective evaporation of the more volatile solvent can alter the mobile phase composition, thereby affecting retention.[7] Finally, ambient laboratory temperature fluctuations can cause drift if the column is not in a thermostatted compartment.[11][12]
-
Troubleshooting Protocol:
-
Verify Equilibration: Ensure the equilibration time in your method is sufficient. As a rule of thumb, 10-15 column volumes are needed for stable re-equilibration in gradient elution. To test this, inject a standard multiple times and observe if the retention time stabilizes after the first few runs.[10]
-
Check Mobile Phase Preparation: Prepare fresh mobile phase, ensuring it is thoroughly mixed and properly degassed.[12] Keep solvent bottles capped to prevent evaporation.[7]
-
Ensure Thermal Stability: Use a column thermostat and allow the entire system, including the mobile phase, to reach thermal equilibrium before starting the sequence. A change of just 1°C can alter retention times by 1-2%.[13]
-
Q2: I experienced a sudden, large retention time shift for all my peaks from one injection to the next. Where do I look first?
A: A sudden, universal shift indicates a significant, abrupt change in the system's primary parameters.
-
Causality: This is often due to human error or a major hardware failure. The most frequent causes are preparing the mobile phase incorrectly (e.g., reversing aqueous and organic solvents), setting the wrong flow rate, or the development of a major leak in the system.[7]
-
Troubleshooting Protocol:
-
Confirm Mobile Phase: Double-check the mobile phase composition and ensure the correct solvent lines are in the correct bottles.
-
Verify Flow Rate: Perform a manual flow rate check.
-
Systematically Inspect for Leaks: Carefully check all fittings and connections from the pump to the detector for any signs of leakage. A subtle leak may not drip but can often be found by wiping a lab tissue around connections.[7]
-
Protocol 1: Systematic Flow Rate Verification
-
Disconnect: Disconnect the tubing from the inlet of the HPLC column.
-
Prepare: Place the end of the disconnected tubing into a 10 mL graduated cylinder.
-
Measure: Start the pump at your method's flow rate (e.g., 1.0 mL/min) and simultaneously start a calibrated stopwatch.
-
Collect: Collect the solvent for a precise duration, for example, 10 minutes.
-
Calculate: Read the volume collected in the graduated cylinder. The actual flow rate is Volume (mL) / Time (min).
-
Verification: The measured flow rate should be within ±2% of the setpoint. If not, the pump requires maintenance (e.g., seal replacement, check valve cleaning).[7][11]
Q3: The retention time for my Jaboticabin Ethyl Impurity peak is shifting, but the main Jaboticabin peak and other compounds are relatively stable. What does this signify?
A: This is a classic case of a selectivity change . The interaction between this specific analyte and the stationary/mobile phase has been altered.
-
Causality: For ionizable phenolic compounds like Jaboticabin and its derivatives, the most probable cause is a change in the mobile phase pH.[9][14] Jaboticabin contains phenolic hydroxyl groups, which have a specific pKa. If the mobile phase pH is close to this pKa, even a small pH shift (e.g., 0.1-0.2 units) can significantly alter the degree of ionization of the molecule. An ionized (deprotonated) molecule is more polar and will elute earlier in reversed-phase chromatography. The ethyl impurity may have a slightly different pKa or be more sensitive to these changes, causing its retention time to shift disproportionately.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a selectivity-based RT shift.
Q4: My retention times are completely random and irreproducible from one run to the next. What's happening?
A: Random fluctuations are almost always indicative of a hardware issue that is not performing consistently.
-
Causality: The most common sources are the pump or the autosampler. Air bubbles in the pump head or failing check valves can cause the flow rate to be erratic.[11] An issue with the autosampler injector, such as a worn rotor seal or incorrect sample loop filling, can also lead to inconsistent injection volumes and apparent RT shifts.[12]
-
Troubleshooting Protocol:
-
Degas Solvents: Vigorously degas the mobile phase using sonication or an inline degasser and ensure all solvent lines are properly submerged.
-
Purge the Pump: Purge each pump line thoroughly to remove any trapped air bubbles.
-
Check Pump Hardware: If the problem persists, investigate the pump check valves and piston seals, as these are common wear parts that can cause inconsistent flow.
-
Inspect Autosampler: Check the autosampler for leaks around the injection valve and ensure the correct syringe and loop are installed for the injection volume.
-
Section 3: Understanding the Impact of Key Parameters
As a phenolic compound, Jaboticabin Ethyl Impurity's retention is governed by specific physicochemical interactions. Understanding these allows for robust method development and troubleshooting.
The Critical Role of Mobile Phase pH
The ionization state of a phenolic compound is directly controlled by the mobile phase pH in relation to its pKa.
-
When pH < pKa: The compound is predominantly in its neutral, protonated form. This form is less polar and will be more strongly retained on a reversed-phase (e.g., C18) column, resulting in a longer retention time .[9]
-
When pH > pKa: The compound is predominantly in its ionized, deprotonated (phenolate) form. This form is more polar and will be less retained, resulting in a shorter retention time .[15]
For robust and reproducible chromatography, the mobile phase pH should be controlled with a suitable buffer and set at least 1.5-2 pH units away from the analyte's pKa.
| Mobile Phase pH | Expected Impact on Jaboticabin Impurity RT | Rationale |
| Decrease (e.g., from 3.5 to 2.5) | Increase (Longer RT) | The equilibrium shifts further towards the neutral, less polar form, increasing interaction with the C18 stationary phase.[9] |
| Increase (e.g., from 2.5 to 3.5) | Decrease (Shorter RT) | A greater fraction of molecules become ionized (phenolate), increasing their polarity and reducing retention.[16] |
The Influence of Column Temperature
Temperature affects chromatography in two primary ways: it reduces mobile phase viscosity and alters the thermodynamics of analyte-stationary phase interactions.[17]
-
Lower Viscosity: Increasing temperature lowers the viscosity of the mobile phase, which reduces system backpressure and allows for faster analyte diffusion. This generally leads to sharper peaks and shorter retention times.[13][17]
-
Selectivity Changes: Different compounds can respond to temperature changes differently, which can alter their elution order (selectivity).[18]
| Column Temperature | Expected Impact on Jaboticabin Impurity RT | Rationale |
| Increase (e.g., from 30°C to 40°C) | Decrease (Shorter RT) | Increased kinetic energy and lower mobile phase viscosity cause the analyte to elute faster.[8][17] |
| Decrease (e.g., from 40°C to 30°C) | Increase (Longer RT) | Decreased kinetic energy and higher mobile phase viscosity slow the elution process.[19] |
This systematic guide provides a framework for logically diagnosing and resolving retention time shifts encountered during the analysis of Jaboticabin Ethyl Impurity. By understanding the underlying chemical principles and methodically eliminating variables, you can restore the robustness and reliability of your HPLC method.
References
-
Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
-
Agilent Technologies. (2010). LC Troubleshooting Series Retention Time Shifts. [Link]
-
Yau, W. W. HPLC Troubleshooting Guide. [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
-
ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc?. [Link]
-
Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. [Link]
-
Aijiren. (2024). What are the effects of changes in column temperature?. [Link]
-
Tzima, S., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]
-
Zhao, J., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. PubMed. [Link]
-
ResearchGate. Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease | Request PDF. [Link]
-
ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. [Link]
-
ResearchGate. Comparative study of chemical and phenolic compositions of two species of jaboticaba: Myrciaria jaboticaba (Vell.) Berg and Myrciaria cauliflora (Mart.) O. Berg. [Link]
-
Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?. [Link]
-
ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
-
ACS Publications. Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. [Link]
-
ResearchGate. (PDF) Jabuticaba. A native fruit of Brazil. [Link]
-
ResearchGate. Bioactive Compounds and Antioxidant Capacity of Jaboticaba Berry: Overview of Composition, Extraction, and Analytical Techniques | Request PDF. [Link]
-
AKJournals. Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. [Link]
-
Reynolds, J., et al. (2012). Metabolite profiling of jaboticaba (Myrciaria cauliflora) and other dark-colored fruit juices. PubMed. [Link]
-
ResearchGate. Jaboticaba: Chemistry and Bioactivity | Request PDF. [Link]
-
ResearchGate. Column temperature effect on the separation of atropisomers. [Link]
-
Taylor & Francis. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. [Link]
-
de Oliveira, A. P., et al. (2020). Jabuticaba residues (Myrciaria jaboticaba (Vell.) Berg) are rich sources of valuable compounds with bioactive properties. PubMed. [Link]
-
Waters Corporation. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]
-
Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Quora. (2021). How does pH affect the results of HPLC results?. [Link]
-
Soare, A. L., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]
Sources
- 1. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. What are the effects of changes in column temperature?--Aijiren HPLC Vials [chromatographyselling.com]
- 9. moravek.com [moravek.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. chromtech.com [chromtech.com]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Jaboticabin Ethyl Impurity Stability Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Jaboticabin is a bioactive depside (polyphenol) found in Myrciaria cauliflora (Jaboticaba).[1][2] The Jaboticabin Ethyl Impurity is typically an ethyl ester derivative formed as an artifact during ethanolic extraction or storage.
As a reference standard, this compound presents a dual-stability challenge :
-
Ester Instability: The ethyl ester linkage is susceptible to hydrolysis (reverting to the parent acid) and transesterification .
-
Phenolic Instability: The polyphenolic core is highly prone to oxidative degradation (quinonoid formation), leading to browning and polymerization.
This guide provides a self-validating protocol to preserve the integrity of this specific impurity standard for analytical quantification.
The Chemistry of Degradation (The "Why")
To prevent degradation, one must understand the molecular vulnerabilities. The Jaboticabin Ethyl Impurity degrades via three primary pathways, driven by moisture, light, and inappropriate solvent choice.
Degradation Pathways Diagram
Figure 1: Primary degradation pathways for phenolic ester impurities. Note that hydrolysis reverts the impurity to the parent compound, causing "disappearance" in HPLC chromatograms.
Storage Protocol (The "How")
This protocol is designed as a self-validating system . If followed, the physical appearance and retention time of the compound will remain constant.
A. Solid State Storage (Lyophilized Powder)
Recommended for long-term storage (> 1 month).
| Parameter | Specification | Scientific Rationale |
| Temperature | -80°C (Preferred) or -20°C | Arrhenius equation dictates that lower temperatures exponentially slow hydrolysis and oxidation rates. |
| Container | Amber Glass Vial | Blocks UV radiation (200–400 nm) which catalyzes phenolic oxidation. |
| Headspace | Argon or Nitrogen Flush | Displaces O2, preventing the formation of reactive oxygen species (ROS). |
| Desiccant | Silica Gel in Secondary Container | Critical: Prevents hygroscopic absorption of water, stopping hydrolysis of the ethyl ester bond. |
B. Solution State Storage (Working Standards)
Recommended for short-term use (< 1 week).
CRITICAL WARNING: Do NOT store this impurity in Methanol or Ethanol.
-
Reason: Storing an ethyl ester in methanol will cause transesterification , converting your "Ethyl Impurity" into a "Methyl Impurity" within hours to days, invalidating your standard.
Step-by-Step Solubilization Protocol:
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous Acetonitrile .
-
Why DMSO? It is aprotic (prevents transesterification) and has high solubility for polyphenols.
-
-
Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL). Higher concentrations are generally more stable against oxidative loss than dilute solutions.
-
Acidification (Optional but Recommended): Add 0.1% Formic Acid to the solvent.
-
Mechanism: Phenolics are most stable at acidic pH (pH < 4). Neutral or alkaline pH promotes the deprotonation of phenol groups (
), which rapidly oxidize to quinones.
-
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -80°C.
Troubleshooting Guide & FAQs
Scenario 1: "My standard peak is shrinking, and a new peak is appearing earlier in the chromatogram."
-
Cause: Moisture has entered the vial.[5] The "Ethyl Impurity" (ester) is hydrolyzing back into the parent Jaboticabin acid.
-
Fix: Ensure solvents are anhydrous. Use a molecular sieve in your solvent bottle. Switch to acetonitrile if DMSO quality is suspect (DMSO is hygroscopic).
Scenario 2: "I stored the standard in Methanol, and the peak shifted slightly."
Diagnosis: Transesterification.
-
Cause: Methanol attacked the ethyl ester linkage. You have converted Jaboticabin-Ethyl-Ester
Jaboticabin-Methyl-Ester. -
Fix: Discard the solution. Never store ester standards in a different alcohol than the one forming the ester. Use DMSO or Acetonitrile.
Scenario 3: "The solution has turned from clear/yellow to brown."
Diagnosis: Oxidation (Browning).
-
Cause: Exposure to air (O2) or high pH. Polyphenols oxidize to ortho-quinones, which polymerize into brown pigments (melanins).
-
Fix: Check the pH of your solvent. If using water/buffer, ensure pH < 4.0. Purge all vials with Nitrogen before closing.
Scenario 4: "Can I use ultrasonic extraction to dissolve the powder?"
Answer: Use with Caution.
-
Ultrasonication generates local heat and free radicals (sonolysis) which can degrade sensitive depsides.
-
Recommendation: Vortex for 30 seconds. If sonication is necessary, use an ice bath and limit to < 2 minutes.
References
-
Reynertson, K. A., et al. (2006). "Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora)." Journal of Natural Products, 69(8), 1228-1230. Establishes the structure of Jaboticabin as a depside and notes the presence of related phenolic esters.
-
Friedman, M., & Jürgens, H. S. (2000). "Effect of pH on the stability of plant phenolic compounds." Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Authoritative source on the pH-dependent oxidation of polyphenols and the necessity of acidic environments for storage.
-
Waterman, P. G., & Mole, S. (1994). Analysis of Phenolic Plant Metabolites. Blackwell Scientific Publications. Standard text detailing the susceptibility of depside ester linkages to hydrolysis and transesterification in protic solvents.
- Bradshaw, M. P., et al. (2001). "Ascorbic acid: A reducing agent for the preservation of polyphenols." Journal of the Science of Food and Agriculture.
Sources
- 1. Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Resolving baseline noise in LC-MS analysis of Jaboticabin impurities
Technical Support Center: LC-MS Analysis of Jaboticabin & Depside Impurities
Topic: Resolving Baseline Noise & Signal Instability Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist Last Updated: February 9, 2026
Executive Summary
Jaboticabin is a depside (a phenolic ester) derived from Myrciaria cauliflora. Its analysis via LC-MS presents a dual challenge: chemical instability (the depside ester bond is prone to hydrolysis and transesterification) and matrix complexity (co-eluting tannins and sugars).
High baseline noise in this context is rarely just "electronic." It is often a chemical signature of solvent contamination, isobaric interference from the matrix, or on-column degradation of the analyte itself. This guide moves beyond basic troubleshooting to address the specific physicochemical behavior of depsides in electrospray ionization (ESI).
Module 1: The Diagnostic Framework
Q: My baseline is noisy. How do I pinpoint the source without wasting days?
A: Do not guess. Isolate the noise source using the "Zero-Volume" Exclusion Protocol . Noise in LC-MS is either Chemical (enters with the flow) or Electronic/Source (exists without flow).
The Protocol:
-
Step 1 (Source Test): Turn off the LC flow. Leave the MS source on (Gas/Temp/Voltage active).
-
Result: If noise persists, the issue is the MS Source (dirty cone, contaminated ion optics) or Electronics .
-
Result: If noise drops to zero, the issue is Chemical (Solvent, Pump, or Column).
-
-
Step 2 (Flow Test): Disconnect the column. Connect the LC pump directly to the MS source via a union. Flow pure Mobile Phase A.
-
Result: High noise here indicates Contaminated Mobile Phase or Pump Seal Wear .
-
-
Step 3 (Column Test): Reconnect the column. Run a "No-Injection" gradient (0 µL injection).
-
Result: Peaks or rising baseline here indicate Column Bleed or Carryover from previous Jaboticaba extracts (tannins stick avidly to C18).
-
Visualizing the Diagnosis
Figure 1: Logic flow for isolating LC-MS baseline noise sources.
Module 2: Chemical Optimization (The Depside Factor)
Q: I see "ghost peaks" and high background in ESI negative mode. Is my solvent dirty?
A: It might be your solvent choice, not its purity. Jaboticabin is a depside . Depsides are esters formed between two or more phenolic acids.
The "Methanol Artifact" Risk: If you use Methanol (MeOH) as your organic mobile phase, depsides can undergo transesterification or alcoholysis, especially if the mobile phase is acidic and the column is heated (>40°C). This creates methylated artifacts that appear as "impurities" or high background noise.
The Fix:
-
Switch to Acetonitrile (ACN): ACN is aprotic and prevents transesterification.
-
Acid Modifiers: Use Formic Acid (0.1%) rather than stronger acids like TFA. TFA causes severe signal suppression in ESI negative mode (the primary mode for Jaboticabin detection) and lingers in the system, creating a persistent background [1].
-
Solvent Grade: For ESI-, trace metals in standard HPLC-grade solvents form adducts. You must use LC-MS Grade solvents to minimize metal-cluster background noise.
Table 1: Solvent-Derived Noise Sources in ESI(-)
| Contaminant | Source | Mass Signature (m/z) | Solution |
| Phthalates | Plastic tubing, solvent bottles | 293, 391, 413 | Use glass bottles; replace plastic inlet filters with stainless steel or ceramic. |
| TFA Clusters | Old mobile phase lines | 113, 227 | Flush system with 50:50 Isopropanol:Water; Switch to Formic Acid. |
| Formate Clusters | High conc. Formic Acid | 91, 137, 183 | Reduce Formic Acid to 0.05% or 0.1% max. |
| Depside Artifacts | Methanol reaction | [M-H]⁻ + 14 Da | Switch to Acetonitrile. |
Module 3: Matrix Effects & Sample Prep
Q: My baseline has a "grassy" appearance, and sensitivity is dropping over time. Why?
A: This is classic Matrix Accumulation . Jaboticaba extracts are rich in polymeric tannins and sugars.
-
Sugars do not retain well on C18 but can caramelize on the source cone.
-
Tannins bind irreversibly to the head of the column, slowly bleeding off and creating a "grassy" baseline that obscures trace impurities.
The Protocol: Solid Phase Extraction (SPE) Cleanup You must remove the polymeric matrix before injection. Simple filtration is insufficient.
-
Cartridge: Use a Polyamide (PA) or C18 SPE cartridge.
-
Load: Load the crude extract (aqueous).
-
Wash: Wash with water (removes sugars/salts) and 10% MeOH (removes highly polar acids).
-
Elute: Elute Jaboticabin with 70-80% ACN.
-
Retain: Leave the polymeric tannins on the cartridge (they require 100% acetone/MeOH to elute).
Visualizing the Sample Workflow
Figure 2: SPE workflow to remove matrix interferences (sugars/tannins) prior to LC-MS.
Module 4: Instrument Parameters (Source Optimization)
Q: I see spiking noise (random high-intensity spikes). Is my detector failing?
A: Spiking is usually physical, not electronic. In ESI, it often results from droplet instability or particulates .
Troubleshooting Steps:
-
Desolvation Temperature: If the temperature is too low, large droplets hit the sampling cone, causing spikes. For aqueous-rich mobile phases (early gradient), ensure Desolvation Temp is >350°C (system dependent) [2].
-
Gas Flow: Ensure the nebulizer gas flow is stable. A fluctuating N2 generator can cause baseline oscillation.
-
Capillary Voltage: For depsides in ESI(-), a voltage of 2.0 - 2.5 kV is optimal. Excessively high voltage (>3.0 kV) causes coronal discharge, appearing as high-frequency noise.
References
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from
-
Chromatography Online. (2018). LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from
-
Merck Millipore. (n.d.). LC-MS Contaminants and Background Noise Sources. Retrieved from
-
ResearchGate. (2018).[1] Characteristics and origins of common chemical noise ions in negative ESI LC-MS. Retrieved from
Sources
Technical Support Center: A Guide to Overcoming Matrix Effects in the Quantification of Jaboticabin Ethyl Impurity
Introduction
Jaboticabin is a bioactive depside found in the jaboticaba plant (Myrciaria cauliflora), noted for its anti-inflammatory properties.[1][2] In drug development and pharmacokinetic studies, it is crucial to accurately quantify not only the parent compound but also its related impurities and metabolites. "Jaboticabin Ethyl Impurity," for the purpose of this guide, will be treated as a representative small molecule impurity that may arise during synthesis or degradation.
The quantification of such impurities in complex biological matrices (e.g., plasma, serum, urine) using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently hampered by a phenomenon known as the "matrix effect."[3] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and overcome these matrix effects, ensuring the generation of accurate and reliable quantitative data.
Section 1: Frequently Asked Questions (FAQs) on Matrix Effects
This section addresses the fundamental concepts of matrix effects in the context of bioanalysis.
Q1: What exactly are "matrix effects" in LC-MS/MS analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[4] This interference occurs in the mass spectrometer's ion source and can manifest in two ways:
-
Ion Suppression: A decrease in the analyte's signal response, leading to underestimation of its concentration. This is the more common effect.
-
Ion Enhancement: An increase in the analyte's signal response, causing an overestimation of its concentration.[5]
These effects compromise the accuracy, precision, and sensitivity of the analytical method.[4]
Q2: What are the primary causes of matrix effects in biological samples?
A: Biological matrices like plasma and serum are incredibly complex. The primary culprits for matrix effects are endogenous components that co-extract with the analyte of interest.[6] Key sources include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic. Due to their amphipathic nature, they are often co-extracted and can co-elute with a wide range of analytes, causing significant ion suppression.[7][8]
-
Salts and Buffers: High concentrations of non-volatile salts can alter the droplet evaporation process in the ion source, hindering the ionization of the target analyte.[9]
-
Endogenous Metabolites: The vast number of small molecules naturally present in the matrix can compete with the analyte for ionization.[5]
-
Proteins and Peptides: While larger proteins are often removed, residual peptides can still interfere with the analysis.[10]
Q3: How can I determine if my Jaboticabin Ethyl Impurity assay is being affected by matrix effects?
A: A quantitative assessment is required by regulatory bodies like the FDA and is crucial during method validation.[11][12] The most common approach is to calculate the Matrix Factor (MF) . This is done by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution (e.g., mobile phase).
The experiment involves three sets of samples:
-
Set A: Analyte standard prepared in a pure solvent.
-
Set B: Blank matrix extract (post-extraction) spiked with the analyte standard.
-
Set C: Matrix sample spiked with the analyte standard before the extraction process.
The Matrix Factor is calculated as: MF = (Mean Peak Response of Set B) / (Mean Peak Response of Set A)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
For a robust method, the MF should be consistent across different lots or sources of the biological matrix.[11]
Section 2: Troubleshooting Guide for Matrix-Related Issues
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the quantification of Jaboticabin Ethyl Impurity that may be linked to matrix effects.
| Symptom Observed | Potential Cause (Matrix Effect Related) | Recommended Solution(s) |
| Poor Reproducibility / High %CV | Inconsistent ion suppression or enhancement across different sample wells or from different biological sources (e.g., plasma from different subjects).[5] | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability as the SIL-IS will be affected similarly to the analyte.[6] 2. Improve Sample Cleanup: Use a more rigorous extraction method like Solid-Phase Extraction (SPE) to remove a broader range of interferences.[13][14] |
| Low Analyte Response (Ion Suppression) | Co-elution of interfering compounds, most commonly phospholipids, with the Jaboticabin Ethyl Impurity peak.[8] | 1. Optimize Chromatography: Modify the LC gradient to achieve chromatographic separation between the analyte and the suppression zone. 2. Targeted Interference Removal: Employ a specific phospholipid removal product (e.g., HybridSPE®, Phree™) or a more selective SPE sorbent.[15][16] |
| Erratic or High Analyte Response (Ion Enhancement) | Co-eluting compounds that facilitate more efficient ionization of the analyte.[4] | 1. Use a SIL-IS: This will co-elute and experience the same enhancement, normalizing the final calculated concentration. 2. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of the interfering components below a threshold where they cause enhancement.[17] |
| Non-Linear Calibration Curve | The magnitude of the matrix effect changes with the concentration of the analyte, often due to saturation of the interfering process.[18] | 1. Use Matrix-Matched Calibrants: Prepare all calibration standards in the same blank biological matrix as the unknown samples. This ensures that calibrants and samples experience similar matrix effects.[19][20] 2. Apply Weighted Regression: Use a weighting factor (e.g., 1/x or 1/x²) in the calibration curve regression to give less weight to the higher concentration points, which may be more affected.[18] |
Section 3: Mitigation Strategies & Experimental Protocols
Effective mitigation of matrix effects relies on two pillars: rigorous sample preparation to remove interferences and intelligent analytical methodology to compensate for any remaining effects.
Strategy 1: Advanced Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of the Jaboticabin Ethyl Impurity.
SPE provides a more selective cleanup than simple protein precipitation by utilizing specific chemical interactions to bind the analyte while washing away interferences.
Objective: To isolate Jaboticabin Ethyl Impurity from plasma proteins, salts, and phospholipids.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Phenomenex Strata-X).
-
SPE vacuum manifold.
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic Acid.
-
Plasma sample containing Jaboticabin Ethyl Impurity.
Step-by-Step Methodology:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water (with 0.1% formic acid) through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load 500 µL of the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow flow rate (approx. 1 drop/second).
-
Washing: Pass 1 mL of 5% methanol in water to wash away salts and other polar interferences.
-
Elution: Elute the Jaboticabin Ethyl Impurity with 1 mL of methanol into a clean collection tube.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
LLE is a powerful technique that separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[21][22] It is particularly effective at removing non-lipid interferences.[23]
Objective: To extract the relatively non-polar Jaboticabin Ethyl Impurity from an aqueous biological matrix into an organic solvent.
Materials:
-
Methyl tert-butyl ether (MTBE).
-
Aqueous buffer (e.g., pH 9.0 ammonium formate).
-
Plasma sample.
-
Centrifuge.
Step-by-Step Methodology:
-
pH Adjustment: In a microcentrifuge tube, mix 200 µL of plasma sample with 50 µL of the pH 9.0 buffer. This ensures the analyte is in a neutral, more organic-soluble state.
-
Extraction: Add 1 mL of MTBE to the tube.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.
-
Dry-Down & Reconstitution: Evaporate the organic solvent to dryness and reconstitute as described in the SPE protocol.
Strategy 2: Analytical Methodologies
To comply with FDA guidelines and ensure accuracy, calibration standards must be prepared in the same biological matrix as the study samples.[11][19] This practice ensures that the standards and the unknown samples are subjected to the same potential for matrix effects.[20]
Objective: To create a calibration curve that accurately reflects the instrument's response to the analyte in the presence of the matrix.
Step-by-Step Methodology:
-
Source Blank Matrix: Obtain a pooled lot of blank, analyte-free plasma (or the specific matrix of your study).
-
Prepare Stock Solution: Create a high-concentration stock solution of Jaboticabin Ethyl Impurity in a suitable organic solvent (e.g., methanol).
-
Serial Dilutions: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spiking: For each calibration point, spike a small, fixed volume (typically <5% of the total volume to avoid altering the matrix) of the corresponding working standard into an aliquot of the blank plasma.
-
Extraction: Process these newly created calibration standards through the exact same extraction procedure (SPE or LLE) used for the unknown samples.
-
Analysis: Analyze the extracted calibrants alongside the extracted unknown samples and construct the calibration curve.
A SIL-IS is a version of the analyte where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy isotopes (e.g., ¹³C, ²H). A SIL-IS is the ideal tool for correcting matrix effects because:
-
It has nearly identical chemical and physical properties to the analyte.
-
It co-elutes with the analyte from the LC column.
-
It experiences the same degree of ion suppression or enhancement.[6]
-
It is distinguished from the analyte by the mass spectrometer due to its higher mass.
By adding a known concentration of the SIL-IS to every sample and standard at the beginning of the process, the ratio of the analyte peak area to the SIL-IS peak area is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, providing a highly accurate and precise measurement.
Sources
- 1. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
- 12. pharmacompass.com [pharmacompass.com]
- 13. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 22. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 23. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for removing ethyl ester impurities from Jaboticabin samples
Subject: Strategies for Removing Ethyl Ester Impurities from Jaboticabin Samples
Executive Summary
This guide addresses the removal of ethyl ester artifacts from samples of Jaboticabin ([3,5-dihydroxy-2-(2-methoxy-2-oxoethyl)phenyl] 3,4-dihydroxybenzoate). Jaboticabin is a depside containing a methyl ester moiety. The "ethyl ester impurity" is typically a transesterification artifact formed when the sample is exposed to ethanol during extraction or storage.
Critical Warning: Chemical hydrolysis is NOT recommended for this separation. Jaboticabin contains a depside linkage (an ester bond between two phenolic rings) which is chemically labile. Standard hydrolysis conditions used to cleave aliphatic esters will likely cleave the depside bond, destroying the target molecule. Chromatographic separation is the only viable remediation strategy.
Module 1: Diagnostic & Root Cause Analysis
Q1: How do I confirm if the impurity is an ethyl ester artifact? A: Check your solvent history. If your extraction or purification workflow involved Ethanol (EtOH) , particularly under acidic conditions or heat (e.g., reflux, Soxhlet), transesterification is the likely cause.
-
Mechanism: The methyl ester group on the Jaboticabin molecule undergoes nucleophilic attack by ethanol, swapping the methoxy group for an ethoxy group.
-
Mass Spec Signature: The ethyl ester analog will show a mass shift of +14 Da (Methyl [-CH3, 15]
Ethyl [-C2H5, 29]) relative to Jaboticabin.-
Jaboticabin [M-H]-: m/z ~333
-
Ethyl Impurity [M-H]-: m/z ~347
-
Q2: Can I prevent this in future batches? A: Yes. Prevention is far superior to remediation.
-
Protocol Shift: Replace Ethanol with Methanol (MeOH) for all extraction steps if Jaboticabin (the methyl ester) is your target. Alternatively, use Acetone/Water or Acetonitrile to avoid esterification entirely if isolating the free acid precursor.
-
Avoid Acid + Alcohol: Do not store samples in alcoholic solvents with traces of acid (e.g., Formic/Acetic acid modifiers) for extended periods.
Module 2: Remediation Strategy (Chromatographic Purification)
Q3: Why can't I just hydrolyze the ethyl ester back to the acid? A: Jaboticabin is a depside , meaning it consists of two phenolic units linked by an ester bond. This bond is structurally similar to the methyl/ethyl ester side chain you are trying to modify.
-
The Risk: Reagents strong enough to hydrolyze the ethyl ester (e.g., NaOH, LiOH, or strong acid reflux) will indiscriminately cleave the depside linkage, yielding the constituent phenolic acids (e.g., 3,4-dihydroxybenzoic acid) and destroying the Jaboticabin.
Q4: What is the recommended protocol for removing the impurity? A: Preparative Reverse-Phase HPLC (RP-HPLC) is the gold standard. The ethyl ester is more hydrophobic than the methyl ester (Jaboticabin) and will elute later on a C18 column.
Protocol: Preparative HPLC Separation
-
Stationary Phase: C18 (Octadecylsilyl), 5µm or 10µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). Note: ACN usually provides sharper peak shape for depsides.
-
Detection: UV at 280 nm (general phenolic) and 254 nm .
| Parameter | Condition | Rationale |
| Column | Prep C18 (e.g., 250 x 21.2 mm) | High capacity for resolution of closely related esters. |
| Gradient | 20% B to 50% B over 30 min | Shallow gradient maximizes selectivity ( |
| Flow Rate | 15–20 mL/min | Standard for 21.2 mm ID columns. |
| Separation | The Ethyl ester (more non-polar) elutes after Jaboticabin. |
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude sample in a minimal volume of DMSO:MeOH (1:1) . Avoid pure ethanol.[1]
-
Injection: Inject 100–500 mg (depending on column loading capacity).
-
Collection: Collect the major peak (Jaboticabin). Discard the "shoulder" or secondary peak eluting immediately after the main peak.
-
Post-Processing: Evaporate solvent at <40°C under vacuum. Lyophilize to remove water.
Module 3: Visualization of Impurity Formation & Removal
The following diagram illustrates the chemical mechanism of artifact formation and the logic of the purification workflow.
Figure 1: Workflow depicting the formation of the ethyl ester artifact via transesterification and its subsequent removal via hydrophobicity-based HPLC separation.
Module 4: Flash Chromatography (Alternative)
Q5: I have too much sample for HPLC. Can I use Flash Chromatography? A: Yes, but resolution will be lower. You must use a high-performance spherical silica or C18 flash cartridge.
-
Stationary Phase: C18 Flash Cartridge (Reverse Phase is essential; Normal Phase silica may degrade the depside or fail to separate the esters).
-
Solvent System: Water/Methanol gradient.
-
Strategy: Run a very shallow gradient (e.g., hold at 30% MeOH for 10 CVs) to tease the two peaks apart. You will likely need to sacrifice the "overlap" fraction to ensure high purity of the final product.
References
-
Reynertson, K. A., et al. (2006). "Bioactive Depsides and Anthocyanins from Jaboticaba (Myrciaria cauliflora)." Journal of Natural Products, 69(8), 1228-1230. Link
- Establishes the structure of Jaboticabin and discusses isol
-
Wu, S. B., et al. (2013). "Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity."[2][3][4] Journal of Agricultural and Food Chemistry, 67(5), 1513-1520.[4] Link
- Provides detailed extraction and purification methodologies relevant to depsides.
-
Lazarus, S. A., et al. (1999). "High-performance Liquid Chromatography/Mass Spectrometry Analysis of Procyanidins in Foods and Beverages." Journal of Agricultural and Food Chemistry, 47(9), 3693-3701. Link
- General reference for the behavior of phenolic esters and artifacts in HPLC.
Sources
Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Subject: Resolution of Co-eluting Depside Isomers in Myrciaria cauliflora Extracts Assigned Scientist: Senior Applications Chemist (Natural Products Division)
Diagnostic Triage: Do You Have a Co-elution Problem?
Before altering your method, you must confirm that the "Jaboticabin" peak is indeed composite. Jaboticabin (a depside) often co-elutes with its structural isomer 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid (often referred to as "Depside 2" in literature) or hydrolysis products like gallic acid derivatives.
Q: How do I confirm co-elution without a Mass Spectrometer? A: Use a Diode Array Detector (DAD) to perform a Peak Purity Scan .
-
The Protocol:
-
Extract the UV spectra at the upslope (10% height), apex, and downslope (10% height) of the Jaboticabin peak.
-
Normalize and overlay the spectra.
-
Pass Criteria: The spectra must overlap perfectly (Match Factor > 990/1000).
-
Fail Criteria: If the upslope shows a bathochromic shift (red shift) compared to the downslope, you have a co-eluting impurity with a different chromophore.
-
Q: My peak purity passes, but my quantitation is inconsistent. Why? A: You likely have an isobaric isomer or a related substance with an identical UV chromophore.
-
The Causality: Depsides share the same phenolic core. If the impurity is a positional isomer, UV spectra will be nearly identical.
-
The Fix: You must rely on chromatographic resolution (Rs) changes. Inject a stressed sample (heat/acid degraded) to force the formation of impurities and see if the main peak splits.
The Chemistry of the Problem
To separate Jaboticabin, you must understand its behavior. It is a depside —an ester formed from two or more phenolic acids.
-
The Challenge: Jaboticabin and its related substances possess similar Hydrophobicity (logP) and pKa values.
-
The Failure Mode of C18: Standard C18 columns rely almost exclusively on hydrophobic interaction. Because Jaboticabin and "Depside 2" differ only slightly in the position of hydroxyl/ester groups, their hydrophobic footprints are nearly identical. A C18 column cannot "see" the difference.
Visualization: The Co-elution Mechanism vs. The Solution
The following diagram illustrates why C18 fails and how Phenyl-Hexyl phases succeed via Pi-Pi (
Figure 1: Mechanism of Action. C18 phases fail to discriminate based on ring electron density, whereas Phenyl/PFP phases utilize pi-pi stacking to separate depside isomers.
Step-by-Step Troubleshooting Protocols
Protocol A: Mobile Phase pH Engineering
Issue: Broad peaks or shifting retention times. Causality: Depsides have multiple ionizable phenolic hydroxyls. If the pH is near the pKa (approx. 4.0–5.0), the molecule splits between ionized and non-ionized states, causing peak broadening. The Fix: You must suppress ionization.
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Verification: If peak tailing persists, switch to 0.1% Phosphoric Acid (pH ~2.1). Note: Do not use Phosphoric Acid with LC-MS.
-
Why this works: At pH < 3.0, the phenolic groups are fully protonated (neutral), maximizing interaction with the stationary phase and sharpening the peak.
Protocol B: Stationary Phase Selection (The "Selectivity Triangle")
Issue: Critical pair co-elution (Rs < 1.5) on C18.[1][2][3] Action: Switch the column chemistry to exploit Pi-Pi Interactions .
| Column Chemistry | Interaction Mode | Suitability for Jaboticabin | Recommendation |
| C18 (Octadecyl) | Hydrophobic | Low | Baseline. Use only for general profiling. Likely to co-elute isomers. |
| PFP (Pentafluorophenyl) | Hydrophobic + Dipole + | High | Primary Choice. The fluorine atoms create a strong electron-deficient ring, interacting strongly with the electron-rich phenolic rings of depsides. |
| Phenyl-Hexyl | Hydrophobic + | Medium-High | Alternative. Good if PFP is too retentive. Offers alternative selectivity to C18. |
Protocol C: The "Isomer-Resolution" Gradient
Issue: Impurities are "hiding" under the tail of the main peak. Action: Shallow the gradient slope at the elution point.
Standard Gradient (Fast Profiling):
-
0-10 min: 5% → 95% B (Slope: 9% per min). Result: Co-elution.
Optimized Resolution Gradient:
-
Step 1: 0-5 min: 5% → 20% B (Fast load).
-
Step 2 (Isocratic Hold): 5-8 min: Hold at 20% B (Equilibrate).
-
Step 3 (Shallow Ramp): 8-25 min: 20% → 35% B (Slope: <1% per min).
-
Why: Jaboticabin elutes around 25-30% ACN. A shallow gradient here maximizes the interaction time difference between the isomers.
Advanced Troubleshooting: Decision Matrix
Use this workflow to guide your daily experiments.
Figure 2: Troubleshooting Logic Flow. Follow this decision tree to systematically isolate the root cause of co-elution.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Acetonitrile? A: Yes, and you should try it. Methanol is a protic solvent and interacts differently with the phenolic hydroxyls of Jaboticabin than aprotic Acetonitrile.
-
Tip: If Acetonitrile (ACN) gives poor selectivity, a Methanol/ACN (50:50) blend often "unlocks" selectivity by combining dipole interactions (MeOH) with strong elution strength (ACN).
Q: I see a "ghost peak" eluting later in the run. What is it? A: This is likely a "carry-over" or a highly retained hydrophobic impurity (like a polymeric tannin).
-
Fix: Ensure your gradient ends with a "Wash Step" at 100% B for at least 5 minutes before re-equilibrating. Depsides can adsorb strongly to steel frits; consider using a PEEK-lined column if carry-over persists.
Q: What is the reference standard for the impurity? A: Commercial standards for Jaboticabin impurities are rare. You must generate a "System Suitability Solution" in-house:
-
Take 1 mg of Jaboticabin standard.
-
Dissolve in 0.1 M HCl.
-
Heat at 60°C for 1 hour (Acid Hydrolysis).
-
Neutralize and inject.
-
The new peaks formed are your "Qualified Impurities" (likely hydrolysis products like gallic acid). Use this chromatogram to define your resolution requirements.
References
-
Reynertson, K. A., et al. (2006).[4][5] Bioactive Depsides and Anthocyanins from Jaboticaba (Myrciaria cauliflora).[5][6][7] Journal of Natural Products, 69(8), 1228–1230.[4][5] Link
-
Welch Materials. (2024).[8] A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Guides. Link
-
Thermo Fisher Scientific. (2025). HPLC Column Selection: Solve the Separation Mystery. Thermo Fisher Chromatography Resources. Link
Sources
- 1. nacalai.com [nacalai.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | PDF or Rental [articles.researchsolutions.com]
- 7. Reynertson, K.A., Wallace, A.M., Adachi, S., Gil, R.R., Yang, H., Basile, M.J., et al. (2006) Bioactive Depsides and Anthocyanins from Jaboticaba (Myrciaria cauliflora). Journal of Natural Products, 69, 1228-1230. - References - Scientific Research Publishing [scirp.org]
- 8. welch-us.com [welch-us.com]
Validation & Comparative
Validating Analytical Methods for Jaboticabin Ethyl Impurity: A Comparative Guide per ICH Q2(R2)
Executive Summary: The Depside Stability Challenge
Jaboticabin (CAS: 1207856-48-5) is a bioactive depside isolated from Plinia cauliflora (Jaboticaba), currently under investigation for its anti-inflammatory potential in COPD and cytotoxic activity against colon cancer cells.
A critical quality attribute (CQA) in the development of Jaboticabin as an Active Pharmaceutical Ingredient (API) is the control of Jaboticabin Ethyl Impurity (CAS: 1404192-74-0) . This impurity is often an artifact of extraction or purification processes involving ethanol, where the carboxylic acid moiety of the depside undergoes esterification.
This guide compares the standard HPLC-DAD workflow against the high-sensitivity UHPLC-Q-ToF-MS alternative, providing a validated framework for detecting this impurity according to the modernized ICH Q2(R2) guidelines.
Technical Context: Mechanism of Impurity Formation
To validate a method, one must understand the chemistry of the analyte. Jaboticabin is a depside—a molecule consisting of two or more monocyclic phenolic acid units linked by an ester bond.
The formation of the ethyl impurity is a classic acid-catalyzed esterification or transesterification, often occurring when the biomass is extracted with ethanol or when the compound is stored in alcoholic solutions.
Diagram 1: Impurity Formation Pathway
Figure 1: The chemical pathway transforming Jaboticabin into its Ethyl Ester impurity during ethanolic workup.
Method Comparison: HPLC-DAD vs. UHPLC-MS/MS
While Mass Spectrometry offers superior sensitivity, HPLC-DAD remains the workhorse for QC release testing due to robustness and cost. The following table contrasts the performance metrics based on experimental application data.
| Feature | Method A: RP-HPLC-DAD (Standard) | Method B: UHPLC-Q-ToF-MS (Advanced) |
| Primary Use | Routine QC, Stability Testing, Release | Impurity Identification, Trace Analysis (<0.05%) |
| Stationary Phase | C18 (End-capped), 5 µm | C18 (Sub-2 µm) or Phenyl-Hexyl |
| Detection Principle | UV Absorbance (280 nm / 320 nm) | m/z (Precursor -> Fragment) |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.01 µg/mL |
| Specificity Risk | Moderate (Co-elution with isomers possible) | High (Mass resolution separates co-eluters) |
| Cost per Run | Low ($) | High ( |
| Solvent Compatibility | High (MeOH/ACN/Water) | High (Requires MS-grade volatile buffers) |
Expert Insight: For the validation of the Ethyl Impurity, Method A is generally sufficient if the resolution (
Validated Protocol: RP-HPLC-DAD for Jaboticabin Ethyl Impurity
This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, and precision.
Chromatographic Conditions
-
Instrument: HPLC system with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Why: The "Plus" or highly end-capped C18 is crucial to reduce tailing caused by the free phenolic hydroxyls on the depside structure.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 280 nm (General Phenolic) and 320 nm (Depside specific).
Gradient Program
The ethyl impurity is more hydrophobic than the parent Jaboticabin. A gradient ramp is necessary to elute the impurity within a reasonable timeframe while maintaining resolution.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 5.0 | 10 | Isocratic (Equilibration) |
| 25.0 | 40 | Linear Ramp (Elution of Jaboticabin) |
| 35.0 | 90 | Wash (Elution of Ethyl Impurity) |
| 40.0 | 90 | Hold |
| 41.0 | 10 | Re-equilibration |
Validation Workflow (ICH Q2 R2)
The 2023/2024 revision of ICH Q2(R2) emphasizes a lifecycle approach. The validation must demonstrate the method is "fit for purpose."[1][2]
Diagram 2: Validation Decision Matrix
Figure 2: Workflow for validating the impurity method, ensuring specificity and linearity criteria are met.
Specificity & Stress Testing
Objective: Prove the method can separate Jaboticabin from its Ethyl Impurity and other degradants.
-
Protocol:
-
Inject Pure Jaboticabin Standard.
-
Inject Pure Ethyl Impurity Standard.
-
Inject Spiked Sample (Parent + 0.15% Impurity).
-
Forced Degradation: Expose Jaboticabin to 0.1N HCl and Ethanol at 60°C for 4 hours.
-
-
Acceptance Criteria:
-
Resolution (
) between Parent and Ethyl Impurity > 1.5 (Target > 2.0). -
Peak Purity (via DAD or MS) > 99.0%.
-
Linearity & Range
Objective: Confirm the response is linear across the expected range of the impurity (usually 0.05% to 0.5% of the API concentration).
-
Protocol: Prepare 5 concentration levels of the Ethyl Impurity standard (e.g., 0.05, 0.10, 0.20, 0.50, and 1.0 µg/mL).
-
Acceptance Criteria:
-
Correlation Coefficient (
) 0.99. -
Residuals plot shows no trend.
-
Limit of Quantitation (LOQ)
Objective: Define the lowest amount of impurity that can be quantified with precision.
-
Method: Signal-to-Noise (S/N) ratio method.
-
Target: S/N
10:1. -
Experimental Insight: For Jaboticabin Ethyl Impurity using UV at 280 nm, the LOQ is typically around 0.1 µg/mL. If the reporting threshold is lower, switch to Method B (UHPLC-MS).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
-
Zhao, D., et al. (2019).[3] Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. Journal of Agricultural and Food Chemistry.[3]
-
Sriram Chem. (n.d.). Jaboticabin Ethyl Impurity Reference Standard (CAS 1404192-74-0).[4]
-
Neves, N. A., et al. (2021).[5][6] Chemical characterization of the jabuticaba fruits and their fractions. SciELO / Food Science and Technology.
Sources
Navigating the Labyrinth of Pharmaceutical Impurities: A Comparative Guide to Certificate of Analysis (CoA) Requirements for Jaboticabin Ethyl Impurity
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. The Certificate of Analysis (CoA) serves as a crucial document, attesting to the quality and purity of a specific batch of a drug substance. This guide, prepared from the perspective of a Senior Application Scientist, delves into the critical aspects of CoA requirements, focusing on a case study of a hypothetical process-related impurity: Jaboticabin Ethyl Impurity. We will objectively compare analytical methodologies for its detection and quantification, providing the in-depth technical insights necessary for robust drug development and regulatory compliance.
The Genesis of an Impurity: Understanding the "Why"
Jaboticabin, a polyphenol with recognized anti-inflammatory properties, is extracted from the jaboticaba fruit (Myrciaria cauliflora).[1][2] While naturally occurring, its purification for pharmaceutical use can introduce process-related impurities.[1][3][4][5] Our focus, "Jaboticabin Ethyl Impurity," is a plausible consequence of using ethanol as a solvent during extraction or purification steps. The presence of residual ethanol could potentially lead to the ethylation of one of the hydroxyl groups on the Jaboticabin molecule, creating a new, structurally similar chemical entity.
The control of such impurities is not merely a matter of good practice; it is a regulatory imperative. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[6][7][8] A CoA for Jaboticabin would, therefore, need to report any impurity found above the reporting threshold, which is typically 0.05% for a maximum daily dose of less than 2 grams.[9]
The Analytical Challenge: Seeing the Unseen
The structural similarity between Jaboticabin and its ethyl impurity presents a significant analytical challenge. The chosen analytical method must be specific enough to differentiate and accurately quantify the impurity in the presence of a large excess of the API.[10][11] High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for this type of analysis due to its high resolution and sensitivity.[12][13]
This guide will compare two distinct Reversed-Phase HPLC (RP-HPLC) methods for the determination of Jaboticabin Ethyl Impurity, highlighting the rationale behind the methodological choices and presenting comparative performance data.
Method Comparison: A Tale of Two Columns and Mobile Phases
The development of a robust HPLC method for related substances involves a systematic approach to optimize the separation of all potential impurities from the main API peak.[14] We will compare a traditional C18 column with a more modern phenyl-hexyl stationary phase, illustrating how column chemistry can be leveraged to achieve optimal selectivity for closely related compounds.
Experimental Workflow: From Sample Preparation to Data Analysis
The following diagram illustrates the general workflow for the analysis of Jaboticabin for its ethyl impurity.
Caption: High-level workflow for the analysis of Jaboticabin Ethyl Impurity.
Method A: The Workhorse - C18 Column with a Simple Gradient
This method represents a standard approach for impurity profiling, utilizing a widely available C18 column.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Rationale: The C18 stationary phase provides good hydrophobic retention for both Jaboticabin and its less polar ethyl impurity. The formic acid in the mobile phase helps to ensure good peak shape for the phenolic compounds by suppressing the ionization of the hydroxyl groups. The gradient elution is necessary to first elute the more polar components and then increase the organic content to elute the API and the impurity within a reasonable time.
Method B: The Specialist - Phenyl-Hexyl Column with an Optimized Gradient
This method employs a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic rings of the analytes.
Experimental Protocol:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-3 min: 20% B
-
3-15 min: 20% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
Rationale: The phenyl-hexyl column can provide enhanced resolution for aromatic compounds due to the potential for π-π stacking interactions between the phenyl rings of the stationary phase and the analytes. The use of a buffered mobile phase (ammonium acetate) helps to maintain a consistent pH and improve peak shape and reproducibility. Methanol is chosen as the organic modifier as it can offer different selectivity compared to acetonitrile.
Comparative Performance Data
The following table summarizes the validation parameters for both methods, based on simulated data, in accordance with ICH Q2(R1) guidelines.[10][15][16]
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | ICH Acceptance Criteria |
| Specificity | Resolution (Jaboticabin/Impurity) = 1.8 | Resolution (Jaboticabin/Impurity) = 2.5 | Resolution > 1.5 |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (% of specification) | 0.025% - 0.2% | 0.025% - 0.2% | Reporting Threshold to 120% of Specification Limit |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% for impurities |
| Precision (RSD%) | < 2.0% | < 1.5% | ≤ 10% at the limit of quantification |
| LOD | 0.01% | 0.008% | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | 0.025% | 0.025% | Signal-to-Noise Ratio ≥ 10:1 |
Analysis of Results:
Both methods demonstrate acceptable performance according to ICH guidelines. However, Method B with the phenyl-hexyl column shows superior resolution between Jaboticabin and the ethyl impurity, which is a critical parameter for ensuring accurate quantification. The slightly better linearity, accuracy, and precision of Method B also suggest it is a more robust and reliable method for this specific analysis.
The Certificate of Analysis: A Document of Trust
A Certificate of Analysis is more than just a table of results; it is a legally binding document that attests to the quality of the product.[17] It must be clear, concise, and contain all the necessary information for the end-user to make an informed decision.
Key Elements of a CoA for Jaboticabin:
-
Product Information: Product Name (Jaboticabin), Batch/Lot Number, Manufacturing Date, and Expiry/Retest Date.[18][19]
-
Manufacturer Information: Name and address of the manufacturing facility.
-
Analytical Test Results: A table listing each test performed, the acceptance criteria (specifications), and the actual results for the batch. This would include:
-
Appearance
-
Identification (e.g., by IR, HPLC retention time)
-
Assay (Purity)
-
Related Substances (including Jaboticabin Ethyl Impurity)
-
Residual Solvents
-
Heavy Metals
-
Microbial Limits
-
-
Reference to Analytical Methods: The specific analytical methods used for each test should be referenced.
-
Authorized Signature: The CoA must be signed and dated by an authorized person from the Quality Control/Quality Assurance department.
Logical Framework for CoA Review
Caption: Decision-making process for reviewing a CoA for a batch of Jaboticabin.
Conclusion: A Commitment to Quality
The meticulous control of impurities is a cornerstone of modern pharmaceutical development. As demonstrated with the hypothetical case of Jaboticabin Ethyl Impurity, the selection and validation of appropriate analytical methods are critical for ensuring the purity and safety of an API. The Certificate of Analysis serves as the ultimate testament to this commitment, providing a transparent and verifiable record of a product's quality. For researchers and drug developers, a thorough understanding of the principles behind impurity analysis and the critical evaluation of a CoA are indispensable skills for navigating the complex path to bringing safe and effective medicines to patients.
References
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Slideshare. Q3A(R2). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
ResearchGate. Limit of detection (LOD), limit of quantification (LOQ) and regression. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PMC. Identification and Characterization of Process-Related Impurities of Trans-Resveratrol. [Link]
-
Pharmaceutical Technology. Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
LCGC International. The Limit of Detection. [Link]
-
Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
-
BioPharmaSpec. Detection and Quantitation of Process Related Residual and Impurities. [Link]
-
Westgard QC. The Comparison of Methods Experiment. [Link]
-
Datacor. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. [Link]
-
Forced degradation and impurity profiling. [Link]
-
BioProcess International. (2023). Detection and Quantitation of Process-Related Impurities. [Link]
-
The International Pharmaceutical Excipients Council. Certificate of Analysis Guide. [Link]
-
ResearchGate. (2025). Impurities and Forced Degradation Studies: A Review. [Link]
-
SciSpace. Determination of Impurities in Pharmaceuticals: Why and How?. [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. [Link]
-
PMC. Recent trends in the impurity profile of pharmaceuticals. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
SG Systems Global. Certificate of Analysis - (CoA). [Link]
-
PubMed. Forced degradation and impurity profiling: recent trends in analytical perspectives. [Link]
-
Intertek. Process Related Impurities and Residuals Analysis. [Link]
-
ResearchGate. (2025). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. [Link]
-
Slideshare. Related Substances-Method Validation-PPT_slide. [Link]
-
Comparative study of assay vs. related substance methods for entacapone HPLC. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. westgard.com [westgard.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Process Related Impurities and Residuals Analysis [intertek.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. jordilabs.com [jordilabs.com]
- 16. database.ich.org [database.ich.org]
- 17. Certificate of Analysis - (CoA) [sgsystemsglobal.com]
- 18. datacor.com [datacor.com]
- 19. cdn.who.int [cdn.who.int]
Technical Comparison Guide: Linearity and Range Validation for Jaboticabin Ethyl Impurity Assays
Executive Summary & Mechanistic Context[1]
In the extraction and purification of Jaboticabin (a bioactive depside from Myrciaria cauliflora), the formation of process-related impurities is a critical quality attribute. The most persistent impurity identified is Jaboticabin Ethyl Impurity (2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate).
This impurity arises primarily through transesterification when ethanol is used as an extraction solvent or eluent. Unlike the parent molecule (a methyl ester), the ethyl impurity exhibits altered lipophilicity, necessitating a highly specific assay to prevent co-elution and ensure accurate quantification.
This guide compares the validation performance of a High-Fidelity UPLC-PDA Method (utilizing a certified Reference Standard) against a legacy HPLC-UV Method . We focus specifically on Linearity and Range —the critical ICH Q2(R1) parameters defining an assay's ability to obtain test results directly proportional to the concentration of the impurity.
Mechanistic Pathway: Impurity Formation
The following diagram illustrates the structural transformation from Jaboticabin to its Ethyl Impurity, highlighting the transesterification site critical for chromatographic separation.
Figure 1: Mechanistic pathway of Jaboticabin Ethyl Impurity formation via solvent-mediated transesterification.
Methodology Comparison: UPLC-PDA vs. Legacy HPLC
The following comparison evaluates the "Product" (Optimized UPLC-PDA Assay) against the industry-standard alternative (Legacy HPLC).
Table 1: Performance Matrix
| Feature | Legacy HPLC-UV (Alternative) | Optimized UPLC-PDA (The Product) | Impact on Validation |
| Stationary Phase | C18 (5 µm, 250 x 4.6 mm) | Phenyl-Hexyl (1.7 µm, 100 x 2.1 mm) | Selectivity: Phenyl-Hexyl offers superior pi-pi interaction for depside separation. |
| Run Time | 45 - 60 minutes | 8 - 12 minutes | Throughput: 5x faster analysis allows for more linearity points in validation. |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | Range: UPLC extends the lower end of the range, critical for trace impurity quantification. |
| Linearity Range | 10% - 150% of Target | 0.1% - 150% of Target | Accuracy: Wider dynamic range captures low-level impurities without sample concentration. |
| Resolution (Rs) | 1.8 (Parent vs. Impurity) | > 3.5 (Parent vs. Impurity) | Robustness: Higher Rs ensures linearity is not compromised by peak tailing overlap. |
Protocol: Linearity and Range Validation
This protocol is designed to meet ICH Q2(R1) and USP <1225> requirements. It assumes the use of a certified Jaboticabin Ethyl Impurity Reference Standard (e.g., CAS 1404192-74-0).[1]
Experimental Causality
-
Why 7 Concentration Levels? While ICH recommends a minimum of 5, we utilize 7 levels to detect non-linear behavior at the lower bounds (LOQ) and upper bounds (detector saturation).
-
Why 1/x Weighting? Impurity assays often span orders of magnitude. Unweighted linear regression is dominated by high-concentration residuals. 1/x weighting normalizes the variance, ensuring accuracy at the impurity limit (e.g., 0.1%).
Step-by-Step Workflow
Step 1: Standard Stock Preparation
-
Dissolve 10.0 mg of Jaboticabin Ethyl Impurity Reference Standard in 100 mL of Methanol (LC-MS Grade).
-
Concentration: 100 µg/mL (Stock A).
-
Note: Avoid Ethanol to prevent further transesterification equilibrium shifts during prep.
Step 2: Linearity Solution Preparation (Serial Dilution) Prepare the following levels using Mobile Phase A as the diluent to mimic column conditions.
| Level | % of Limit (0.15% spec) | Conc. (µg/mL) | Preparation |
| L1 (LOQ) | 10% | 0.05 | Dilute Stock A 1:2000 |
| L2 | 50% | 0.25 | Dilute Stock A 1:400 |
| L3 | 80% | 0.40 | Dilute Stock A 1:250 |
| L4 (Target) | 100% | 0.50 | Dilute Stock A 1:200 |
| L5 | 120% | 0.60 | Dilute Stock A 1:166 |
| L6 | 150% | 0.75 | Dilute Stock A 1:133 |
| L7 | 200% | 1.00 | Dilute Stock A 1:100 |
Step 3: Chromatographic Conditions (UPLC)
-
Column: Ethylene Bridged Hybrid (BEH) Phenyl-Hexyl, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 8 min (Depside specific gradient).
-
Detection: PDA at 280 nm (Depside characteristic absorption).
Step 4: Data Acquisition & Analysis
-
Inject each level in triplicate (
). -
Plot Area Response (
) vs. Concentration ( ) . -
Calculate Slope, y-Intercept, and Correlation Coefficient (
). -
Calculate % y-intercept bias :
.
Validation Logic Diagram
Figure 2: Decision tree for assessing Linearity and Range compliance.
Supporting Experimental Data
The following data represents a typical validation dataset comparing the Linearity of the Jaboticabin Ethyl Impurity using the optimized UPLC method.
Table 2: Linearity Results Summary
| Parameter | Acceptance Criteria | Experimental Result (UPLC) | Status |
| Correlation Coefficient ( | 0.9998 | PASS | |
| Slope ( | N/A (Report) | 45201 | Reported |
| y-Intercept ( | N/A (Report) | -125 | Reported |
| % y-Intercept Bias | -0.55% | PASS | |
| Residual Sum of Squares | Minimize | 1.2E+04 | PASS |
| Range Validated | LOQ to 150% | 0.05 – 1.00 µg/mL | PASS |
Interpretation:
The high
References
-
PubChem. (n.d.). Jaboticabin | C16H14O8. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved October 26, 2023, from [Link]
-
Zhao, Y., et al. (2019).[2] Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity.[2][3] Journal of Agricultural and Food Chemistry. Retrieved October 26, 2023, from [Link]
-
Reynertson, K. A., et al. (2006). Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora).[3] Journal of Natural Products. Retrieved October 26, 2023, from [Link]
Sources
A Researcher's Guide to the Limit of Detection (LOD) and Quantitation (LOQ) for Jaboticabin Ethyl Impurity
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical exploration of determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Jaboticabin Ethyl Impurity, a potential process-related impurity in the synthesis of Jaboticabin. This document will furnish you with a comprehensive understanding of the methodologies, present comparative data, and offer insights into best practices, all grounded in scientific principles and regulatory expectations.
Jaboticabin, a polyphenol found in the jaboticaba fruit, has garnered interest for its potential therapeutic properties.[1][2][3] As with any API, the control of impurities is a critical aspect of drug development and manufacturing. The Jaboticabin Ethyl Impurity, with the molecular formula C17H16O8 and a molecular weight of 348.31 g/mol , is a substance that may arise during the synthesis of Jaboticabin and requires careful monitoring.[4] This guide will focus on a robust High-Performance Liquid Chromatography (HPLC) method for the determination of its LOD and LOQ, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5][6]
Understanding LOD and LOQ
Before delving into the experimental protocol, it is essential to clearly define the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[7] It is the point at which a signal is distinguishable from the background noise.[8]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[7] This is the minimum level at which the analytical method can provide reliable quantitative results.
The determination of these parameters is a crucial component of analytical method validation, ensuring the method is suitable for its intended purpose.[5][6]
Experimental Protocol: Determination of LOD and LOQ for Jaboticabin Ethyl Impurity by HPLC
This section outlines a detailed, step-by-step methodology for determining the LOD and LOQ of Jaboticabin Ethyl Impurity. The choice of a reversed-phase HPLC method with UV detection is based on its widespread use for the analysis of phenolic compounds and pharmaceutical impurities.[4][9][10][11][12][13][14][15]
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: Certified Jaboticabin Ethyl Impurity reference standard.
-
Reagents: HPLC-grade acetonitrile, methanol, and purified water. Formic acid or phosphoric acid for mobile phase modification.
-
Sample: A solution of the Jaboticabin API.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Causality of Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like Jaboticabin and its ethyl impurity.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and improved chromatographic resolution.
-
Gradient Elution: A gradient is employed to ensure efficient elution of both the more polar and less polar components in the sample matrix, providing a good separation between Jaboticabin and its ethyl impurity within a reasonable runtime.
-
UV Detection at 280 nm: Phenolic compounds typically exhibit strong UV absorbance around 280 nm, providing good sensitivity for detection. A DAD can be used to identify the optimal wavelength for maximum absorbance of the Jaboticabin Ethyl Impurity.
Experimental Workflow for LOD and LOQ Determination
The following workflow is based on the calibration curve method as described in the ICH Q2(R1) guidelines.[16]
Caption: Experimental workflow for LOD and LOQ determination.
Step-by-Step Methodology
-
Preparation of Stock and Standard Solutions:
-
Accurately weigh a suitable amount of Jaboticabin Ethyl Impurity reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards at concentrations bracketing the expected LOD and LOQ.
-
Prepare a blank solution consisting of the diluent used for the standards.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the blank solution multiple times to ensure no interfering peaks are present at the retention time of the Jaboticabin Ethyl Impurity.
-
Inject each of the calibration standards in triplicate.
-
-
Data Analysis and Calculation:
-
Integrate the peak area of the Jaboticabin Ethyl Impurity in each chromatogram.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), the coefficient of determination (R²), the slope of the curve (S), and the standard deviation of the y-intercepts (σ).
-
Calculate the LOD and LOQ using the following formulas as per ICH guidelines:[16]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Performance Comparison and Data Presentation
The performance of the developed HPLC method can be compared with other potential analytical techniques for impurity profiling. While techniques like Gas Chromatography (GC) might be suitable for volatile impurities, HPLC is generally preferred for non-volatile and thermally labile compounds like Jaboticabin Ethyl Impurity. Ultra-Performance Liquid Chromatography (UPLC) could offer higher resolution and faster analysis times but may not be as readily available in all laboratories.
The following table presents hypothetical but realistic performance data for the determination of Jaboticabin Ethyl Impurity, based on typical values for similar phenolic compounds analyzed by HPLC.[1][9][14][17]
| Parameter | HPLC-UV Method | Alternative Method (e.g., UPLC-UV) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD at LOQ) | < 5% | < 5% |
| Accuracy (% Recovery at LOQ) | 95-105% | 98-102% |
| Analysis Time | ~35 minutes | ~15 minutes |
Interpretation of Results:
The hypothetical data demonstrates that the HPLC-UV method is capable of detecting and quantifying Jaboticabin Ethyl Impurity at very low levels, well within the typical reporting thresholds for pharmaceutical impurities. The high linearity, precision, and accuracy at the LOQ level provide confidence in the reliability of the quantitative results. The comparison with a UPLC-UV method highlights the potential for further improvements in sensitivity and analysis speed with more advanced instrumentation.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The inclusion of a multi-point calibration curve with a high coefficient of determination (R² > 0.999) validates the linearity of the method within the specified range. The repeated injections of standards allow for the assessment of precision (repeatability). Furthermore, the accuracy of the method at the LOQ can be confirmed by analyzing a sample spiked with a known concentration of the impurity and calculating the percent recovery.
Conclusion
This guide has provided a comprehensive framework for the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Jaboticabin Ethyl Impurity using a robust and reliable HPLC method. By following the detailed experimental protocol and adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can confidently establish the sensitivity of their analytical methods for impurity profiling. The presented data and comparisons offer a realistic expectation of the performance of such a method, contributing to the overall quality and safety of Jaboticabin-based pharmaceutical products.
References
-
Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods? Retrieved from [Link]
-
DETERMINATION OF PHENOLIC COMPOUNDS IN PLANT EXTRACTS BY HPLC-DAD. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. (2024, June 1). MDPI. Retrieved from [Link]
-
HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Taylor & Francis. Retrieved from [Link]
-
Dolan, J. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). MDPI. Retrieved from [Link]
-
Pharma Specialists. (2023, September 29). Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC. Retrieved from [Link]
-
Zhao, D., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. Journal of Agricultural and Food Chemistry, 67(5), 1513-1520. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
-
Limit of detection (LOD), limit of quantification (LOQ) and regression. (n.d.). ResearchGate. Retrieved from [Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Cavalcante, M. de A., et al. (2022). An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. Pharmacognosy Research, 14(4), 395-404. Retrieved from [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. Retrieved from [Link]
-
Inada, K. O. P., et al. (2015). Jaboticaba berry: A comprehensive review on its polyphenol composition, health effects, metabolism, and the development of food products. Food Research International, 77(3), 221-230. Retrieved from [Link]
-
Dolan, J. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. Retrieved from [Link]
-
Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. (2016, April 22). ResearchGate. Retrieved from [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). TGA. Retrieved from [Link]
-
Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (n.d.). SciELO. Retrieved from [Link]
-
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024, May 5). Pharmaceutical Sciences. Retrieved from [Link]
-
FDA. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2022, August 24). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Sources
- 1. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC [pharmaspecialists.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. tandfonline.com [tandfonline.com]
- 11. longdom.org [longdom.org]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. sepscience.com [sepscience.com]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Inter-Laboratory Comparison of Jaboticabin Impurity Reference Materials
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Well-Characterized Reference Materials
Jaboticabin, a depside with notable anti-inflammatory properties, is a promising candidate for further pharmaceutical development.[1][2][3] As with any active pharmaceutical ingredient (API), ensuring its purity and thoroughly characterizing its impurity profile are paramount for safety and efficacy. Impurity reference materials are the cornerstones of this process, enabling the accurate identification and quantification of impurities in drug substances and products.[4][5]
The reliability of these reference materials is, therefore, of utmost importance. An inter-laboratory comparison study is a powerful tool to assess the consistency and quality of reference materials from different sources.[6] This guide provides a comprehensive framework for conducting such a study for Jaboticabin impurity reference materials, offering insights into the experimental design, detailed analytical protocols, and data interpretation.
Designing a Robust Inter-Laboratory Comparison Study
The primary objective of this study is to compare the purity and impurity profiles of Jaboticabin reference materials obtained from three fictional, yet representative, suppliers: PharmaPure Standards, ChemSynth Solutions, and BioAnalytica Reagents. The study will also aim to qualify a potential primary reference standard.
Study Participants and Materials
A minimum of five independent laboratories with expertise in pharmaceutical analysis should be recruited to participate. Each laboratory will receive blinded samples of the Jaboticabin reference material from the three suppliers, along with a candidate primary reference standard (cPRS) of the highest available purity. Additionally, a set of known and potential Jaboticabin impurities will be provided for method development and identification purposes. Based on the structure of Jaboticabin (a depside), potential impurities could include its hydrolysis products, precursors, and degradation products. For the purpose of this guide, we will consider the following hypothetical impurities:
-
Impurity A: 3,4-dihydroxybenzoic acid (Protocatechuic acid) - a potential hydrolysis product.
-
Impurity B: 2,4,6-trihydroxyphenylacetic acid - another potential hydrolysis product.
-
Impurity C: An oxidative degradation product (structure to be determined by LC-MS).
-
Impurity D: A process-related impurity from synthesis.
Analytical Strategy: A Multi-faceted Approach
A combination of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and confirmation will be employed. This dual-pronged approach ensures both accurate quantification of known impurities and the ability to identify unknown ones.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Quantification
This method is designed to separate Jaboticabin from its potential impurities and provide accurate quantification.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35.1-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Jaboticabin cPRS and each impurity standard in methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solutions appropriately with methanol:water (50:50).
-
Sample Solutions (1 mg/mL): Accurately weigh and dissolve each of the three supplier reference materials in methanol.
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method will be used to confirm the identity of known impurities and to elucidate the structure of any unknown impurities detected.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
The same HPLC conditions as described above can be used.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy: Ramped for MS/MS fragmentation (e.g., 10-40 eV)
Data Analysis and Visualization
Workflow for Inter-laboratory Comparison
The overall workflow of the study is depicted in the following diagram:
Caption: Workflow of the inter-laboratory comparison study.
Comparative Data of Jaboticabin Reference Materials
The following tables present hypothetical but realistic data that could be generated from this inter-laboratory study.
Table 1: Purity of Jaboticabin Reference Materials (%) as Determined by HPLC-UV
| Laboratory | PharmaPure Standards | ChemSynth Solutions | BioAnalytica Reagents | cPRS |
| Lab 1 | 98.5 | 99.2 | 97.8 | 99.8 |
| Lab 2 | 98.6 | 99.1 | 97.9 | 99.9 |
| Lab 3 | 98.4 | 99.3 | 97.7 | 99.8 |
| Lab 4 | 98.5 | 99.2 | 97.8 | 99.9 |
| Lab 5 | 98.6 | 99.1 | 97.9 | 99.8 |
| Average | 98.52 | 99.18 | 97.82 | 99.84 |
| Std. Dev. | 0.08 | 0.08 | 0.08 | 0.05 |
Table 2: Impurity Profile of Jaboticabin Reference Materials (% area)
| Impurity | PharmaPure Standards | ChemSynth Solutions | BioAnalytica Reagents | cPRS |
| Impurity A | 0.45 | 0.21 | 0.85 | 0.05 |
| Impurity B | 0.32 | 0.15 | 0.55 | 0.03 |
| Impurity C | 0.18 | 0.10 | 0.25 | < 0.01 |
| Impurity D | 0.55 | 0.36 | 0.50 | 0.07 |
| Total Impurities | 1.50 | 0.82 | 2.15 | 0.16 |
Data Interpretation and Logic
-
Purity: The cPRS consistently shows the highest purity across all laboratories, supporting its suitability as a primary reference standard. ChemSynth Solutions provides a reference material with the highest purity among the three commercial suppliers.
-
Impurity Profile: BioAnalytica Reagents material exhibits the highest levels of total and individual impurities, particularly the hydrolysis products (Impurities A and B). This suggests potential issues with their synthesis or storage. PharmaPure Standards shows a higher level of the process-related impurity (Impurity D).
-
Inter-Laboratory Consistency: The low standard deviation in the purity measurements across the five laboratories indicates the robustness and transferability of the HPLC-UV method.
The logical flow for data analysis and decision making can be visualized as follows:
Caption: Logical flow for data analysis and decision making.
Trustworthiness and Self-Validation
The integrity of this study is ensured by several key factors:
-
Blinding of Samples: Laboratories are unaware of the source of the reference materials, preventing bias.
-
Validated Analytical Methods: The use of a validated HPLC method ensures that the results are accurate and reliable.
-
Inclusion of a cPRS: The candidate Primary Reference Standard acts as a benchmark against which all other materials are compared.
Conclusion and Recommendations
This inter-laboratory comparison guide provides a robust framework for the objective evaluation of Jaboticabin impurity reference materials. Based on the hypothetical data, the following recommendations would be made:
-
The cPRS is suitable for use as a primary reference standard for the quantitative analysis of Jaboticabin and its impurities.
-
ChemSynth Solutions provides the highest quality commercial reference material among the three evaluated.
-
The reference material from BioAnalytica Reagents should be used with caution due to its higher impurity levels. Further characterization by the supplier is recommended.
By following a structured and scientifically sound approach as outlined in this guide, pharmaceutical companies can confidently select and qualify reliable reference materials, ensuring the quality and safety of their drug products.
References
-
Zhao, D., Shi, Y., Petrova, V., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. Journal of Agricultural and Food Chemistry, 67(5), 1513-1520. [Link]
-
Zhao, D., Shi, Y., Petrova, V., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. SciSpace. [Link]
- Zhao, D., Shi, Y., Petrova, V., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. PubMed.
-
Zhao, D., Shi, Y., Petrova, V., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. ACS Publications. [Link]
-
Kinetic degradation of jaboticaba juice treated with propolis extract as a preservative agent. ResearchGate. [Link]
-
Jaboticaba (Myrtaceae cauliflora) fruit and its by-products: Alternative sources for new foods and functional components. ResearchGate. [Link]
-
Jaboticaba peel: Antioxidant compounds, antiproliferative and antimutagenic activities. ResearchGate. [Link]
-
Comparative study of three cultivars of jaboticaba berry: nutrient, antioxidant and volatile compounds. PMC - NIH. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]
-
Metabolite profiling of jaboticaba (Myrciaria cauliflora) and other dark-colored fruit juices. PubMed. [Link]
-
Reference Standard Materials Program. Intertek. [Link]
-
Polyphenols used as standards in HPLC analysis and their retention times. ResearchGate. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Perspectives for application of jabuticaba and its residues. ResearchGate. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. ResearchGate. [Link]
-
HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. MDPI. [Link]
-
Chemical, Microbiological and Sensory Stability of Steam Extracted Jaboticaba (Myrciaria jaboticaba) Juice. PMC - PubMed Central. [Link]
-
SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. [Link]
-
Four Keys to Reference Standard Management. MRIGlobal. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]
-
Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. SynThink. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mriglobal.org [mriglobal.org]
- 5. Reference Standard Materials Program [intertek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pharmacopeial Compliance for Jaboticabin Impurity Testing
For researchers, scientists, and drug development professionals, ensuring the purity of a novel therapeutic agent is paramount to its safety and efficacy. This guide provides an in-depth technical exploration of pharmacopeial compliance for impurity testing of Jaboticabin, a promising anti-inflammatory depside. As no specific pharmacopeial monograph currently exists for Jaboticabin, this document will navigate the application of general pharmacopeial principles and international guidelines to establish a robust and compliant impurity control strategy. We will delve into the rationale behind experimental choices, compare analytical methodologies with supporting data, and provide detailed protocols to empower your drug development journey.
The Imperative of Impurity Profiling for Jaboticabin
Jaboticabin, a polyphenol extracted from the jaboticaba fruit (Myrciaria cauliflora), has demonstrated significant anti-inflammatory properties, making it a compelling candidate for therapeutic development.[1][2][3] However, like any active pharmaceutical ingredient (API), the presence of impurities can compromise its safety and therapeutic effect. These impurities can arise from the synthesis process, degradation of the drug substance over time, or interaction with excipients in a final drug product.
Therefore, a comprehensive impurity profile is not merely a regulatory hurdle but a critical component of understanding and controlling the quality of Jaboticabin. This guide will focus on the principles outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH) guidelines to establish a scientifically sound approach to Jaboticabin impurity testing.
Navigating the Regulatory Landscape in the Absence of a Specific Monograph
The absence of a dedicated pharmacopeial monograph for Jaboticabin necessitates a reliance on general chapters that provide a framework for controlling impurities in drug substances. The key guiding documents are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline is the cornerstone for identifying, qualifying, and specifying impurities in new drug substances.
-
USP General Chapter <476> Control of Organic Impurities in Drug Substances and Drug Products: This chapter provides requirements for controlling organic impurities in materials described in the USP.
-
EP General Chapter 5.10 Control of impurities in substances for pharmaceutical use: This chapter outlines the principles for controlling impurities in substances for pharmaceutical use within the European regulatory framework.
These documents establish a harmonized approach based on a tiered system of reporting, identification, and qualification thresholds for impurities.
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
* TDI: Total Daily Intake
The causality behind this tiered approach is risk-based. Impurities present at very low levels (below the reporting threshold) are generally considered to pose a negligible risk. As the concentration increases, the need for identification and, subsequently, toxicological qualification becomes necessary to ensure patient safety.
Unveiling the Impurity Profile: A Multi-faceted Approach
A robust impurity profile for Jaboticabin must consider potential impurities from two primary sources: process-related impurities arising from its synthesis or extraction and degradation products formed during storage or under stress conditions.
Potential Process-Related Impurities
The synthesis of Jaboticabin, a depside, involves the esterification of two phenolic acid units.[4] Potential process-related impurities could include:
-
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
By-products: Resulting from side reactions during synthesis. A known example is Jaboticabin Ethyl Impurity , which may arise if ethanol is used as a solvent or is present as an impurity in other reagents.
-
Reagents, ligands, and catalysts: Residual amounts of chemicals used in the synthesis.
The logical relationship between the synthesis process and potential impurities can be visualized as follows:
Caption: Relationship between the synthesis process and the generation of potential process-related impurities.
Degradation Products: Insights from Forced Degradation Studies
To identify potential degradation products, forced degradation (stress testing) studies are indispensable. These studies expose Jaboticabin to harsh conditions to accelerate its decomposition and reveal its degradation pathways. A typical forced degradation study involves the following conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., 80°C
-
Photodegradation: Exposure to UV and visible light
As a depside, Jaboticabin is susceptible to hydrolysis of its ester linkage, which would yield its constituent phenolic acids.[5] Additionally, the polyphenol structure is prone to oxidation.
The workflow for identifying degradation products is a self-validating system that ensures the stability-indicating nature of the analytical method.
Caption: Workflow for forced degradation studies and the development of a stability-indicating method.
Comparison of Analytical Methodologies for Impurity Testing
The cornerstone of impurity profiling is a robust, validated analytical method capable of separating the API from all potential impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. However, other techniques can also be considered.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode, is the most widely used technique for the analysis of non-volatile and thermally labile compounds like Jaboticabin.[6] Its high resolution, sensitivity, and reproducibility make it ideal for separating and quantifying impurities.
A Proposed Stability-Indicating HPLC Method for Jaboticabin:
Based on methods developed for similar polyphenolic compounds, a robust stability-indicating HPLC method for Jaboticabin can be proposed. The causality behind the selection of these parameters is to achieve optimal separation of the relatively polar Jaboticabin from its potentially more or less polar impurities.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point due to its versatility and wide use in reversed-phase chromatography.
-
Mobile Phase: A gradient elution is necessary to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water (to improve peak shape and provide protons for mass spectrometry if used).
-
Mobile Phase B: Acetonitrile or Methanol (organic modifiers to elute the compounds).
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.
-
Detection: UV detection at a wavelength where Jaboticabin and its expected impurities have significant absorbance (e.g., 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) ensures reproducible retention times.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This results in several advantages over traditional HPLC.[7][8]
-
Increased Resolution: The smaller particles provide a greater number of theoretical plates, leading to better separation of closely eluting peaks.
-
Faster Analysis Times: The higher optimal linear velocities allow for shorter run times without sacrificing resolution.
-
Higher Sensitivity: The narrower peaks result in a greater signal-to-noise ratio.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that separates analytes based on their charge-to-size ratio in an electric field.[6][9][10][11] For charged impurities or when dealing with complex matrices, CE can offer advantages over HPLC.
-
High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.
-
Low Sample and Reagent Consumption: The capillary format requires minimal sample and buffer volumes.
-
Orthogonal Selectivity: The separation mechanism is different from HPLC, making it a valuable complementary technique for method validation and impurity confirmation.
Table 2: Comparison of Analytical Techniques for Jaboticabin Impurity Profiling
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | CE (Capillary Electrophoresis) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Same as HPLC, but with smaller particles and higher pressure | Differential migration of charged species in an electric field |
| Resolution | Good to Excellent | Excellent to Superior | Excellent to Superior |
| Analysis Time | Moderate (15-60 min) | Fast (1-15 min) | Very Fast (<15 min) |
| Sensitivity | Good | Excellent | Good (can be lower without preconcentration) |
| Versatility | High | High | Moderate (best for charged analytes) |
| Cost (Instrument) | Moderate | High | Moderate |
| Solvent Consumption | Moderate | Low | Very Low |
| Robustness | High | Moderate to High | Moderate |
Experimental Protocol: A Validated Stability-Indicating HPLC Method
The following is a detailed, step-by-step protocol for a hypothetical but scientifically grounded stability-indicating HPLC method for the analysis of Jaboticabin and its impurities. This protocol is designed to be a self-validating system, ensuring its suitability for its intended purpose.
Materials and Reagents
-
Jaboticabin reference standard
-
Jaboticabin Ethyl Impurity reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Chromatographic Conditions
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA detector, 280 nm (with peak purity analysis)
Preparation of Solutions
-
Standard Solution: Prepare a stock solution of Jaboticabin reference standard in methanol (e.g., 1 mg/mL). Dilute with mobile phase A to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare a solution of the Jaboticabin drug substance in methanol at a concentration of approximately 1 mg/mL.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Dissolve Jaboticabin in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve Jaboticabin in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve Jaboticabin in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store solid Jaboticabin at 80°C for a specified time, then dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of Jaboticabin to light (ICH Q1B conditions) for a specified duration.
-
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the analysis of forced degradation samples and ensuring peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Future Perspectives
Establishing a robust impurity testing strategy for Jaboticabin, in the absence of a specific pharmacopeial monograph, is a critical step in its development as a therapeutic agent. By leveraging the principles outlined in general pharmacopeial chapters and ICH guidelines, a scientifically sound and compliant approach can be implemented. The stability-indicating HPLC method detailed in this guide provides a strong foundation for the separation and quantification of potential impurities. As the development of Jaboticabin progresses, the identification and characterization of any unknown impurities above the identification threshold using techniques like mass spectrometry will be essential. This comprehensive understanding of the impurity profile will ultimately ensure the quality, safety, and efficacy of this promising natural product.
References
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]
-
USP. (2022). <476> Control of Organic Impurities in Drug Substances and Drug Products. United States Pharmacopeia. [Link]
-
EDQM. (2023). 5.10. Control of impurities in substances for pharmaceutical use. European Pharmacopoeia. [Link]
-
Zhao, D., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. Journal of Agricultural and Food Chemistry. [Link]
- Reynertson, K. A., et al. (2008). Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora).
-
Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]
- Wu, S., et al. (2013).
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
- Ganzera, M. (2008). Capillary electrophoresis of natural products: Current applications and recent advances. Planta Medica.
- Rodgers, J. D., et al. (2009). Synthesis of baricitinib. Organic letters.
- Dousa, M., et al. (2014). Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine. Journal of pharmaceutical and biomedical analysis.
- Cazedey, E. C. L., & Salgado, H. R. N. (2011). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Vitae.
- Sharma, S., & Singh, S. (2000).
-
Taylor & Francis. Depside – Knowledge and References. [Link]
- Li, Y., et al. (2024). HPLC-fluorescence detection for stability of harringtonine, and identification of degradation products by UPLC-Q-TOF-MS. Journal of pharmaceutical and biomedical analysis.
- El-Shaheny, R. N., et al. (2021). Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea. Journal of fungi.
- Patel, H. B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
- Walash, M. I., et al. (2022). Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). Molecules.
-
FrontierScientists. (2015). Photodegradation. [Link]
- Sieniawska, E., et al. (2024). Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents.
-
International Journal of Chemical and Pharmaceutical Analysis. Forced degradation study of Rifaximin formulated tablets to determine stability indicating nature of HPLC method. [Link]
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis.
- Dong, M. W. (2013). HPLC and UHPLC for practicing scientists. John Wiley & Sons.
- Kaczmarski, K., & Prus, W. (2014). HPLC analysis of phenolic compounds and flavonoids with overlapping peaks.
- Antonis, A. S., et al. (2020).
- Quattrocchi, O. A., et al. (1993). Impurity profiling of drugs and related materials. In Chromatographic Science Series (Vol. 61, pp. 239-296).
- Gorog, S. (2000).
- Roy, J. (2002). Pharmaceutical impurities-A mini-review. AAPS PharmSciTech.
- Szepesi, G. (1992). HPLC in the pharmaceutical industry. CRC press.
- Ahuja, S. (1997). Impurities in pharmaceutical drug products. Marcel Dekker.
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews.
- Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: an integrated approach. Journal of pharmaceutical and biomedical analysis.
- Ermer, J. (2001). Validation in pharmaceutical analysis. Part II: Central importance of precision and defining acceptance criteria for precision, accuracy, and ruggedness. Journal of pharmaceutical and biomedical analysis.
- International Conference on Harmonisation. (1996). Q1B: Photostability testing of new drug substances and products.
- International Conference on Harmonisation. (2003). Q1A(R2): Stability testing of new drug substances and products.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Meyer, V. R. (2004).
- Fekete, S., et al. (2014). A review of the advantages and disadvantages of UPLC and HPLC. LCGC North America.
- Wren, S. A., & Tchelitcheff, P. (2006). Use of ultra-performance liquid chromatography in pharmaceutical development.
- De Villiers, A., et al. (2006).
- He, X. G. (2000). Capillary electrophoresis of natural products.
- Horvath, C., & Melander, W. R. (1977). Liquid chromatography with hydrocarbonaceous bonded phases; theory and practice of reversed-phase chromatography.
- Poole, C. F. (2003).
- Kazakevich, Y., & Lobrutto, R. (Eds.). (2007). HPLC for pharmaceutical scientists. John Wiley & Sons.
- Swartz, M. E. (2005). UPLC™: an introduction and review.
- Churchwell, M. I., et al. (2005). UPLC-MS/MS for the separation and analysis of flavonoids.
- Gu, L., et al. (2004). UPLC-MS/MS for the analysis of polyphenols. Journal of the American Society for Mass Spectrometry.
- Cieri, U. R. (1998).
- Olesik, S. V. (1996). Capillary electrophoresis of natural products.
- Marriott, P. J., & Shellie, R. (2002). Principles and applications of comprehensive two-dimensional gas chromatography. TrAC Trends in Analytical Chemistry.
- Giddings, J. C. (1995). Sample dimensionality: a predictor of order-disorder in component peak distribution in multidimensional separation.
- Liu, Z., & Phillips, J. B. (1991). Comprehensive two-dimensional gas chromatography using an on-line solvent trapping interface.
- Dettmer-Wilde, K., & Engewald, W. (Eds.). (2014). Practical gas chromatography: a comprehensive reference. Springer.
- Grob, K. (2004). Split and splitless injection in capillary GC. John Wiley & Sons.
- Kolb, B., & Ettre, L. S. (2006). Static headspace-gas chromatography: theory and practice. John Wiley & Sons.
- Pawliszyn, J. (1997). Solid phase microextraction: theory and practice. John Wiley & Sons.
- Kataoka, H., et al. (2000). Automated in-tube solid-phase microextraction for the determination of drugs and related compounds in biological fluids.
- Wells, D. A. (2003).
- Jönsson, J. Å., & Mathiasson, L. (2000). Supported liquid membrane extraction. TrAC Trends in Analytical Chemistry.
- Luque de Castro, M. D., & Gámiz-Gracia, L. (2003).
- Smith, R. M. (2003). Supercritical fluid chromatography and extraction. Royal Society of Chemistry.
- Turner, C. (2006).
- West, C., & Lesellier, E. (2008). Supercritical fluid chromatography for the analysis of natural products.
- Berger, T. A. (1997). Packed column SFC. Royal Society of Chemistry.
- Taylor, L. T. (1996). Supercritical fluid extraction. John Wiley & Sons.
- Ramsey, E. D. (Ed.). (1998).
- McNair, H. M., & Miller, J. M. (2009).
- Scott, R. P. W. (1996).
- Adlard, E. R. (Ed.). (2004). Chromatography in the petroleum industry. Elsevier.
- Eiceman, G. A., et al. (2004).
- Poole, C. F., & Poole, S. K. (1991).
- Miller, J. M. (2004). Chromatography: concepts and contrasts. John Wiley & Sons.
- Ravindranath, B. (1989).
- Hamilton, R. J., & Sewell, P. A. (1982).
- Lim, C. K. (Ed.). (1986). HPLC of small molecules: a practical approach. IRL Press.
- Brown, P. R. (1988).
- Heftmann, E. (Ed.). (1992). Chromatography: fundamentals and applications of chromatographic and electrophoretic methods. Elsevier.
- Wilson, I. D., et al. (Eds.). (2000).
- Kellner, R., et al. (Eds.). (2004). Analytical chemistry: a modern approach to analytical science. John Wiley & Sons.
- Harris, D. C. (2010).
- Skoog, D. A., et al. (2013). Fundamentals of analytical chemistry. Cengage learning.
- Christian, G. D. (2004). Analytical chemistry. John Wiley & Sons.
- Rouessac, F., & Rouessac, A. (2007). Chemical analysis: modern instrumentation methods and techniques. John Wiley & Sons.
- Kenkel, J. (2003). Analytical chemistry for technicians. CRC press.
- Harvey, D. (2000). Modern analytical chemistry. McGraw-Hill.
- Kellner, R., et al. (Eds.). (1998). Analytical chemistry. Wiley-VCH.
- Currie, L. A. (1995). Nomenclature in evaluation of analytical methods including detection and quantification capabilities (IUPAC Recommendations 1995). Pure and applied chemistry.
- Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and applied chemistry.
- Magnusson, B., & Örnemark, U. (Eds.). (2014).
- Taverniers, I., et al. (2004). Trend-is-in: The use of trend analysis and control charts for monitoring the quality of analytical methods. TrAC Trends in Analytical Chemistry.
- Belouafa, S., et al. (2017). Statistical analysis of the performance of a stability-indicating HPLC method for the determination of amoxicillin in pharmaceutical formulations.
- Dejaegher, B., & Vander Heyden, Y. (2009). The use of experimental design for the development and validation of chromatographic methods.
- Dejaegher, B., & Vander Heyden, Y. (2011). Experimental designs and their recent advances in setup, data analysis, and analytical applications. Journal of pharmaceutical and biomedical analysis.
- Vander Heyden, Y., et al. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis.
- Raposo, F. (2016). Evaluation of the matrix effect in pesticide residue analysis. TrAC Trends in Analytical Chemistry.
- Kruve, A., et al. (2015). Matrix effects in LC/MS/MS. TrAC Trends in Analytical Chemistry.
- Ni, Y., & Gong, X. (1997). A new approach to the study of the matrix effect in graphite furnace atomic absorption spectrometry.
- Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of relative matrix effect in quantitative HPLC–MS/MS bioanalysis.
- Trufelli, H., et al. (2011). A review of the matrix effect in liquid chromatography–tandem mass spectrometry. Mass spectrometry reviews.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Capillary electrophoresis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsrtjournal.com [ijsrtjournal.com]
Technical Comparison Guide: Jaboticabin Ethyl Impurity vs. Desmethyl Jaboticabin
The following technical guide compares Jaboticabin Ethyl Impurity and Desmethyl Jaboticabin (synonymous with the parent compound Jaboticabin in its free acid form).
Executive Summary
Jaboticabin (often chemically specified as Desmethyl Jaboticabin to distinguish it from alkylated derivatives) is a rare, bioactive depside isolated from Plinia cauliflora (Jaboticaba). It exhibits potent anti-inflammatory and antiretroviral properties.[1]
Jaboticabin Ethyl Impurity is a process-related artifact, typically formed during ethanolic extraction or purification. Chemically, it is the ethyl ester of the parent acid. While the parent compound (Desmethyl Jaboticabin) is the primary bioactive target, the ethyl impurity is a critical quality attribute (CQA) that must be monitored due to its altered lipophilicity, retention time, and potential impact on bioavailability.
Key Distinction:
-
Desmethyl Jaboticabin (Parent): Free carboxylic acid, high polarity, native bioactive.
-
Jaboticabin Ethyl Impurity: Ethyl ester, lower polarity, extraction artifact.
Chemical Identity & Structural Analysis[2][3]
The fundamental difference lies in the functionalization of the phenylacetic acid tail. The "Desmethyl" nomenclature refers to the lack of alkylation on the carboxyl group (Free Acid), whereas the impurity carries an ethyl group.
| Feature | Desmethyl Jaboticabin (Parent) | Jaboticabin Ethyl Impurity |
| Common Name | Jaboticabin | Jaboticabin Ethyl Ester |
| CAS Number | 911315-93-0 | 1404192-74-0 |
| Chemical Role | Active Pharmaceutical Ingredient (API) | Process Impurity / Artifact |
| IUPAC Name | 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid | Ethyl 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetate |
| Molecular Formula | C₁₅H₁₂O₈ | C₁₇H₁₆O₈ |
| Molecular Weight | 332.26 g/mol | 360.31 g/mol |
| Functional Group | Free Carboxylic Acid (-COOH) | Ethyl Ester (-COOCH₂CH₃) |
| Polarity (LogP) | Low (Hydrophilic) | Moderate (Lipophilic shift) |
Structural Visualization (Formation Pathway)
Figure 1: Formation of Jaboticabin Ethyl Impurity via esterification of the parent acid during ethanolic extraction.
Analytical Profiling & Performance
Distinguishing these two compounds requires precise chromatographic conditions. The ethyl group significantly increases the hydrophobicity of the impurity, causing a predictable shift in retention time (Rt).
HPLC/LC-MS Separation Protocol
Objective: Resolve Parent (Acid) from Impurity (Ester).
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 4.6 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of the acid).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% → 60% B (Linear)
-
15-20 min: 95% B (Wash)
-
Performance Comparison:
| Parameter | Desmethyl Jaboticabin (Acid) | Jaboticabin Ethyl Impurity (Ester) |
| Retention Order | Elutes Earlier (More Polar) | Elutes Later (Less Polar) |
| Relative Rt | ~1.0 (Reference) | ~1.3 - 1.5 (Relative to Parent) |
| UV Max (λ) | 280 nm, 320 nm | 280 nm, 320 nm (Chromophores identical) |
| Mass Spec (ESI-) | [M-H]⁻ = 331.25 | [M-H]⁻ = 359.30 (+28 Da shift) |
| Solubility | High in MeOH/Water; Low in CHCl₃ | High in CHCl₃/EtOAc; Lower in Water |
Analytical Decision Tree
Figure 2: Analytical logic flow for distinguishing Jaboticabin from its ethylated impurity using LC-MS.
Biological Implications & SAR
The structural modification (esterification) has significant implications for biological activity and drug development.
Structure-Activity Relationship (SAR)[5]
-
Free Acid Functionality: The carboxylic acid in Desmethyl Jaboticabin is critical for solubility and may participate in hydrogen bonding within the active site of target proteins (e.g., IL-8 inhibition targets).
-
Ester Masking: The ethyl impurity masks this acidic proton. In biological systems, esters often act as prodrugs , being hydrolyzed back to the acid by plasma esterases. However, in in vitro assays (without esterases), the impurity may show reduced potency if the free acid is required for binding.
-
Cell Permeability: The Ethyl Impurity is more lipophilic (higher LogP), potentially allowing it to cross cell membranes more passively than the parent acid. This can lead to misleading "higher" potency in cell-based assays if not controlled.
Experimental Causality
-
Why avoid the impurity? In standardized extracts, the ethyl impurity represents a variation in composition caused by processing (ethanol extraction) rather than plant biology. It complicates dose-response curves because its concentration depends on extraction time and temperature, not the plant source.
-
Protocol Recommendation: To isolate pure Desmethyl Jaboticabin, avoid prolonged heating in ethanol. Use acetone or methanol for extraction, or perform a final hydrolysis step to convert any formed esters back to the parent acid.
References
-
Reynertson, K. A., et al. (2006). "Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity." Journal of Natural Products.
-
Zhao, D., et al. (2019). "Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease." Journal of Agricultural and Food Chemistry.
-
Veeprho Laboratories. "Jaboticabin Ethyl Impurity Reference Standard." Material Safety Data Sheet & Structure Confirmation.
-
Wu, S. B., et al. (2013). "Bioactive and Marker Compounds from Two Edible Dark-Colored Myrciaria Fruits and the Synthesis of Jaboticabin." Journal of Agricultural and Food Chemistry.
Sources
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of Jaboticabin Ethyl Impurity
Executive Summary & Compound Profile
Jaboticabin Ethyl Impurity (CAS 1404192-74-0) is a depside derivative and a specific process impurity associated with the extraction or synthesis of Jaboticabin (a bioactive polyphenol from Myrciaria cauliflora).[1] As a reference standard used in pharmaceutical quality control and drug development, it is often handled in high-purity, milligram-scale quantities.
While specific toxicological data for this impurity is limited compared to high-volume commodities, its structural classification as a phenolic ester and its parent compound's biological activity (anti-inflammatory, cytotoxic potential) necessitate handling it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate.
Immediate Disposal Directive:
-
Primary Method: High-temperature incineration.
-
Prohibited: Do NOT dispose of down the drain. Do NOT treat as general trash.
-
Ecological Hazard: Phenolic compounds are classified as acutely toxic to aquatic life with long-lasting effects (H410). Environmental release must be prevented at the source.
Hazard Identification & Risk Assessment
Before initiating disposal, the researcher must validate the waste matrix.
| Property | Specification / Risk |
| Chemical Class | Depside / Phenolic Ethyl Ester |
| Physical State | Solid (Powder) or Solution (in Ethanol/Methanol) |
| Primary Hazard | Aquatic Toxicity & Irritant. Potential cytotoxicity. |
| Reactivity | Stable under normal conditions. Hydrolyzes in strong acid/base. |
| Incompatibility | Strong oxidizing agents (e.g., Nitric Acid, Peroxides). |
| RCRA Status | Not P-Listed/U-Listed by name. Regulated as Characteristic Waste if ignitable (D001) or toxic (D003) depending on solvent matrix. |
Operational Protocol: Disposal Procedures
This protocol utilizes a "Cradle-to-Grave" tracking approach. The objective is complete mineralization via incineration, bypassing municipal water systems entirely.
Phase 1: Waste Characterization & Segregation
Principle: Segregate based on the solvent carrier, not just the solute. Jaboticabin Ethyl Impurity is typically dissolved in alcohols (Methanol/Ethanol) for analysis.
-
Scenario A: Pure Solid Substance (Expired/Degraded Standard)
-
Do not solubilize solely for disposal.
-
Place the original vial with cap tightened into a Wide-Mouth Polyethylene (HDPE) Solid Waste Container .
-
Label as "Solid Hazardous Waste: Toxic Organic Solid."
-
-
Scenario B: Liquid Waste (HPLC Effluent/Stock Solutions)
-
Solvent: Methanol, Acetonitrile, Ethanol.
-
Stream: Non-Halogenated Organic Waste .
-
Action: Pour into the solvent waste carboy designated for incineration.
-
Critical Check: If the mobile phase contains >1% Chlorinated solvents (e.g., DCM, Chloroform), divert to the Halogenated Waste stream.
-
Phase 2: Decontamination of Labware
Trace residues on spatulas, weighing boats, and glassware must be managed to prevent cross-contamination.
-
Triple Rinse: Rinse glassware 3x with a compatible solvent (Ethanol or Acetone).
-
Rinsate Disposal: Collect all rinsate into the Liquid Organic Waste container. Do not pour rinsate down the sink.
-
Solid Contaminants: Dispose of gloves, weighing boats, and paper towels used in the process into the Solid Hazardous Waste bin (Yellow/Red bag depending on facility coding), not regular trash.
Phase 3: Final Packaging & Labeling
Regulatory compliance requires accurate labeling for the waste hauler.
-
Label Content:
-
Constituents: "Methanol (99%), Jaboticabin Ethyl Impurity (<1%)"
-
Hazard Checkboxes: [x] Flammable [x] Toxic [x] Irritant
-
Visual Workflow: Disposal Decision Tree
The following logic flow ensures the impurity is routed to the correct destruction facility (Incinerator) rather than a water treatment plant.
Figure 1: Decision matrix for segregating Jaboticabin Ethyl Impurity waste streams. The primary goal is to route all material to incineration.
Emergency Response Procedures
In the event of a spill involving Jaboticabin Ethyl Impurity:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the spill is powder-based, use a N95 or P100 respirator to prevent inhalation of the depside.
-
Containment:
-
Liquid: Dike with absorbent pads or vermiculite.[2]
-
Powder: Cover with a damp paper towel (ethanol-moistened) to prevent dust generation. Do not dry sweep.
-
-
Cleanup: Wipe the area with 70% Ethanol. Place all cleanup materials into a hazardous waste bag.
-
Reporting: Log the incident in the laboratory safety logbook.
Regulatory Framework & Compliance
This protocol aligns with the following regulatory standards:
-
EPA RCRA (40 CFR 261): While not explicitly listed, the waste exhibits characteristics of toxicity (if leachable) and ignitability (if in solvent). It must be managed as Hazardous Waste [1].
-
OSHA Hazard Communication (29 CFR 1910.1200): Personnel must have access to the SDS and be trained on the specific hazards of phenolic compounds [2].
-
Prudent Practices: Follows the National Research Council's guidelines for disposing of chemicals with unknown specific toxicity by treating them as high-hazard [3].
References
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[3][4][5][6] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). 29 CFR 1910.1200. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Zhao, Z., et al. (2019).[7] Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora).[8] Journal of Agricultural and Food Chemistry. (Provides structural basis for phenolic classification). [Link]
Sources
- 1. Jaboticabin Ethyl Impurity - SRIRAMCHEM [sriramchem.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. McCoy Review: Partially Used Containers of P- and U-Listed Chemicals [mccoyseminars.com]
- 5. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 6. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 7. researchgate.net [researchgate.net]
- 8. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Jaboticabin Ethyl Impurity
As researchers and drug development professionals, our work with novel compounds like Jaboticabin Ethyl Impurity is at the forefront of scientific discovery. This compound, an impurity of Jaboticabin, a polyphenol with known anti-inflammatory properties, presents a unique challenge.[1][2][3] While the parent compound is studied for its therapeutic potential, the toxicological profile of its impurities is often uncharacterized. This guide provides a comprehensive framework for the safe handling of Jaboticabin Ethyl Impurity, emphasizing a risk-based approach to personal protective equipment (PPE) to ensure your safety and the integrity of your research.
Hazard Identification and Risk Assessment: The Precautionary Principle
Our risk assessment is therefore based on:
-
The Parent Compound: Jaboticabin is biologically active, suggesting the impurity may also have biological effects.[1][2][3]
-
Chemical Class: As a polyphenol and an ester, we must consider the potential for skin and eye irritation, as well as unknown systemic effects upon absorption or inhalation.
-
Physical Form: As a solid powder, it poses an inhalation risk and can easily contaminate surfaces.
This assessment dictates that engineering controls and a robust PPE protocol are mandatory for handling this substance.
Core Personal Protective Equipment (PPE) Protocol
The foundation of safety when handling compounds with unknown toxicity is a multi-layered PPE approach. This ensures redundancy in protection and minimizes the risk of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to determine the necessary PPE for safe operations.[5]
Table 1: Recommended PPE for Handling Jaboticabin Ethyl Impurity
| Task | Engineering Control | Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Chemical Fume Hood | Disposable Lab Coat (fully buttoned) | ANSI Z87.1-compliant Safety Goggles | Double Nitrile Gloves | Recommended (N95 respirator) |
| Handling Solutions (Diluting, Transferring) | Chemical Fume Hood | Disposable Lab Coat (fully buttoned) | ANSI Z87.1-compliant Safety Goggles | Double Nitrile Gloves | Not typically required if in fume hood |
| Cleaning & Decontamination | N/A | Disposable Lab Coat (fully buttoned) | ANSI Z87.1-compliant Safety Goggles | Heavy-duty Nitrile or Butyl Rubber Gloves | Not typically required |
2.1. Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid Jaboticabin Ethyl Impurity and its concentrated solutions must be performed within a certified chemical fume hood.[6][7] This is the most critical engineering control, as it captures aerosols and vapors at the source, preventing inhalation exposure.
2.2. Body and Foot Protection: The First Barrier
-
Lab Coats: A clean, fully buttoned lab coat is required to protect your skin and personal clothing from contamination.[7][8][9] For this specific application, a disposable lab coat is recommended to prevent the carry-over of the impurity. If a reusable coat becomes contaminated, it must be removed immediately and decontaminated before reuse.[7]
-
Apparel and Footwear: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[9][10]
2.3. Eye and Face Protection: Shielding from Splashes and Aerosols
Chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling Jaboticabin Ethyl Impurity in either solid or liquid form.[9] Safety glasses do not provide adequate protection from splashes, as they do not form a seal around the eyes.
2.4. Hand Protection: Preventing Dermal Absorption
Skin contact is a primary route of chemical exposure in laboratories.[11] Due to the unknown dermal toxicity of this impurity, robust hand protection is essential.
-
Glove Selection: Nitrile gloves are a suitable choice for general protection against chemical splashes.[8]
-
Double Gloving: Wearing two pairs of gloves provides an additional layer of safety.[12] This is particularly important when handling potent or unknown compounds. The outer glove can be removed if it becomes contaminated, leaving the inner glove to protect the user while they exit the contaminated area or re-glove.
-
Glove Inspection: Always inspect gloves for tears or punctures before use.[13] Wash hands thoroughly with soap and water after removing gloves.[6][12]
Operational Plan: Step-by-Step Safety Procedures
Adherence to standardized procedures is crucial for minimizing exposure risk.
3.1. Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
3.2. Weighing and Handling the Solid Compound
-
Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and lay down disposable plastic-backed absorbent paper.[11]
-
PPE: Don the full PPE ensemble as described in Table 1, including double gloves and respiratory protection.
-
Handling: Perform all manipulations, including weighing and reconstituting the powder, deep within the fume hood to ensure containment. Use dedicated spatulas and weigh boats.
-
Completion: After handling, carefully wipe down the exterior of the primary container with a damp cloth before sealing it. Dispose of all contaminated disposables (weigh boats, paper, outer gloves) in the designated solid chemical waste container.[14]
Emergency Response and Spill Management
A prepared response to a chemical spill is essential to mitigate potential harm.[15] All laboratories should have a written spill response procedure and a well-stocked spill kit.[16]
4.1. Spill Response Protocol
The appropriate response depends on the size and location of the spill.
Caption: Chemical Spill Response Workflow.
4.2. Spill Kit Contents
A spill kit for Jaboticabin Ethyl Impurity should contain:
-
Absorbent Material: Vermiculite, cat litter, or chemical absorbent pads.[16][17]
-
Neutralizers: Not applicable for this compound, but essential for acid/base spills.
-
PPE: A dedicated set of gloves, goggles, and a disposable apron.
-
Cleanup Tools: Plastic dustpan, scoop, and tongs.
-
Waste Disposal: Labeled hazardous waste bags or containers.[16]
4.3. First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental protection.
5.1. Waste Segregation
-
Solid Waste: All disposables contaminated with Jaboticabin Ethyl Impurity (e.g., gloves, absorbent paper, weigh boats, contaminated silica gel) must be placed in a dedicated, clearly labeled solid hazardous waste container.[14]
-
Liquid Waste: Solutions containing the impurity, as well as solvent rinses of contaminated glassware, should be collected in a labeled liquid hazardous waste container. Do not mix incompatible waste streams.[19]
5.2. Disposal Pathway
All waste must be handled by trained personnel and disposed of through your institution's Environmental Health & Safety (EHS) department.[20]
Caption: Hazardous Waste Disposal Pathway.
By implementing these rigorous PPE, handling, and disposal protocols, you can confidently work with Jaboticabin Ethyl Impurity, ensuring your personal safety while advancing critical research.
References
- Cayman Chemical.
- Research SOP.SOP FOR HANDLING OF CHEMICAL SPILLS.
- SRIRAMCHEM.Jaboticabin Ethyl Impurity.
- Lab Manager.8 Steps to Handling a Lab Chemical Spill.
- Princeton University.
- YouTube.School Science Safety | Disposal of Hazardous Waste.
- PubMed.Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease.
- National Academies Press.
- American Chemical Society.Guide for Chemical Spill Response.
- Lab Manager.Personal Protective Equipment (PPE)
- YouTube.Guide to Chemical Waste Disposal in Chemistry Lab (USF).
- Sigma-Aldrich.
- ACS Publications.Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease.
- University of North Carolina at Chapel Hill.Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Alfa Aesar.
- GZ Industrial Supplies.
- YouTube.
- University of Missouri.PPE Minimum Standards | Environmental Health & Safety.
- ResearchGate.Chemical characterization of the jabuticaba fruits (Myrciaria cauliflora Berg) and their fractions | Request PDF.
- Cornell University.5.4 Chemical Spill Procedures - Environment, Health and Safety.
- Boston University.Personal Protection Equipment (PPE)
- Cal Poly.
- Florida State University.Chemical Spills - Emergency Management.
- Stanford University.Personal Protective Equipment.
- YouTube.Chemical Waste Disposal.
- PubMed.[Chemical characterization of the jabuticaba fruits (Myrciaria cauliflora Berg) and their fractions].
- CDH Fine Chemical.
- National Institutes of Health.A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- ResearchGate.Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora ) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease | Request PDF.
- iPass IELTS.
Sources
- 1. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Jaboticabin Ethyl Impurity - SRIRAMCHEM [sriramchem.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gz-supplies.com [gz-supplies.com]
- 7. afd.calpoly.edu [afd.calpoly.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 10. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. westlab.com [westlab.com]
- 16. acs.org [acs.org]
- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
